Product packaging for (Acetato-O)hydroxycalcium(Cat. No.:CAS No. 94158-23-3)

(Acetato-O)hydroxycalcium

Cat. No.: B15177586
CAS No.: 94158-23-3
M. Wt: 116.13 g/mol
InChI Key: FAHRAYOVAVLWAA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(Acetato-O)hydroxycalcium is a useful research compound. Its molecular formula is C2H4CaO3 and its molecular weight is 116.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4CaO3 B15177586 (Acetato-O)hydroxycalcium CAS No. 94158-23-3

Properties

CAS No.

94158-23-3

Molecular Formula

C2H4CaO3

Molecular Weight

116.13 g/mol

IUPAC Name

calcium;acetate;hydroxide

InChI

InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-2

InChI Key

FAHRAYOVAVLWAA-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].[OH-].[Ca+2]

Origin of Product

United States

Foundational & Exploratory

(Acetato-O)hydroxycalcium synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of (Acetato-O)hydroxycalcium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a theoretical framework based on general chemical principles and data from related compounds due to the limited specific information available in the public domain on this compound. The experimental protocols are proposed and have not been validated from existing literature for this specific compound.

Introduction

This compound, with the chemical formula C₂H₄CaO₃, also known as calcium acetate hydroxide, is a compound of interest for its potential applications in various fields, including pharmaceuticals and material science.[1] Its structure, combining an acetate group and a hydroxyl group with a calcium ion, suggests unique chemical properties that may be advantageous for drug delivery, bone tissue engineering, or as a specialty chemical intermediate. This guide provides a comprehensive overview of a proposed synthesis method and a detailed plan for the characterization of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be theoretically approached through the controlled reaction of a calcium salt with a hydroxide source in the presence of acetic acid or an acetate salt. A plausible method involves the reaction of calcium acetate with a stoichiometric amount of a hydroxide source.

Experimental Protocol: Synthesis via Reaction of Calcium Acetate and Calcium Hydroxide

This protocol outlines a method for the synthesis of this compound by reacting calcium acetate with calcium hydroxide in an aqueous medium.

Materials:

  • Calcium Acetate (Ca(CH₃COO)₂)

  • Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

  • Ethanol (for washing)

  • Acetone (for washing)

Equipment:

  • Reaction vessel with a stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve a specific molar quantity of calcium acetate in deionized water in the reaction vessel.

    • In a separate container, prepare a slurry of a stoichiometric equivalent of calcium hydroxide in deionized water.

  • Reaction:

    • Slowly add the calcium hydroxide slurry to the calcium acetate solution while stirring continuously.

    • Maintain the reaction mixture at a controlled temperature (e.g., 60-80 °C) to facilitate the reaction.

    • Monitor the pH of the reaction mixture.

  • Isolation of Product:

    • After the reaction is complete (indicated by stabilization of pH or other analytical methods), cool the mixture to room temperature.

    • Filter the resulting precipitate using a Büchner funnel.

    • Wash the precipitate sequentially with deionized water, ethanol, and acetone to remove any unreacted starting materials and impurities.

  • Drying:

    • Dry the collected solid product in an oven at a moderate temperature (e.g., 60 °C) or in a vacuum desiccator to a constant weight.

Proposed Experimental Workflow

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification cluster_drying Drying Ca_Acetate Dissolve Calcium Acetate in Deionized Water Reaction_Vessel Combine Reactants (Controlled Temperature & Stirring) Ca_Acetate->Reaction_Vessel Ca_Hydroxide Prepare Calcium Hydroxide Slurry Ca_Hydroxide->Reaction_Vessel Filtration Filter Precipitate Reaction_Vessel->Filtration Washing Wash with Water, Ethanol, & Acetone Filtration->Washing Drying Dry Product Washing->Drying Final_Product this compound Powder Drying->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization is essential to confirm the synthesis of the target compound and to understand its physicochemical properties. The following techniques are recommended.

X-ray Diffraction (XRD)

Principle: XRD is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase purity, and crystallite size.

Experimental Protocol:

  • Sample Preparation: A small amount of the dried powder is gently pressed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases present. Lattice parameters can be calculated from the peak positions.

Expected Data: The XRD pattern would be unique to this compound. The presence of sharp peaks would indicate a crystalline material. The absence of peaks corresponding to the starting materials (calcium acetate and calcium hydroxide) would suggest a complete reaction.

Parameter Expected Value/Observation
Crystalline PhaseUnique diffraction pattern not matching starting materials.
Crystallite Size (nm)To be determined using the Scherrer equation.
Lattice ParametersTo be calculated from the diffraction peak positions.
Fourier-Transform Infrared Spectroscopy (FTIR)

Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by mixing it with potassium bromide (KBr) to form a pellet.

  • Data Acquisition: The sample is exposed to infrared radiation over a range of wavenumbers (typically 4000-400 cm⁻¹), and the absorbance is measured.

Expected Data: The FTIR spectrum should show characteristic absorption bands for the acetate (C=O, C-O, and C-H vibrations) and hydroxyl (-OH) functional groups. The positions of these bands may be shifted compared to the starting materials due to the formation of the new compound.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Hydroxyl (-OH)Stretching3500 - 3200
Acetate (C=O)Asymmetric Stretching1610 - 1550
Acetate (C-O)Symmetric Stretching1450 - 1360
Ca-OStretching< 600
Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to study the thermal stability and composition of materials.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA pan.

  • Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

Expected Data: The TGA curve would show distinct weight loss steps corresponding to the dehydration and decomposition of the compound. The decomposition of the acetate group would likely occur at a higher temperature, leading to the formation of calcium carbonate or calcium oxide.

Temperature Range (°C) Associated Event Expected Mass Loss (%)
100 - 200Loss of adsorbed/lattice waterTo be determined
> 300Decomposition of acetate groupTo be determined
Scanning Electron Microscopy (SEM)

Principle: SEM is used to visualize the surface morphology and texture of a material at high magnification.

Experimental Protocol:

  • Sample Preparation: The powder sample is mounted on a stub using conductive adhesive and may be coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.

  • Data Acquisition: A focused beam of electrons is scanned over the sample surface, and the resulting secondary or backscattered electrons are detected to form an image.

Expected Data: SEM images will reveal the particle size, shape, and surface features of the synthesized this compound. This can provide insights into the crystallization and aggregation behavior of the material.

Parameter Observation
Particle MorphologyTo be determined (e.g., crystalline, amorphous, etc.)
Particle Size Range (µm)To be measured from the micrographs.
Agglomeration StateTo be observed.

Signaling Pathways and Logical Relationships

As this compound is a simple inorganic-organic hybrid material, it does not have inherent signaling pathways in a biological context. Its interactions would be primarily chemical. The logical relationship for its formation is a straightforward chemical reaction.

Reaction_Logic Reactant1 Calcium Acetate Ca(CH₃COO)₂ Product This compound C₂H₄CaO₃ Reactant1->Product + Reactant2 Calcium Hydroxide Ca(OH)₂ Reactant2->Product

Caption: Logical relationship for the formation of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed experimental protocols and characterization plan are designed to enable researchers to produce and thoroughly analyze this compound. The successful synthesis and detailed characterization of this compound will be crucial for exploring its potential applications in various scientific and industrial domains. Further research is warranted to optimize the synthesis conditions and to fully elucidate the properties and potential of this novel material.

References

Technical Whitepaper: A Guide to the Crystal Structure Analysis of (Acetato-O)hydroxycalcium and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the methodologies for determining the crystal structure of (acetato-O)hydroxycalcium, a hybrid inorganic-organic compound. Due to the limited availability of direct crystallographic data for this compound, this guide focuses on the detailed structural analysis of its constituent precursors, calcium hydroxide [Ca(OH)₂] and anhydrous calcium acetate [α-Ca(CH₃COO)₂]. It outlines detailed experimental protocols for synthesis and single-crystal X-ray diffraction, presents known crystallographic data in structured tables, and uses logical diagrams to illustrate key workflows and chemical relationships. This paper serves as a foundational resource for researchers aiming to characterize this compound and similar complex structures.

Introduction

This compound [Ca(CH₃COO)(OH)] is a salt composed of calcium cations, acetate anions, and hydroxide anions. Understanding its precise three-dimensional atomic arrangement is crucial for predicting its chemical behavior, stability, and potential applications in fields such as pharmaceutical development and materials science. Crystal structure analysis, primarily through X-ray diffraction, provides definitive data on lattice parameters, bond lengths, bond angles, and spatial symmetry.

While dedicated crystallographic studies on this compound are not extensively available in public databases, a thorough analysis of its well-characterized precursors—calcium hydroxide and calcium acetate—provides a robust framework for its investigation. This guide synthesizes the available structural data for these precursors and details the standard experimental procedures required for the complete structural elucidation of the target compound.

Crystallographic Data of Precursor Structures

The crystal structures of calcium hydroxide and the anhydrous form of calcium acetate have been determined, providing insight into the coordination environments of the calcium ions and the geometry of the acetate and hydroxide anions.

Calcium Hydroxide [Ca(OH)₂]

Calcium hydroxide, in its common mineral form portlandite, crystallizes in a trigonal system. The structure consists of sheets of edge-sharing CaO₆ octahedra, with hydrogen atoms oriented perpendicular to the sheets[1].

Table 1: Crystallographic Data for Calcium Hydroxide (Portlandite)

Parameter Value
Crystal System Trigonal
Space Group P-3m1 (No. 164)
Lattice Parameters a = 3.589 Å, c = 4.911 Å
α = 90°, β = 90°, γ = 120°
Unit Cell Volume 54.8 ų
Ca-O Bond Length 2.39 Å
O-H Bond Length 0.97 Å

Data sourced from the Crystallography Open Database and Materials Project[1][2].

Anhydrous Calcium Acetate [α-Ca(CH₃COO)₂]

The crystal structure of anhydrous α-calcium acetate was solved from high-resolution powder X-ray diffraction data. At room temperature, it exists in a low-temperature triclinic form (LT-α-Ca(CH₃COO)₂)[3]. The structure features complex coordination of calcium by acetate anions, which act as both mono- and bidentate ligands, forming channel-like motifs[3].

Table 2: Crystallographic Data for Low-Temperature Anhydrous Calcium Acetate (LT-α-Ca(CH₃COO)₂)

Parameter Value
Crystal System Triclinic
Space Group P1
Lattice Parameters a = 8.7168 Å, b = 12.6408 Å, c = 12.3084 Å
α = 117.436°, β = 77.827°, γ = 115.053°
Unit Cell Volume 1090.23 ų

Data sourced from a 2020 study on the polymorphism of calcium acetate[3].

Experimental Protocols

The following sections detail the methodologies for the synthesis of the precursor materials and the universal workflow for crystal structure determination via X-ray diffraction.

Synthesis Protocols

Protocol 1: Synthesis of this compound Precursors

  • Calcium Hydroxide Synthesis (Chemical Precipitation):

    • Prepare an aqueous solution of calcium chloride (CaCl₂) at a concentration of 0.3 M and an aqueous solution of sodium hydroxide (NaOH) at 0.6 M[4].

    • Heat both solutions to approximately 90°C[4].

    • Add the NaOH solution dropwise to the vigorously stirred CaCl₂ solution. The reaction is: CaCl₂(aq) + 2NaOH(aq) → Ca(OH)₂(s) + 2NaCl(aq).

    • A white precipitate of calcium hydroxide will form.

    • The resulting suspension is filtered, and the collected solid is washed with deionized water to remove residual NaCl.

    • The purified calcium hydroxide is then dried under a vacuum.

  • Calcium Acetate Monohydrate Synthesis:

    • React calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) with a stoichiometric amount of acetic acid (CH₃COOH) in an aqueous solution[5][6].

      • CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)

      • Ca(OH)₂(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + 2H₂O(l)

    • Stir the mixture until the reaction is complete (e.g., effervescence ceases if using carbonate)[6].

    • Filter the resulting solution to remove any unreacted solids.

    • Since the solubility of calcium acetate decreases with increasing temperature, crystallization cannot be achieved by cooling[7]. Instead, slowly add a non-solvent like acetone to the vigorously stirred solution to precipitate fine crystals of calcium acetate monohydrate[7].

    • The precipitate is then filtered, washed with acetone, and dried in air[7].

  • Formation of Anhydrous α-Ca(CH₃COO)₂:

    • Dehydrate the synthesized calcium acetate monohydrate by heating it to 300°C. This process removes the water of hydration to yield the anhydrous α-form[3].

Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the standard steps for determining the structure of a crystalline material[8][9].

  • Crystal Selection and Mounting:

    • Identify a suitable single crystal under a microscope. The ideal crystal should be well-formed, larger than 0.1 mm in all dimensions, and free of visible defects like cracks or twinning[8].

    • Carefully mount the selected crystal on a goniometer head using a thin glass fiber and adhesive.

  • Data Collection:

    • Center the crystal on the diffractometer.

    • Place the crystal in a stream of intense, monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.7107 Å)[9].

    • The crystal is rotated, and the instrument measures the angles and intensities of the diffracted X-ray beams[8]. A modern diffractometer uses an area detector, such as a CCD or pixel detector, to record the diffraction pattern as a series of "reflections" or spots[8].

    • Data is typically collected over a full sphere of rotation to ensure a complete dataset.

  • Data Reduction and Structure Solution:

    • The collected raw data (images of reflections) are processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors (e.g., Lorentz-polarization effects).

    • The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

    • The initial atomic positions are determined using computational methods. "Direct methods" are commonly used for small molecules, which use statistical phase relationships to generate an initial electron density map.

  • Structure Refinement:

    • The initial structural model is refined against the experimental diffraction data using a least-squares algorithm. This process iteratively adjusts atomic parameters (coordinates, thermal displacement) to minimize the difference between the observed and calculated structure factors.

    • The quality of the final model is assessed using metrics like the R-factor.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Synthesis Pathway

The following diagram illustrates the chemical reaction pathway to form this compound from its precursors.

SynthesisPathway cluster_reactants Reactants CaOH2 Calcium Hydroxide Ca(OH)₂ Target This compound Ca(CH₃COO)(OH) CaOH2->Target Reaction AcOH Acetic Acid CH₃COOH AcOH->Target Reaction Water Water H₂O Target->Water Byproduct CrystalStructureWorkflow A Synthesis & Purification B Crystal Growth A->B C Select & Mount Single Crystal B->C D X-Ray Diffraction Data Collection C->D E Data Reduction & Correction D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation & Final Model G->H

References

Thermal Decomposition of (Acetato-O)hydroxycalcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of (Acetato-O)hydroxycalcium (Ca(CH₃COO)(OH)). In the absence of direct experimental literature for this specific compound, this paper extrapolates its thermal behavior from the well-documented decomposition pathways of its constituent components: calcium acetate (Ca(CH₃COO)₂) and calcium hydroxide (Ca(OH)₂). This guide is intended for researchers, scientists, and professionals in the field of drug development and material science who require a detailed understanding of the thermal properties of calcium-based compounds. The document outlines the predicted decomposition stages, intermediate products, and final residues, supported by quantitative data from analogous compounds. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are provided to facilitate further research.

Introduction

This compound, with the chemical formula Ca(CH₃COO)(OH) and CAS number 94158-23-3, is a basic salt of calcium acetate.[1] Its thermal stability and decomposition characteristics are of interest in various applications, including as a precursor for the synthesis of calcium-containing materials and in pharmaceutical formulations. Understanding the thermal decomposition pathway is crucial for controlling the synthesis of desired products and ensuring the stability of materials during processing and storage.

This guide synthesizes the known thermal decomposition behaviors of calcium acetate and calcium hydroxide to propose a likely decomposition mechanism for this compound.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to occur in a multi-step process, influenced by the distinct decomposition temperatures of the acetate and hydroxide groups.

Stage 1: Decomposition of the Acetate Group

The initial decomposition is expected to involve the acetate ligand. The thermal decomposition of calcium acetate typically proceeds with the formation of acetone and calcium carbonate.[2] For this compound, this stage can be represented as:

2Ca(CH₃COO)(OH) (s) → 2CaCO₃ (s) + (CH₃)₂CO (g) + H₂O (g)

This reaction is predicted to occur in the temperature range of 300-500°C, consistent with the decomposition of anhydrous calcium acetate.

Stage 2: Decomposition of the Hydroxide Group and Calcium Carbonate

Following the decomposition of the acetate group, the resulting calcium carbonate and the original hydroxide group (if not already eliminated as water) will decompose at higher temperatures. The decomposition of calcium hydroxide to calcium oxide and water typically occurs around 450-550°C. The decomposition of calcium carbonate to calcium oxide and carbon dioxide is generally observed at temperatures above 650°C.

Therefore, the second stage of decomposition will likely involve two overlapping or sequential events:

Ca(OH)₂ (s) → CaO (s) + H₂O (g) CaCO₃ (s) → CaO (s) + CO₂ (g)

The final solid residue of the thermal decomposition of this compound is expected to be calcium oxide (CaO).

The proposed overall decomposition can be summarized by the following diagram:

G Proposed Thermal Decomposition Pathway of this compound A This compound Ca(CH3COO)(OH) B Intermediate Products: Calcium Carbonate (CaCO3) Calcium Hydroxide (Ca(OH)2) + Gaseous Products: Acetone ((CH3)2CO) Water (H2O) A->B ~300-500°C C Final Residue: Calcium Oxide (CaO) + Gaseous Products: Carbon Dioxide (CO2) Water (H2O) B->C > 500°C

Proposed decomposition pathway of this compound.

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative data for the thermal decomposition of calcium acetate monohydrate and calcium hydroxide, which serve as the basis for the predictions made in this guide.

Table 1: Thermal Decomposition Data for Calcium Acetate Monohydrate (Ca(CH₃COO)₂·H₂O)

Temperature Range (°C)Mass Loss (%)Gaseous ProductsSolid ResidueReference
80 - 200~10-12H₂OAnhydrous Ca(CH₃COO)₂[3]
380 - 480~28-30(CH₃)₂COCaCO₃[3]
650 - 850~25-28CO₂CaO[4]

Table 2: Thermal Decomposition Data for Calcium Hydroxide (Ca(OH)₂)

Temperature Range (°C)Mass Loss (%)Gaseous ProductsSolid Residue
450 - 550~24H₂OCaO

Experimental Protocols

To validate the proposed decomposition pathway and obtain precise quantitative data for this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges of decomposition and the corresponding mass losses.

Apparatus: A thermogravimetric analyzer capable of operating up to 1000°C with a controlled atmosphere.

Procedure:

  • Weigh approximately 5-10 mg of the this compound sample into an alumina or platinum crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 1000°C at a constant heating rate of 10°C/min.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures of onset, peak, and completion for each mass loss step.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the endothermic and exothermic events associated with the decomposition processes.

Apparatus: A DTA or DSC instrument.

Procedure:

  • Place a known mass (5-10 mg) of the this compound sample into a sample pan.

  • Place an equivalent mass of an inert reference material (e.g., alumina) in the reference pan.

  • Heat the sample and reference from ambient temperature to 1000°C at a constant heating rate of 10°C/min under an inert atmosphere.

  • Record the temperature difference (DTA) or heat flow (DSC) between the sample and the reference as a function of temperature.

  • Analyze the resulting curve to identify endothermic or exothermic peaks corresponding to decomposition events.

The general workflow for the thermal analysis is depicted in the following diagram:

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis A Weigh this compound (5-10 mg) B TGA Analysis (RT to 1000°C @ 10°C/min, N2 atm) A->B C DTA/DSC Analysis (RT to 1000°C @ 10°C/min, N2 atm) A->C D Determine Mass Loss (%) vs. Temperature B->D E Identify Endothermic/Exothermic Peaks C->E F Characterize Decomposition Products (e.g., via evolved gas analysis) D->F E->F

General experimental workflow for thermal analysis.

Conclusion

References

solubility of (Acetato-O)hydroxycalcium in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of (Acetato-O)hydroxycalcium in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the chemical formula Ca(CH₃COO)(OH), is a basic salt of calcium, acetate, and hydroxide ions. While it is a compound of interest in various chemical processes, including cement chemistry, detailed quantitative data on its solubility in aqueous solutions is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the theoretical principles governing its solubility, drawing upon the known properties of its constituent ions and related compounds, namely calcium acetate and calcium hydroxide. Furthermore, this document outlines detailed experimental protocols for the determination of its solubility and solubility product, offering a foundational resource for researchers investigating this compound.

Introduction

This compound is a mixed-anion salt that can be considered a derivative of calcium hydroxide and calcium acetate. Its behavior in aqueous solution is expected to be complex, influenced by the common ion effect, pH, and temperature. Understanding the solubility of this compound is crucial for applications where the controlled release of calcium, acetate, and hydroxide ions is desired, such as in pharmaceutical formulations, biomaterials, and industrial chemical synthesis.

Theoretical Framework of Solubility

The dissolution of this compound in water can be represented by the following equilibrium:

Ca(CH₃COO)(OH) (s) ⇌ Ca²⁺ (aq) + CH₃COO⁻ (aq) + OH⁻ (aq)

The solubility product constant (Ksp) for this equilibrium is given by:

Ksp = [Ca²⁺][CH₃COO⁻][OH⁻]

The solubility of this compound is expected to be significantly influenced by the pH of the solution. In acidic conditions, the hydroxide ions will be neutralized, shifting the equilibrium to the right and increasing solubility. Conversely, in basic solutions, the common ion effect from the hydroxide ions will decrease its solubility. The acetate ion, being the conjugate base of a weak acid (acetic acid), will also participate in hydrolysis, further influencing the pH and overall solubility.

CH₃COO⁻ (aq) + H₂O (l) ⇌ CH₃COOH (aq) + OH⁻ (aq)

Due to the lack of specific experimental data for this compound, we present the solubility data for the related, more extensively studied compounds: calcium acetate and calcium hydroxide.

Quantitative Solubility Data of Related Compounds

The following tables summarize the solubility of calcium acetate and calcium hydroxide in water at various temperatures. This data provides a baseline for estimating the behavior of this compound.

Table 1: Solubility of Calcium Acetate in Water [1][2]

Temperature (°C)Solubility (g / 100 g H₂O)
037.4
2034.7
2534.3
10029.7

Table 2: Solubility of Calcium Hydroxide in Water

Temperature (°C)Solubility (g / 100 g H₂O)Ksp
200.1735.5 x 10⁻⁶
250.1655.02 x 10⁻⁶
1000.077-

Note: The solubility of calcium hydroxide decreases with increasing temperature, a phenomenon known as retrograde solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility and solubility product constant (Ksp) of a sparingly soluble basic salt like this compound.

4.1. Materials

  • This compound (synthesized and characterized)

  • Deionized water (degassed to remove CO₂)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filters)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks, pipettes, and burettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of degassed, deionized water in a sealed container.

    • Place the container in a constant temperature water bath and stir the solution vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After stirring, allow the solution to stand undisturbed in the water bath for several hours to allow the undissolved solid to settle.

  • Sample Filtration:

    • Carefully filter a portion of the supernatant liquid to remove any undissolved solid. It is crucial to maintain the temperature of the solution during filtration to prevent changes in solubility. A pre-warmed or pre-cooled filtration apparatus may be necessary depending on the experimental temperature.

  • Determination of Hydroxide Ion Concentration by Titration:

    • Pipette a known volume of the clear, saturated filtrate into an Erlenmeyer flask.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the solution with a standardized HCl solution until the pink color of the indicator disappears.

    • Repeat the titration at least three times to obtain an average volume of HCl used.

    • Calculate the hydroxide ion concentration [OH⁻] in the saturated solution.

  • Determination of Calcium Ion Concentration (Optional - by Atomic Absorption Spectroscopy or ICP-OES):

    • Dilute a known volume of the filtered saturated solution to a suitable concentration range for the analytical instrument.

    • Measure the calcium ion concentration [Ca²⁺] using a calibrated Atomic Absorption Spectrometer or Inductively Coupled Plasma - Optical Emission Spectrometer.

  • Calculation of Solubility and Ksp:

    • From the stoichiometry of the dissolution reaction, the concentration of acetate ions [CH₃COO⁻] can be assumed to be equal to the concentration of calcium ions [Ca²⁺] if the dissolution is congruent.

    • Calculate the molar solubility (s) of this compound from the determined ion concentrations.

    • Calculate the solubility product constant (Ksp) using the equilibrium concentrations of Ca²⁺, CH₃COO⁻, and OH⁻.

Visualizations

The following diagrams illustrate the conceptual and practical aspects of the solubility of this compound.

Dissolution_Equilibrium cluster_solid Solid Phase cluster_aqueous Aqueous Phase Solid This compound(s) Ca_ion Ca²⁺(aq) Solid->Ca_ion Dissolution Acetate_ion CH₃COO⁻(aq) Solid->Acetate_ion Hydroxide_ion OH⁻(aq) Solid->Hydroxide_ion Ca_ion->Solid Precipitation Acetate_ion->Solid Acetic_Acid CH₃COOH(aq) Acetate_ion->Acetic_Acid Hydrolysis Hydroxide_ion->Solid Water H₂O(l) Acetic_Acid->Acetate_ion Dissociation

Caption: Dissolution and equilibrium of this compound in an aqueous solution.

Experimental_Workflow A Preparation of Saturated Solution (Excess solid in water at constant T) B Equilibration (Stirring for 24-48h) A->B C Filtration (Separation of solid and liquid phases) B->C D Analysis of Filtrate C->D E Titration with Standard HCl (Determination of [OH⁻]) D->E Aliquots F AAS or ICP-OES (Determination of [Ca²⁺]) D->F Aliquots G Calculation of Solubility and Ksp E->G F->G

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative data on the solubility of this compound is scarce, this guide provides a robust framework for its investigation. By understanding the behavior of the related compounds, calcium acetate and calcium hydroxide, and by employing the detailed experimental protocol outlined, researchers can systematically determine the solubility parameters of this compound. Such data will be invaluable for the advancement of its applications in pharmaceuticals, materials science, and other scientific disciplines. Further research is encouraged to populate the scientific literature with precise solubility data for this compound under various conditions.

References

The Pivotal Role of (Acetato-O)hydroxycalcium in Biomineralization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biomineralization, the process by which living organisms produce minerals, is fundamental to the formation of bone and teeth. The synthesis of hydroxyapatite (HAp), the primary inorganic component of these hard tissues, is a focal point of research in materials science and regenerative medicine. Among the various precursors utilized for synthetic HAp production, calcium acetate, which can exist in the form of (Acetato-O)hydroxycalcium, presents a unique and influential role. This technical guide provides an in-depth analysis of the function of this compound in biomineralization, with a particular focus on its role as a precursor in the synthesis of hydroxyapatite. This document details the chemical properties of the compound, experimental protocols for HAp synthesis, quantitative data on relevant parameters, and the putative mechanisms by which the acetate ion influences the mineralization process.

Introduction to this compound

This compound, with the chemical formula C₂H₄CaO₃, is a calcium salt of acetic acid.[1] In the context of biomineralization, it is primarily considered as a precursor for the synthesis of hydroxyapatite, Ca₁₀(PO₄)₆(OH)₂.[2] The use of calcium acetate offers several advantages in the controlled synthesis of HAp, including its high solubility in water, which allows for homogeneous reaction conditions.[3]

The acetate ion (CH₃COO⁻) itself is not merely a spectator in the mineralization process. Evidence suggests that acetate can modulate the nucleation and growth of calcium phosphate phases, potentially by transiently forming complexes with calcium ions and influencing their availability and reactivity.[1] This interaction can affect the morphology and crystallinity of the resulting hydroxyapatite, making it a critical parameter in the biomimetic synthesis of bone-like materials.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the precursors is essential for controlling the biomineralization process. The key properties of calcium acetate are summarized below.

PropertyValueSource
Chemical Formula C₂H₄CaO₃[1]
Molecular Weight 116.13 g/mol [1]
IUPAC Name calcium;acetate;hydroxide[1]
Solubility in Water 37.4 g/100 mL at 0°C; 29.7 g/100 mL at 100°C[5]
pH (10% aqueous solution) 6.0 - 9.0[5]

Role in Hydroxyapatite Formation

Calcium acetate serves as a readily available source of calcium ions for the precipitation of hydroxyapatite in the presence of a phosphate source. The overall reaction for the formation of HAp from calcium acetate and a phosphate source like diammonium hydrogen phosphate can be generalized, although the precise stoichiometry and reaction conditions will influence the final product.

The acetate ion is thought to play a multifaceted role in this process:

  • Buffering Agent : Acetate can help in maintaining the pH of the reaction medium within a desired range, which is crucial for the formation of specific calcium phosphate phases.[5]

  • Modulation of Calcium Ion Activity : The formation of transient calcium-acetate complexes can influence the concentration of free calcium ions in the solution.[1] This can affect the supersaturation level with respect to different calcium phosphate phases, thereby controlling the nucleation and growth kinetics.

  • Crystal Morphology Control : By interacting with the growing crystal surfaces, acetate ions can influence the final morphology of the hydroxyapatite crystals, leading to the formation of needle-like, plate-like, or spherical particles.[4]

G cluster_precursors Precursors cluster_process Mineralization Process cluster_product Product Ca(CH3COO)2 Calcium Acetate Solution Ca_ions Ca²⁺ ions Ca(CH3COO)2->Ca_ions Acetate_ions CH₃COO⁻ ions Ca(CH3COO)2->Acetate_ions (NH4)2HPO4 Phosphate Solution Nucleation Nucleation of Amorphous Calcium Phosphate (ACP) (NH4)2HPO4->Nucleation Provides PO₄³⁻ Ca_Acetate_Complex Transient Ca-Acetate Complexes Ca_ions->Ca_Acetate_Complex Complexation Acetate_ions->Ca_Acetate_Complex Transformation Transformation to Hydroxyapatite (HAp) Acetate_ions->Transformation Influences crystal growth and morphology Ca_Acetate_Complex->Nucleation Modulates Ca²⁺ availability Nucleation->Transformation HAp Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) Transformation->HAp

Experimental Protocols

Synthesis of Hydroxyapatite via Aqueous Precipitation

This protocol describes the synthesis of hydroxyapatite using calcium acetate and diammonium hydrogen phosphate as precursors.[4]

Materials:

  • Calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide (NH₄OH) solution

  • Distilled water

Procedure:

  • Solution Preparation:

    • Prepare a 0.05 M solution of Ca(CH₃COO)₂·H₂O by dissolving the appropriate amount in 100 mL of distilled water.

    • Prepare a 0.03 M solution of (NH₄)₂HPO₄ by dissolving the appropriate amount in 100 mL of distilled water. This maintains a Ca/P molar ratio of 1.67.

  • pH Adjustment:

    • Adjust the pH of the solutions to the desired value (e.g., 6, 7, or 7.5) using NH₄OH solution.

  • Reaction:

    • Maintain the desired reaction temperature (e.g., 20°C, 40°C, 60°C, or 80°C).

    • Add the phosphate solution dropwise to the calcium acetate solution while stirring continuously.

  • Stirring and Aging:

    • Stir the resulting mixture for approximately 3 hours.

    • Age the precipitate at room temperature for 48 hours.

  • Washing and Drying:

    • Wash the precipitate repeatedly with distilled water to remove any unreacted ions.

    • Dry the precipitate in an oven at a suitable temperature (e.g., 80°C) to obtain the final hydroxyapatite powder.

Characterization:

  • The morphology of the synthesized HAp can be analyzed using Scanning Electron Microscopy (SEM).

  • The crystal structure and phase purity can be determined by X-ray Diffraction (XRD).

  • The functional groups present can be identified using Fourier Transform Infrared (FTIR) Spectroscopy.

G A Prepare 0.05M Ca(CH₃COO)₂ and 0.03M (NH₄)₂HPO₄ solutions B Adjust pH with NH₄OH A->B C Maintain reaction temperature (20-80°C) B->C D Dropwise addition of phosphate to calcium solution with stirring C->D E Stir for 3 hours D->E F Age for 48 hours at room temperature E->F G Wash precipitate with distilled water F->G H Dry in oven G->H I Characterize HAp powder (SEM, XRD, FTIR) H->I

Influence of Reaction Parameters on HAp Morphology

The morphology of the synthesized hydroxyapatite is highly dependent on the reaction conditions.

TemperaturepHResulting MorphologySource
20°C6-7.5Plate-like calcium hydrogen phosphate[4]
40°C6-7.5Block-like hydroxyapatite[4]
60°C6-7.5Needle-shaped hydroxyapatite[4]

An increase in temperature and pH generally leads to a decrease in the length and diameter of the hydroxyapatite crystals.[4]

Signaling Pathways in Biomineralization

While the direct interaction of this compound with specific signaling pathways is not yet elucidated, the broader process of osteoblast differentiation and mineralization is regulated by several key pathways. Hydroxyapatite itself, as a biomaterial, has been shown to influence these pathways.

  • ERK and p38 MAPK Pathways: These pathways are involved in osteoblast differentiation and can be activated by hydroxyapatite, leading to the expression of osteogenic markers.[6]

  • Wnt/β-catenin Pathway: This pathway is crucial for bone formation and can be modulated by the presence of hydroxyapatite.[6]

  • BMP Signaling Pathway: Bone Morphogenetic Proteins (BMPs) are potent inducers of bone formation, and their signaling is integral to osteoblast differentiation on biomaterial surfaces.[6]

The release of calcium ions from precursors like calcium acetate can also influence intracellular calcium signaling, which is a ubiquitous second messenger involved in numerous cellular processes, including cell proliferation and differentiation.

G HAp Hydroxyapatite Surface (from Ca-Acetate precursor) ERK ERK Pathway HAp->ERK activates p38 p38 MAPK Pathway HAp->p38 activates Wnt Wnt/β-catenin Pathway HAp->Wnt modulates BMP BMP Pathway HAp->BMP modulates Osteoblast Osteoblast Differentiation & Mineralization ERK->Osteoblast p38->Osteoblast Wnt->Osteoblast BMP->Osteoblast

Conclusion and Future Perspectives

This compound, or more broadly, calcium acetate, plays a significant role as a precursor in the biomimetic synthesis of hydroxyapatite. The acetate ion is not a passive component; it actively influences the reaction environment and the resulting material properties. The ability to control the morphology and crystallinity of HAp by tuning reaction parameters when using calcium acetate makes it a valuable tool for researchers in bone tissue engineering and drug development.

Future research should focus on elucidating the precise nature of transient calcium-acetate complexes and their direct impact on the nucleation and growth of calcium phosphate phases. Furthermore, investigating the specific effects of acetate on osteoblast signaling pathways could open new avenues for designing bioactive scaffolds that more effectively promote bone regeneration. A deeper understanding of these mechanisms will enable the development of next-generation biomaterials with tailored properties for a range of clinical applications.

References

Formation Mechanism of (Acetato-O)hydroxycalcium Precipitates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Acetato-O)hydroxycalcium, a basic calcium acetate salt, is a compound of interest in various chemical and pharmaceutical applications. Its formation as a precipitate from aqueous solutions is a critical process to understand for controlling product purity, crystal morphology, and bioavailability. This technical guide provides an in-depth exploration of the formation mechanism of this compound precipitates, detailing the underlying chemical principles, experimental protocols, and key characterization data.

Core Formation Mechanism

The formation of this compound precipitates is fundamentally an acid-base neutralization reaction between a calcium-containing base and acetic acid. The key to forming the "hydroxy" variant lies in the stoichiometry of the reactants and the pH of the solution.

When calcium hydroxide (Ca(OH)₂) is used as the base, the reaction with acetic acid (CH₃COOH) can proceed through different pathways depending on the molar ratio of the reactants.

Chemical Equation:

The overall reaction can be represented as:

Ca(OH)₂ + CH₃COOH → Ca(CH₃COO)(OH) + H₂O

In this reaction, one mole of calcium hydroxide reacts with one mole of acetic acid to form one mole of this compound and one mole of water.[1][2][3][4] If two moles of acetic acid are used, the reaction will favor the formation of calcium acetate (Ca(CH₃COO)₂).[1][5]

The mechanism involves the following key steps:

  • Dissolution and Ionization: Calcium hydroxide, a sparingly soluble base, dissolves in water to a limited extent, releasing calcium ions (Ca²⁺) and hydroxide ions (OH⁻). Acetic acid, a weak acid, partially ionizes to produce acetate ions (CH₃COO⁻) and hydrogen ions (H⁺).

  • Neutralization: The hydrogen ions from acetic acid react with the hydroxide ions from calcium hydroxide in a classic neutralization reaction to form water.

  • Complexation and Precipitation: The calcium ions then react with the acetate and remaining hydroxide ions to form the this compound salt. When the concentration of this salt exceeds its solubility limit in the aqueous solution, it precipitates out as a solid.

The pH of the solution plays a crucial role. Maintaining a slightly alkaline environment ensures the presence of sufficient hydroxide ions to be incorporated into the precipitate structure. An aqueous solution of calcium acetate is slightly basic due to the hydrolysis of the acetate ion.[5]

Experimental Protocols

Synthesis of this compound Precipitates

This protocol describes a typical laboratory-scale synthesis of this compound precipitates.

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Glacial acetic acid (CH₃COOH)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare a suspension of calcium hydroxide in deionized water in a beaker. The concentration will depend on the desired yield.

  • While stirring the suspension vigorously, slowly add a stoichiometric amount of acetic acid from a burette. For the formation of this compound, a 1:1 molar ratio of Ca(OH)₂ to CH₃COOH should be targeted.

  • Monitor the pH of the reaction mixture continuously. The final pH should be in the neutral to slightly alkaline range. A patent for a related process suggests a pH between 7 and 8 for a stable calcium acetate solution.[6]

  • Continue stirring for a set period after the addition of acetic acid is complete to ensure the reaction goes to completion.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials or soluble byproducts.

  • Dry the precipitate in an oven at a controlled temperature (e.g., 60-80°C) to a constant weight. Higher temperatures can lead to decomposition.[7]

Characterization of Precipitates

The synthesized this compound precipitates should be characterized to confirm their identity and purity.

Techniques:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the precipitate.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (acetate and hydroxide) present in the compound.

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and confirm the presence of both acetate and hydroxide groups.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the precipitates.

  • Elemental Analysis: To determine the elemental composition (Ca, C, H, O) and confirm the stoichiometry.

Quantitative Data

Precise quantitative data for this compound is not as readily available as for calcium acetate. However, the following table summarizes key properties of the closely related calcium acetate, which can serve as a useful reference.

PropertyValueReference
Calcium Acetate (Anhydrous)
Molar Mass158.17 g/mol [8]
Melting PointDecomposes at 160 °C[8]
Density1.509 g/cm³[8]
Solubility in Water
at 0 °C37.4 g/100 mL[8]
at 20 °C34.7 g/100 mL[8]
at 100 °C29.7 g/100 mL[8]

The solubility of calcium acetate exhibits an unusual inverse relationship with temperature, decreasing as the temperature increases.[9]

Visualizations

Formation Pathway of this compound

cluster_reactants Reactants cluster_ions Ionic Species in Solution cluster_products Products Ca(OH)2 Calcium Hydroxide (Ca(OH)₂) Ca2+ Calcium Ion (Ca²⁺) Ca(OH)2->Ca2+ Dissolution OH- Hydroxide Ion (OH⁻) Ca(OH)2->OH- Dissolution CH3COOH Acetic Acid (CH₃COOH) CH3COO- Acetate Ion (CH₃COO⁻) CH3COOH->CH3COO- Ionization H+ Hydrogen Ion (H⁺) CH3COOH->H+ Ionization Ca(CH3COO)(OH) This compound (Precipitate) Ca2+->Ca(CH3COO)(OH) Precipitation OH-->Ca(CH3COO)(OH) H2O Water (H₂O) OH-->H2O CH3COO-->Ca(CH3COO)(OH) H+->H2O Neutralization

Caption: Formation pathway of this compound precipitate.

Experimental Workflow for Synthesis and Characterization

start Start reactants Mix Ca(OH)₂ suspension and CH₃COOH solution start->reactants precipitation Precipitation of This compound reactants->precipitation filtration Filter and Wash the Precipitate precipitation->filtration drying Dry the Precipitate filtration->drying characterization Characterization drying->characterization xrd XRD characterization->xrd ftir FTIR characterization->ftir tga TGA characterization->tga sem SEM characterization->sem end End xrd->end ftir->end tga->end sem->end

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The formation of this compound precipitates is a controllable process governed by the principles of acid-base chemistry and solubility equilibria. By carefully controlling the stoichiometry of the reactants, primarily calcium hydroxide and acetic acid, and maintaining a suitable pH, it is possible to selectively precipitate this mixed salt. The detailed experimental protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and professionals in the pharmaceutical and chemical industries to synthesize, identify, and utilize this compound for their specific applications. Further research into the precise thermodynamic data and crystal structure of this compound will undoubtedly enhance our understanding and expand its potential uses.

References

An In-depth Technical Guide to the Spectroscopic Analysis of (Acetato-O)hydroxycalcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Acetato-O)hydroxycalcium, a basic calcium acetate, is a compound of interest in various scientific and pharmaceutical fields. Its analysis is crucial for quality control, formulation development, and understanding its interactions in biological systems. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols and data interpretation. While specific signaling pathways for this compound are not extensively documented, its primary role as a phosphate binder in clinical settings is well-established and will be discussed.

Physicochemical Properties

This compound is the calcium salt of acetic acid, with the chemical formula Ca(CH₃COO)(OH). It is a white, crystalline solid and its properties are closely related to those of calcium acetate and its hydrates.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and characterization of this compound. The following sections detail the application of key spectroscopic techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of calcium acetate, which serves as a reference for this compound, exhibits characteristic absorption bands.

Table 1: Summary of FTIR Spectral Data for Calcium Acetate

Wavenumber (cm⁻¹)AssignmentReference
3000-3500O-H stretching vibrations of hydroxyl group and water[1]
1600-1700Carbonyl (C=O) stretching of the acetate group[1]
1560Antisymmetric COO⁻ stretching vibration[2]
1440Symmetric COO⁻ stretching vibration[2]
1345Methyl group (CH₃) deformation modes[2]
1090, 1072Hydroxyl group peaks[1]
875, 712Calcium carbonate impurities (if present)[3]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the this compound sample to a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.

Table 2: Summary of Raman Spectral Data for Calcium Acetate Hydrate

Raman Shift (cm⁻¹)AssignmentReference
2932C-H stretching vibrations of the methyl group[4]
1473, 1438COO⁻ symmetric stretching[4]
1365CH₃ deformation[4]
965C-C stretching[4]
671O-C-O symmetric bending[4]

Experimental Protocol: Raman Spectroscopy

  • Sample Preparation: Place a small amount of the powdered this compound sample onto a microscope slide or into a sample holder.

  • Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 785 nm).

  • Data Acquisition: Focus the laser beam onto the sample. Collect the scattered radiation using a suitable detector after passing it through a filter to remove the Rayleigh scattering. The spectral range is typically from 200 to 3500 cm⁻¹.

  • Data Processing: The raw spectrum may require baseline correction and smoothing to enhance the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ⁴³Ca NMR, can provide detailed information about the local environment of the calcium ions. However, ⁴³Ca is a quadrupolar nucleus with low natural abundance and a small magnetic moment, making it a challenging nucleus to study.[5]

Table 3: ⁴³Ca Solid-State NMR Parameters for Calcium Acetate Hemihydrate

Magnetic Field (T)Isotropic Chemical Shift (δ_iso) (ppm)Quadrupolar Coupling Constant (C_Q) (MHz)Asymmetry Parameter (η_Q)Reference
21.1, 11.7, 9.4Site 1: ~15, Site 2: ~25Site 1: ~1.5, Site 2: ~1.2Site 1: ~0.8, Site 2: ~0.5[6]

Experimental Protocol: Solid-State NMR Spectroscopy

  • Sample Preparation: The powdered this compound sample is packed into a zirconia rotor.

  • Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.

  • Data Acquisition: Experiments are typically performed at high magnetic fields to improve sensitivity and resolution. Due to the quadrupolar nature of ⁴³Ca, specialized pulse sequences like Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) or satellite-transition magic-angle spinning (STMAS) may be employed to enhance the signal of the central transition.[7]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then referenced to a standard, such as a 1.0 M CaCl₂ solution.[8]

X-ray Powder Diffraction (XRD)

XRD is a fundamental technique for determining the crystalline structure of a material.

Experimental Protocol: X-ray Powder Diffraction

  • Sample Preparation: The this compound sample is finely ground to a homogenous powder. The powder is then mounted on a sample holder.

  • Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation) is used.

  • Data Acquisition: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The 2θ range is typically scanned from 5° to 70°.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are used to identify the crystalline phases present by comparison with standard databases like the International Centre for Diffraction Data (ICDD).[1] The peak widths can also be used to estimate crystallite size using the Scherrer equation.

Biological Activity and Mechanism of Action

The primary therapeutic application of calcium acetate, and by extension this compound, is as a phosphate binder in patients with hyperphosphatemia, a common complication of end-stage renal disease.[9][10][11]

Mechanism of Action: When taken with meals, calcium acetate dissociates in the gastrointestinal tract. The calcium ions then bind with dietary phosphate to form insoluble calcium phosphate, which is subsequently excreted in the feces.[12][13] This process reduces the overall absorption of phosphate from the diet, thereby lowering serum phosphate levels.[14]

While a direct signaling pathway initiated by this compound has not been identified, the acetate component may have some cellular effects. For instance, in pancreatic acinar cells, acetate has been shown to enhance agonist-induced calcium signals by promoting the release of calcium from intracellular stores.[15] However, this is a more general effect of the acetate ion rather than a specific signaling cascade triggered by the intact compound. The primary biological role remains its extracellular action as a phosphate binder.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Powder Grinding Grinding & Homogenization Sample->Grinding FTIR FTIR Spectroscopy Grinding->FTIR KBr Pellet Raman Raman Spectroscopy Grinding->Raman Powder Mount NMR Solid-State NMR Grinding->NMR Rotor Packing XRD X-ray Diffraction Grinding->XRD Sample Holder Process Spectral Processing FTIR->Process Raman->Process NMR->Process XRD->Process Analysis Data Analysis & Comparison Process->Analysis Report Characterization Report Analysis->Report

Caption: General experimental workflow for spectroscopic analysis.

Mechanism of Action: Phosphate Binding

The diagram below illustrates the mechanism of action of this compound as a phosphate binder.

phosphate_binding cluster_ingestion Oral Ingestion cluster_gi_tract Gastrointestinal Tract cluster_excretion Excretion cluster_blood Bloodstream Drug This compound Dissociation Dissociation Drug->Dissociation Ca_ion Ca²⁺ Dissociation->Ca_ion Acetate_ion CH₃COO⁻ Dissociation->Acetate_ion Binding Binding Ca_ion->Binding Phosphate Dietary Phosphate (PO₄³⁻) Phosphate->Binding Insoluble_CaP Insoluble Calcium Phosphate Binding->Insoluble_CaP Reduced_Absorption Reduced Phosphate Absorption Binding->Reduced_Absorption Prevents Excretion Fecal Excretion Insoluble_CaP->Excretion

Caption: Mechanism of this compound as a phosphate binder.

Conclusion

The spectroscopic analysis of this compound, using techniques such as FTIR, Raman, solid-state NMR, and XRD, provides a comprehensive understanding of its chemical structure and crystalline nature. This guide has outlined the key spectral features and provided detailed experimental protocols to aid researchers in their characterization efforts. While its role in specific intracellular signaling pathways requires further investigation, its mechanism as an effective phosphate binder is a critical aspect of its application in a pharmaceutical context. The provided workflows and diagrams serve as a valuable resource for professionals in drug development and scientific research.

References

(Acetato-O)hydroxycalcium as a Precursor for Biomaterials: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of advanced biomaterials is a cornerstone of modern medicine, with applications ranging from tissue engineering to targeted drug delivery. Among the myriad of materials explored, calcium phosphate-based ceramics, particularly hydroxyapatite (HAp), have garnered significant attention due to their chemical and structural similarity to the mineral phase of bone.[1][2] This guide focuses on the use of acetate-containing calcium precursors, conceptually referred to as (Acetato-O)hydroxycalcium, in the synthesis of hydroxyapatite biomaterials. While the term "this compound" is not standard in scientific literature, it aptly describes the role of calcium acetate as a key reactant in forming hydroxyapatite. This document provides a comprehensive overview of the synthesis, properties, and applications of hydroxyapatite derived from calcium acetate precursors, tailored for professionals in research and drug development.

Synthesis of Hydroxyapatite from Calcium Acetate Precursors

The synthesis of hydroxyapatite from calcium acetate is most commonly achieved through a wet chemical precipitation method.[3] This technique offers excellent control over the stoichiometry and morphology of the resulting HAp particles.[4] Other methods such as sol-gel and hydrothermal synthesis can also be employed, each offering unique advantages in controlling the material's properties.[5][6]

Physicochemical Properties of Hydroxyapatite

The properties of synthesized hydroxyapatite are crucial for its performance as a biomaterial and are influenced by the synthesis parameters.

PropertyTypical ValuesSignificance in Biomaterial Performance
Ca/P Molar Ratio 1.67 (stoichiometric)Affects biocompatibility, biodegradability, and osteoconductivity. A ratio close to that of natural bone is desirable for optimal biological response.[1][2]
Crystallinity Varies with synthesis temperature and pHInfluences dissolution rate and mechanical properties. Lower crystallinity can lead to faster resorption, which is beneficial for some regenerative applications.[7]
Particle Size Nanometer to micrometer rangeAffects cellular uptake, drug loading capacity, and release kinetics. Nanoparticles often exhibit higher bioactivity.[7]
Surface Area & Porosity High surface area and porous structure desirableCrucial for protein adsorption, cell attachment, and providing space for tissue ingrowth. A larger surface area enhances drug loading capacity.[8]

Experimental Protocols

Aqueous Precipitation Synthesis of Hydroxyapatite

This protocol details the synthesis of hydroxyapatite using calcium acetate and diammonium hydrogen phosphate as precursors.[3]

Materials:

  • Calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M solution of calcium acetate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.3 M solution of diammonium hydrogen phosphate in a separate beaker of deionized water.

  • Reaction Setup:

    • Place the diammonium hydrogen phosphate solution in a reaction vessel equipped with a magnetic stirrer and a pH meter.

    • Adjust the pH of the phosphate solution to a desired value (e.g., 10-11) by the dropwise addition of ammonium hydroxide solution while stirring.

    • Heat the solution to the desired reaction temperature (e.g., 60-80°C).

  • Precipitation:

    • Slowly add the calcium acetate solution to the phosphate solution at a constant rate using a burette or a peristaltic pump, while maintaining vigorous stirring.

    • Continuously monitor and maintain the pH of the reaction mixture by adding ammonium hydroxide as needed.

  • Aging:

    • After the complete addition of the calcium acetate solution, allow the resulting milky white suspension to age for a specified period (e.g., 24 hours) at the reaction temperature with continuous stirring. This step promotes the growth and crystallization of the hydroxyapatite particles.

  • Washing and Collection:

    • Separate the precipitate from the solution by centrifugation or filtration.

    • Wash the collected precipitate several times with deionized water to remove any unreacted ions and byproducts.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at a temperature of 80-100°C overnight.

    • For enhanced crystallinity, the dried powder can be calcined in a furnace at a high temperature (e.g., 600-900°C) for a few hours.

Applications in Biomaterials

Hydroxyapatite synthesized from calcium acetate precursors is a versatile biomaterial with significant applications in bone regeneration and drug delivery.

Bone Regeneration

The osteoconductive and bioactive nature of hydroxyapatite makes it an excellent material for bone grafts, coatings for orthopedic implants, and scaffolds for tissue engineering.[1][2][9] Its similarity to the mineral component of bone promotes the adhesion, proliferation, and differentiation of osteoblasts, leading to enhanced bone formation.[10][11]

Drug Delivery

The porous structure and high surface area of hydroxyapatite allow for the efficient loading of various therapeutic agents, including antibiotics, anticancer drugs, and growth factors.[12] The release of these drugs can be controlled by tailoring the particle size, porosity, and crystallinity of the HAp carrier, enabling sustained and targeted drug delivery.[13]

Signaling Pathways and Experimental Workflows

Signaling Pathways in Osteogenesis

The interaction of calcium phosphate-based biomaterials with cells can trigger specific signaling pathways that promote bone formation.

osteogenesis_signaling cluster_extracellular Extracellular cluster_intracellular Intracellular CaP_Biomaterial Calcium Phosphate Biomaterial Ca_ions Ca²⁺ ions CaP_Biomaterial->Ca_ions release P_ions PO₄³⁻ ions CaP_Biomaterial->P_ions release ERK_MAPK ERK/MAPK Pathway Ca_ions->ERK_MAPK activates BMP_Wnt BMP/Wnt Pathways Ca_ions->BMP_Wnt activates P_ions->ERK_MAPK activates Osteogenic_Genes Osteogenic Gene Expression (Runx2, Osterix) ERK_MAPK->Osteogenic_Genes BMP_Wnt->Osteogenic_Genes Cell_Differentiation Osteoblast Differentiation Osteogenic_Genes->Cell_Differentiation

Caption: Signaling pathways in osteogenesis activated by calcium phosphate biomaterials.

Experimental Workflow for Biomaterial Synthesis and Characterization

A typical workflow for the development and evaluation of hydroxyapatite-based biomaterials is outlined below.

biomaterial_workflow Start Start Synthesis Synthesis of HAp (e.g., Wet Precipitation) Start->Synthesis Characterization Physicochemical Characterization (XRD, SEM, FTIR, BET) Synthesis->Characterization In_Vitro In Vitro Evaluation (Biocompatibility, Drug Release) Characterization->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo End End In_Vivo->End

Caption: General experimental workflow for biomaterial development.

Conclusion

The use of calcium acetate as a precursor offers a reliable and controllable route for the synthesis of high-purity hydroxyapatite biomaterials. The resulting HAp exhibits excellent biocompatibility and bioactivity, making it a promising candidate for a wide range of applications in bone tissue engineering and drug delivery. Further research into optimizing synthesis parameters and exploring composite materials will continue to expand the utility of these biomaterials in addressing clinical needs. This guide provides a foundational understanding for researchers and developers to harness the potential of acetate-derived hydroxyapatite in creating next-generation medical therapies.

References

An In-depth Technical Guide on the Initial Investigations of (Acetato-O)hydroxycalcium Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial investigations into the stability of (Acetato-O)hydroxycalcium, also known as calcium acetate hydroxide. The stability of this compound is a critical parameter for its potential applications in various fields, including pharmaceuticals and material science. This document summarizes the available quantitative data on its thermal and aqueous stability, outlines detailed experimental protocols for stability assessment, and presents logical relationships and experimental workflows through diagrams. The information compiled herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of this compound.

Introduction

This compound, with the chemical formula C₂H₄CaO₃, is a salt that has garnered interest due to its potential applications where a soluble and bioavailable form of calcium is required.[1] Understanding its stability under various environmental conditions is paramount for ensuring its efficacy, safety, and shelf-life in any formulation. This guide focuses on the initial stability investigations, primarily concerning thermal degradation and behavior in aqueous solutions.

Chemical and Physical Properties

This compound is synonymous with calcium acetate hydroxide.[1] It is closely related to calcium acetate, which is a white, hygroscopic crystalline solid. The anhydrous form of calcium acetate is very hygroscopic, with the monohydrate being a common form.[2] A 1 in 10 solution of calcium acetate has a pH ranging from 6.0 to 9.0.[2][3]

Table 1: Physical and Chemical Properties of Calcium Acetate

PropertyValueReference
Molecular FormulaC₄H₆CaO₄ (anhydrous)[3]
Molecular Weight158.17 g/mol (anhydrous)[3]
Solubility in WaterFreely soluble[3]
Solubility in EthanolInsoluble[3]
pH (10% solution)6.0 - 9.0[2][3]

Stability Analysis

The stability of this compound is a key factor in its handling, storage, and application. The primary degradation pathways investigated are thermal decomposition and hydrolysis in aqueous solutions.

Thermal Stability

Thermogravimetric analysis (TGA) has been the principal method for evaluating the thermal stability of calcium acetate and its hydrates. The decomposition of calcium acetate typically occurs at elevated temperatures.

Table 2: Thermal Decomposition Data for Calcium Acetate

Temperature RangeEventReference
> 160 °CDecomposition begins[2]

Note: Specific decomposition temperatures can vary depending on the experimental conditions, such as heating rate and atmosphere.

Aqueous Stability

The stability of this compound in aqueous solutions is influenced by factors such as pH and temperature. While specific kinetic data for this compound is limited, the behavior of the closely related calcium acetate provides valuable insights. Calcium acetate is freely soluble in water, and its solutions can be considered stable under neutral to slightly alkaline conditions at ambient temperature.[2][3]

Forced degradation studies are a crucial tool for understanding the intrinsic stability of a compound.[4] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, and light to accelerate degradation and identify potential degradation products.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the stability investigation of this compound.

Synthesis of this compound (as Calcium Acetate)

A common method for the synthesis of calcium acetate involves the reaction of a calcium salt with acetic acid.

  • Materials:

    • Calcium carbonate (CaCO₃) or Calcium hydroxide (Ca(OH)₂)

    • Acetic acid (CH₃COOH)

    • Deionized water

  • Procedure:

    • Suspend calcium carbonate or calcium hydroxide in deionized water in a reaction vessel.

    • Slowly add a stoichiometric amount of acetic acid to the suspension while stirring continuously. The reaction with calcium carbonate will produce carbon dioxide gas.

    • Continue stirring until the reaction is complete (e.g., cessation of gas evolution).

    • Filter the resulting solution to remove any unreacted starting material.

    • The filtrate, an aqueous solution of calcium acetate, can be used for stability studies or the solid can be isolated by evaporation of the solvent.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
  • Instrument: Thermogravimetric Analyzer

  • Procedure:

    • Accurately weigh a small sample (5-10 mg) of this compound into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss of the sample as a function of temperature.

    • The resulting TGA curve provides information on the decomposition temperatures and the stoichiometry of the degradation process.

Aqueous Stability Study (Forced Degradation)

This protocol outlines a general procedure for a forced degradation study in aqueous solutions.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Deionized water

    • pH meter

    • Analytical method for quantification (e.g., HPLC, titration)

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in deionized water.

    • Stress Conditions:

      • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution.

      • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution.

      • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution.

      • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of deionized water.

    • Incubation: Store the prepared solutions at a controlled temperature (e.g., 40 °C) and protect from light if photostability is not the primary focus.

    • Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Immediately analyze the samples to determine the concentration of the remaining this compound using a validated analytical method. Titrimetric methods, such as complexometric titration with EDTA, can be employed for the assay of calcium acetate.[5][6][7]

    • Data Analysis: Plot the concentration of the compound against time for each stress condition to determine the degradation kinetics.

Visualizations

Logical Workflow for Stability Investigation

Stability_Investigation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stability Studies cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Reporting Synthesis Synthesis of this compound PhysChem Physicochemical Characterization (e.g., identity, purity) Synthesis->PhysChem Thermal Thermal Stability (TGA) PhysChem->Thermal Aqueous Aqueous Stability (Forced Degradation) PhysChem->Aqueous Kinetics Degradation Kinetics Analysis Thermal->Kinetics Aqueous->Kinetics Products Degradation Product Identification (optional) Kinetics->Products Report Technical Guide / Whitepaper Kinetics->Report Products->Report

Caption: Workflow for the initial stability investigation of this compound.

Experimental Workflow for Aqueous Stability Study

Aqueous_Stability_Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of this compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base oxidative Oxidative Degradation (H2O2) start->oxidative neutral Neutral Hydrolysis (Water) start->neutral incubation Incubate at Controlled Temperature acid->incubation base->incubation oxidative->incubation neutral->incubation sampling Sample at Time Intervals incubation->sampling analysis Analyze Samples (e.g., Titration) sampling->analysis data_analysis Determine Degradation Rate analysis->data_analysis

Caption: Experimental workflow for the forced degradation study in aqueous solution.

Conclusion

The initial investigations into the stability of this compound reveal that it is a relatively stable compound under ambient conditions. Thermal analysis indicates decomposition at temperatures above 160 °C. In aqueous solutions, its stability is pH-dependent, and forced degradation studies are essential to fully characterize its degradation pathways. The experimental protocols provided in this guide offer a robust framework for conducting further stability studies. Future work should focus on obtaining detailed kinetic data for its degradation in aqueous solutions under various pH and temperature conditions, as well as identifying any potential degradation products. Such information is critical for the successful development and application of this compound in its intended fields.

References

Methodological & Application

Synthesis of Hydroxyapatite Using (Acetato-O)hydroxycalcium: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide for the Synthesis of High-Purity Hydroxyapatite for Biomedical and Pharmaceutical Applications

This document provides detailed application notes and experimental protocols for the synthesis of hydroxyapatite (HAp) utilizing a wet chemical precipitation method with calcium acetate as the calcium precursor. This method offers a reliable and reproducible route to produce high-purity HAp with controlled morphology and stoichiometry, crucial for applications in drug delivery, bone tissue engineering, and as a biomaterial in various medical devices.

Introduction

Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] is a bioceramic material with remarkable similarity to the mineral component of human bone and teeth. Its excellent biocompatibility, bioactivity, and osteoconductivity make it a material of significant interest in the biomedical and pharmaceutical fields. The synthesis method detailed herein focuses on the use of calcium acetate, a readily available and cost-effective precursor, to produce HAp with tunable properties.

Data Presentation: Influence of Synthesis Parameters on Hydroxyapatite Properties

The properties of the synthesized hydroxyapatite are highly dependent on the experimental conditions. The following tables summarize the quantitative impact of key synthesis parameters on the final product characteristics.

Table 1: Effect of Temperature on Hydroxyapatite Morphology and Particle Size

Temperature (°C)Resulting PhaseMorphologyAverage Particle Size (nm)
20Calcium Hydrogen PhosphatePlate-like-
40HydroxyapatiteBlock-like-
60HydroxyapatiteNeedle-shaped-
80HydroxyapatiteNeedle-shapedLength and diameter decrease with increasing temperature
125Hydroxyapatite-31.7 (in 001 plane), 15.8 (in h00 planes)[1]
160Hydroxyapatite-25.2 (in 001 plane)[1]
180Hydroxyapatite-45 (in 001 plane), 26.2 (in h00 planes)[1]

Table 2: Effect of pH on Hydroxyapatite Morphology

Initial pHFinal pH (after reaction)Morphology
5DecreasedNeedle-shaped
6DecreasedNeedle-shaped
7.5DecreasedFilamentous-shaped

Table 3: Effect of Reactant Concentration on Hydroxyapatite Properties

Precursor ConcentrationCrystallinityParticle Size (nm)Ca/P Ratio
LowLowerSmallerCloser to 1.67
HighHigher25.2 to 46.7 (in 001 plane)[1]May deviate from 1.67

Experimental Protocols

This section provides a detailed methodology for the synthesis of hydroxyapatite via wet chemical precipitation using calcium acetate and diammonium hydrogen phosphate.

Materials
  • Calcium Acetate Monohydrate (Ca(CH₃COO)₂·H₂O)

  • Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

  • Ammonium Hydroxide (NH₄OH) solution (for pH adjustment)

  • Deionized Water

Equipment
  • Beakers

  • Magnetic stirrer with heating plate

  • pH meter

  • Burette or dropping funnel

  • Centrifuge

  • Drying oven

  • Mortar and pestle (optional, for grinding dried powder)

  • Furnace (for calcination)

Protocol: Wet Chemical Precipitation of Hydroxyapatite
  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of Calcium Acetate Monohydrate by dissolving 8.81 g in 100 mL of deionized water.

    • Prepare a 0.3 M solution of Diammonium Hydrogen Phosphate by dissolving 3.96 g in 100 mL of deionized water.

  • Reaction Setup:

    • Place the calcium acetate solution in a beaker on a magnetic stirrer with a heating plate.

    • Begin stirring the solution at a constant rate (e.g., 350 rpm).

  • Precipitation:

    • Slowly add the diammonium hydrogen phosphate solution to the calcium acetate solution dropwise using a burette or dropping funnel.

    • During the addition, monitor and maintain the desired pH of the reaction mixture by adding ammonium hydroxide solution. For stoichiometric hydroxyapatite, a pH of >10 is recommended.

    • Maintain the desired reaction temperature using the heating plate.

  • Aging:

    • After the complete addition of the phosphate solution, continue stirring the resulting milky white suspension for a specified period (e.g., 3 hours) at the set temperature.

    • Following stirring, allow the precipitate to age in the mother liquor for an extended period (e.g., 48 hours) at room temperature without stirring. This aging step promotes the formation of more crystalline hydroxyapatite.

  • Washing and Separation:

    • Separate the precipitate from the solution by centrifugation.

    • Wash the precipitate repeatedly with deionized water to remove any unreacted ions and byproducts. Centrifuge the suspension after each wash.

  • Drying:

    • Dry the washed precipitate in an oven at 80°C for 6 hours or until a constant weight is achieved.

  • Calcination (Optional):

    • To improve crystallinity, the dried powder can be calcined in a furnace at temperatures ranging from 600°C to 900°C for 2 hours.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_processing Post-Synthesis Processing cluster_product Final Product prep_ca Prepare 0.5M Calcium Acetate Solution mix Mix Reactants prep_ca->mix prep_p Prepare 0.3M Diammonium Hydrogen Phosphate Solution prep_p->mix adjust_ph Adjust pH with NH4OH mix->adjust_ph stir Stir at Controlled Temperature adjust_ph->stir age Age the Precipitate stir->age wash Wash with Deionized Water age->wash centrifuge Separate by Centrifugation wash->centrifuge dry Dry the Precipitate centrifuge->dry calcine Calcination (Optional) dry->calcine hap Hydroxyapatite Powder dry->hap Without Calcination calcine->hap logical_relationship cluster_params Synthesis Parameters cluster_props Hydroxyapatite Properties temp Temperature morph Morphology temp->morph Influences (Needle, Block) size Particle Size temp->size Affects ph pH ph->morph Determines (Needle, Filamentous) conc Reactant Concentration conc->size Influences cryst Crystallinity conc->cryst Affects ratio Ca/P Ratio conc->ratio Affects reaction_mechanism cluster_reactants Reactants in Solution cluster_ions Ionic Species cluster_product Precipitation ca 10 Ca(CH₃COO)₂ ca_ion 10 Ca²⁺ ca->ca_ion Dissociation p 6 (NH₄)₂HPO₄ p_ion 6 PO₄³⁻ p->p_ion Dissociation oh 8 NH₄OH oh_ion 2 OH⁻ oh->oh_ion Provides OH⁻ hap Ca₁₀(PO₄)₆(OH)₂ (Hydroxyapatite) ca_ion->hap p_ion->hap oh_ion->hap

References

Application Notes and Protocols for the Precipitation of (Acetato-O)hydroxycalcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the precipitation of (Acetato-O)hydroxycalcium, also known as calcium acetate hydroxide. The synthesis is based on the neutralization reaction between calcium hydroxide and acetic acid. While direct protocols for this specific compound are not widely available, this procedure is derived from established methods for the synthesis of calcium acetate, with stoichiometric modifications to favor the formation of the hydroxy-substituted product. This protocol is intended for research and development purposes.

Introduction

This compound is a chemical compound with the formula Ca(CH₃COO)(OH). It is a salt of calcium, acetic acid, and a hydroxide. The presence of both acetate and hydroxide ligands gives this compound unique properties that may be of interest in various applications, including as a precursor for other calcium-containing materials or in contexts where a controlled release of acetate and hydroxide ions is desired. The protocol herein describes a straightforward precipitation method for the synthesis of this compound.

Experimental Protocol

This protocol is based on the chemical reaction:

Ca(OH)₂ + CH₃COOH → Ca(CH₃COO)(OH) + H₂O

Materials:

  • Calcium Hydroxide (Ca(OH)₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water

  • Acetone (for washing)

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven

Procedure:

  • Preparation of Calcium Hydroxide Slurry:

    • In a 250 mL beaker, add 7.41 g (0.1 mol) of calcium hydroxide to 100 mL of deionized water.

    • Stir the mixture using a magnetic stirrer to form a uniform slurry.

  • Reaction with Acetic Acid:

    • Slowly add 5.72 mL (0.1 mol) of glacial acetic acid to the calcium hydroxide slurry while stirring continuously. The addition should be done dropwise to control the exothermic reaction.

    • After the addition is complete, continue stirring the mixture at room temperature for 2 hours to ensure the reaction goes to completion. The pH of the resulting solution is expected to be alkaline.[1]

  • Precipitation and Isolation:

    • The solubility of calcium acetate derivatives tends to decrease with increasing temperature.[2] To induce precipitation, gently heat the solution to approximately 80°C while stirring.[3]

    • Alternatively, precipitation can be induced by adding a non-solvent. Slowly add acetone to the stirred solution until a white precipitate forms.[2]

    • Once precipitation is complete, allow the mixture to cool to room temperature.

  • Filtration and Washing:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the filter cake with copious amounts of acetone to remove any unreacted acetic acid and water.[2] Repeat the washing step twice.

  • Drying:

    • Dry the collected solid in a drying oven at 60-70°C until a constant weight is achieved.[3]

    • The final product is a white powder of this compound.

Data Presentation

The following table summarizes key parameters for the synthesis of calcium acetate, which can be used as a reference for the this compound protocol.

ParameterValueReference
Reactants
Calcium SourceCalcium Carbonate or Calcium Hydroxide[3][4]
AcidAcetic Acid[3][4]
Reaction Conditions
TemperatureRoom Temperature to 80°C[3]
Reaction Time2-3 hours[3]
Purification
Washing SolventAcetone[2]
Drying Temperature60-70°C[3]
Product Information
Common FormAnhydrous or Monohydrate (for Calcium Acetate)[4]
pH of Solution (Calcium Acetate)~7.6[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_precipitation Precipitation cluster_purification Purification and Drying CaOH2 Calcium Hydroxide Slurry Mixing Mixing and Stirring (2 hours) CaOH2->Mixing AcOH Glacial Acetic Acid AcOH->Mixing Precipitation Heating (80°C) or Acetone Addition Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Acetone Wash Filtration->Washing Drying Drying (60-70°C) Washing->Drying Product This compound (White Powder) Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship Diagram

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Reactant1 Calcium Hydroxide Ca(OH)₂ Process Neutralization Reaction (Precipitation) Reactant1->Process Reactant2 Acetic Acid CH₃COOH Reactant2->Process Product This compound Ca(CH₃COO)(OH) Process->Product Primary Product Byproduct Water H₂O Process->Byproduct Byproduct

Caption: Logical relationship of reactants to products in the synthesis.

References

Application Notes and Protocols for Controlling Hydroxyapatite Morphology using a Calcium Acetate Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] is a critical biomaterial extensively utilized in orthopedic and dental applications due to its chemical and structural similarity to the mineral component of bone and teeth. The morphology of hydroxyapatite crystals significantly influences their biological performance, including protein adsorption, osteoblast adhesion, and ultimately, bone regeneration. Precise control over crystal morphology is therefore a key objective in the synthesis of advanced hydroxyapatite-based biomaterials. This document provides detailed protocols and application notes on the use of a calcium acetate precursor system for the controlled synthesis of hydroxyapatite with distinct morphologies. While the specific intermediate "(Acetato-O)hydroxycalcium" is not a commercially available reagent, it represents a conceptual transient species where acetate ions interact with calcium and hydroxyl groups, influencing the nucleation and growth of hydroxyapatite crystals. The following protocols are based on the aqueous precipitation method using calcium acetate as the calcium source.

Data Presentation

The morphology of hydroxyapatite synthesized via aqueous precipitation is highly dependent on key reaction parameters. The following table summarizes the observed morphologies at different reaction temperatures when using calcium acetate and diammonium dihydrogen phosphate as precursors.

Reaction Temperature (°C)Resulting MorphologyPredominant PhaseReference
20Plate-likeCalcium Hydrogen Phosphate[1][2][3]
40Block-likeHydroxyapatite[1][2][3]
60Needle-shapedHydroxyapatite[1][2][3]
80Needle-shaped (smaller crystals)Hydroxyapatite[1][2][3]

Experimental Protocols

This section details the protocols for synthesizing hydroxyapatite with varying morphologies using a calcium acetate precursor.

Protocol 1: Synthesis of Needle-Shaped Hydroxyapatite

This protocol is optimized for the formation of needle-shaped hydroxyapatite crystals.

Materials:

  • Calcium Acetate Monohydrate (Ca(CH₃COO)₂·H₂O)

  • Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

  • Ammonium Hydroxide (NH₄OH) solution (for pH adjustment)

  • Deionized Water

Equipment:

  • Reaction vessel (beaker or flask)

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.5 M solution of Calcium Acetate Monohydrate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.3 M solution of Diammonium Hydrogen Phosphate by dissolving the appropriate amount in deionized water.

  • Reaction Setup:

    • Place a specific volume of the calcium acetate solution into the reaction vessel.

    • Begin stirring the solution at a constant rate (e.g., 350 rpm).

    • Heat the solution to the desired reaction temperature (e.g., 60°C or 80°C)[1][2][3].

  • Precipitation:

    • Slowly add the diammonium hydrogen phosphate solution to the heated calcium acetate solution dropwise. A white precipitate will form.

    • During the addition, monitor and maintain the pH of the reaction mixture at a specific value (e.g., 7.5) by adding ammonium hydroxide solution as needed[1][2][3].

  • Aging:

    • After the complete addition of the phosphate solution, continue stirring the suspension at the reaction temperature for a set period (e.g., 3 hours) to allow for crystal growth and maturation[3].

    • Following the heated stirring, allow the suspension to age at room temperature for an extended period (e.g., 48 hours)[3].

  • Washing and Drying:

    • Separate the precipitate from the solution by centrifugation.

    • Wash the precipitate with deionized water multiple times (e.g., three times) to remove any unreacted ions.

    • Dry the final powder in an oven at a suitable temperature (e.g., 80°C) for several hours (e.g., 6 hours)[3].

Protocol 2: Synthesis of Plate-like and Block-like Morphologies

To obtain plate-like or block-like morphologies, the primary modification to Protocol 1 is the reaction temperature.

  • For Plate-like Morphology: Follow Protocol 1, but maintain the reaction temperature at 20°C. At this lower temperature, the initial precipitate is predominantly calcium hydrogen phosphate, which can be a precursor to other morphologies upon further treatment[1][2][3].

  • For Block-like Morphology: Follow Protocol 1, but maintain the reaction temperature at 40°C[1][2][3].

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of hydroxyapatite using the aqueous precipitation method with a calcium acetate precursor.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_processing Product Processing A Calcium Acetate Solution C Mixing & Precipitation (Controlled Temperature & pH) A->C B Diammonium Hydrogen Phosphate Solution B->C D Aging C->D E Centrifugation & Washing D->E F Drying E->F G Hydroxyapatite Powder F->G

Experimental workflow for hydroxyapatite synthesis.
Proposed Mechanism of Acetate Influence on Morphology

The acetate ion (CH₃COO⁻) is thought to play a crucial role in modulating the growth of hydroxyapatite crystals. It can act as a temporary chelating agent for calcium ions, influencing their availability and the subsequent nucleation and growth process. The diagram below illustrates a proposed logical relationship.

mechanism Ca_ion Ca²⁺ ions Complex This compound -like complex (transient) Ca_ion->Complex Acetate Acetate ions (CH₃COO⁻) Acetate->Complex Nucleation Controlled Nucleation Complex->Nucleation Modulates Ca²⁺ availability Phosphate Phosphate ions (PO₄³⁻) Phosphate->Nucleation Growth Anisotropic Crystal Growth Nucleation->Growth Morphology Specific HAp Morphology (e.g., needles, plates) Growth->Morphology

Proposed role of acetate in HAp morphology control.

References

Application of Calcium Acetate in Nanoparticle Synthesis: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-based nanoparticles, particularly calcium carbonate (CaCO3) and hydroxyapatite (HAp), have garnered significant attention in the biomedical field due to their excellent biocompatibility, biodegradability, and pH-sensitive properties.[1][2] These characteristics make them ideal candidates for advanced drug delivery systems, gene delivery vectors, and tissue engineering scaffolds.[3][4] Among the various precursors used for the synthesis of these nanoparticles, calcium acetate (Ca(CH₃COO)₂) offers several advantages, including its high solubility in aqueous solutions and its role in influencing the size, morphology, and crystalline phase of the resulting nanoparticles. This document provides detailed application notes and experimental protocols for the synthesis of calcium-based nanoparticles using calcium acetate as a key precursor.

Application Notes

Calcium acetate serves as a readily available and cost-effective source of calcium ions (Ca²⁺) for the synthesis of various calcium-containing nanoparticles. Its application is particularly prominent in the preparation of calcium carbonate and hydroxyapatite nanoparticles, which are of significant interest in drug development.

Calcium Carbonate (CaCO₃) Nanoparticles

Calcium carbonate nanoparticles are widely explored as carriers for both hydrophilic and hydrophobic drugs.[3][4] Their pH-sensitive nature allows for targeted drug release in the acidic tumor microenvironment (pH < 6.5), making them a promising platform for cancer therapy.[2] The synthesis of CaCO₃ nanoparticles using calcium acetate typically involves a precipitation reaction with a carbonate source, such as sodium carbonate (Na₂CO₃) or ammonium carbonate ((NH₄)₂CO₃).

The acetate anion can influence the nucleation and growth kinetics of the CaCO₃ crystals. The reaction parameters, including the concentration of reactants, temperature, stirring speed, and the presence of additives or stabilizing agents, play a crucial role in controlling the final particle size, morphology (e.g., spherical, cubic, rhombohedral), and crystalline phase (e.g., calcite, vaterite, aragonite).[5][6] Vaterite, a metastable polymorph of CaCO₃, is often sought after for drug delivery applications due to its porous structure and higher surface area.[3]

Hydroxyapatite (HAp) Nanoparticles

Hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) is the main inorganic component of bone and teeth, rendering it exceptionally biocompatible and osteoconductive.[7] HAp nanoparticles are extensively used in bone tissue engineering, dental applications, and as carriers for drugs and genes.[8][9] The synthesis of HAp nanoparticles using calcium acetate involves a reaction with a phosphate source, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphoric acid (H₃PO₄), often under controlled pH and temperature conditions.[10]

The use of calcium acetate as the calcium precursor in a sol-gel or precipitation method can lead to the formation of pure-phase HAp nanoparticles.[10] The reaction conditions must be carefully controlled to achieve the desired stoichiometry (Ca/P ratio of 1.67) and crystallinity, which are critical for the biological performance of the HAp nanoparticles.

Experimental Protocols

The following are detailed protocols for the synthesis of calcium carbonate and hydroxyapatite nanoparticles using calcium acetate as the primary calcium source.

Protocol 1: Synthesis of Calcium Carbonate (CaCO₃) Nanoparticles by Co-Precipitation

This protocol describes a common co-precipitation method to synthesize CaCO₃ nanoparticles.

Materials:

  • Calcium Acetate (Ca(CH₃COO)₂)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Ethanol

  • Optional: Poly(ethylene glycol) (PEG) as a stabilizer

Equipment:

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Burette

  • Centrifuge

  • Freeze-dryer or oven

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of Calcium Acetate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.1 M solution of Sodium Carbonate by dissolving the appropriate amount in deionized water.

  • Reaction Setup:

    • Place a beaker containing the Calcium Acetate solution on a magnetic stirrer.

    • Begin stirring at a constant speed (e.g., 500-1000 rpm).

  • Precipitation:

    • Slowly add the Sodium Carbonate solution to the Calcium Acetate solution dropwise using a burette at a controlled rate (e.g., 1-5 mL/min).

    • A white precipitate of Calcium Carbonate will form immediately.

  • Aging:

    • Continue stirring the suspension for a specified period (e.g., 30 minutes to 2 hours) at room temperature to allow for crystal growth and stabilization.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).

    • Discard the supernatant and wash the nanoparticle pellet with deionized water and then with ethanol to remove unreacted precursors and byproducts. Repeat the washing step 2-3 times.

  • Drying:

    • Dry the purified nanoparticles using a freeze-dryer or in an oven at a low temperature (e.g., 60 °C) to obtain a fine powder.

Protocol 2: Synthesis of Hydroxyapatite (HAp) Nanoparticles by Wet Chemical Precipitation

This protocol outlines the synthesis of HAp nanoparticles using a wet chemical precipitation method.

Materials:

  • Calcium Acetate (Ca(CH₃COO)₂)

  • Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

  • Ammonium Hydroxide (NH₄OH) solution (25%)

  • Deionized Water

Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Beakers and graduated cylinders

  • Dropping funnel

  • Centrifuge

  • Oven or furnace

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.5 M solution of Calcium Acetate in deionized water.

    • Prepare a 0.3 M solution of Diammonium Hydrogen Phosphate in deionized water.

  • Reaction Setup:

    • Place the Calcium Acetate solution in a beaker on a magnetic stirrer and heat to a controlled temperature (e.g., 40-80 °C).

  • Precipitation:

    • Slowly add the Diammonium Hydrogen Phosphate solution to the heated Calcium Acetate solution dropwise using a dropping funnel while stirring vigorously.

    • During the addition, maintain the pH of the reaction mixture at a specific value (e.g., 10-11) by the dropwise addition of Ammonium Hydroxide solution. Monitor the pH continuously with a pH meter.

  • Aging:

    • After the complete addition of the phosphate solution, continue to stir the milky suspension at the same temperature for an extended period (e.g., 2-24 hours) to ensure the completion of the reaction and to improve the crystallinity of the HAp.

  • Purification:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the precipitate repeatedly with deionized water by centrifugation and redispersion until the pH of the supernatant is neutral.

  • Drying and Calcination:

    • Dry the washed precipitate in an oven at 80-100 °C overnight.

    • For enhanced crystallinity, the dried powder can be calcined in a furnace at a high temperature (e.g., 400-800 °C) for a few hours.

Data Presentation

The following tables summarize key quantitative data from literature regarding the synthesis of calcium-based nanoparticles.

Table 1: Synthesis Parameters for Calcium Carbonate (CaCO₃) Nanoparticles

PrecursorsReactant ConcentrationTemperature (°C)Stirring Speed (rpm)Resulting Particle Size (nm)Crystalline PhaseReference
CaCl₂ and Na₂CO₃0.01 MRoom Temperature1125< 200Vaterite[6]
CaCl₂ and Na₂CO₃0.33 MNot specifiedRapid mixing4000-6000Calcite[3]
Ca(NO₃)₂ and (NH₄)₂CO₃ with a stabilizerNot specifiedNot specifiedNot specified19-30Calcite[1]
CaCl₂ and K₂CO₃ (from cockle shells)Not specifiedNot specifiedNot specified39Calcite[11]

Table 2: Synthesis Parameters for Hydroxyapatite (HAp) Nanoparticles

Calcium PrecursorPhosphorus PrecursorCa/P RatiopHTemperature (°C)Resulting Crystallite Size (nm)Reference
Ca(NO₃)₂·4H₂O(NH₄)₂HPO₄1.6710-11Room Temperature~20-60[8]
Ca(OH)₂H₃PO₄1.67>94020-40[7]
Calcium AcetateTriethyl phosphateNot specifiedNot specified775Not specified[10]
CaCl₂K₂HPO₄1.6799042[9]

Visualizations

Diagram 1: Experimental Workflow for CaCO₃ Nanoparticle Synthesis

CaCO3_Synthesis cluster_solutions Precursor Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing Ca_Acetate Calcium Acetate Solution (0.1 M) Mixing Controlled Mixing (Stirring) Ca_Acetate->Mixing Na_Carbonate Sodium Carbonate Solution (0.1 M) Na_Carbonate->Mixing Precipitation Precipitation Mixing->Precipitation Aging Aging Precipitation->Aging Washing Washing (Centrifugation) Aging->Washing Drying Drying (Freeze-drying/Oven) Washing->Drying CaCO3_NP CaCO₃ Nanoparticles Drying->CaCO3_NP

Caption: Workflow for CaCO₃ nanoparticle synthesis.

Diagram 2: Experimental Workflow for HAp Nanoparticle Synthesis

HAp_Synthesis cluster_solutions Precursor Solution Preparation cluster_reaction Reaction cluster_processing Post-Processing Ca_Acetate Calcium Acetate Solution (0.5 M) Mixing Controlled Mixing (Heated & Stirred) Ca_Acetate->Mixing Phosphate Phosphate Solution (0.3 M) Phosphate->Mixing pH_Control Ammonium Hydroxide (pH Adjustment) pH_Control->Mixing Precipitation Precipitation Mixing->Precipitation Aging Aging Precipitation->Aging Washing Washing (Centrifugation) Aging->Washing Drying Drying Washing->Drying Calcination Calcination Drying->Calcination HAp_NP HAp Nanoparticles Calcination->HAp_NP

Caption: Workflow for HAp nanoparticle synthesis.

Diagram 3: Signaling Pathway for pH-Responsive Drug Release

Drug_Release cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.5) cluster_cell Cancer Cell NP_Stable Drug-Loaded CaCO₃ NP (Stable) Drug_Encapsulated Drug Encapsulated NP_Degrades CaCO₃ NP Degrades NP_Stable->NP_Degrades Acidic pH Ca_Ions Ca²⁺ + CO₂ NP_Degrades->Ca_Ions Drug_Release Drug Release NP_Degrades->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: pH-responsive drug release mechanism.

References

Application Notes and Protocols for Sol-Gel Synthesis of Hydroxyapatite from Calcium Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of hydroxyapatite (HAp) nanoparticles using a sol-gel method with calcium acetate as the calcium precursor. This method offers excellent control over the purity, homogeneity, and particle size of the resulting HAp, making it a promising material for various biomedical applications, including drug delivery and bone tissue engineering.

Introduction

Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] is a bioceramic material that constitutes the primary inorganic component of human bone and teeth. Its excellent biocompatibility, bioactivity, and osteoconductivity make it a material of choice for various medical applications. The sol-gel synthesis route provides a versatile bottom-up approach for producing nano-sized HAp with high purity and a well-controlled microstructure at relatively low temperatures. This method involves the formation of a colloidal suspension (sol) that undergoes a transition to a gel phase, followed by drying and calcination to yield the final crystalline HAp powder. The use of calcium acetate as a precursor is advantageous due to its high solubility in water and its ability to decompose cleanly during calcination.

Experimental Protocols

This section outlines a detailed protocol for the sol-gel synthesis of hydroxyapatite from calcium acetate. The protocol is based on a compilation of established methodologies and allows for the reproducible synthesis of HAp nanoparticles.

Materials and Reagents
  • Calcium Acetate Monohydrate [Ca(CH₃COO)₂·H₂O]

  • Phosphorus Pentoxide (P₂O₅) or Triethyl Phosphate (TEP) or Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

  • Absolute Ethanol (C₂H₅OH)

  • Distilled or Deionized Water

  • Ammonium Hydroxide (NH₄OH) solution (for pH adjustment)

  • Acetic Acid (CH₃COOH) (optional, to prevent immediate precipitation)

Synthesis Procedure

A schematic overview of the sol-gel process for hydroxyapatite synthesis is provided below.

Sol_Gel_Workflow cluster_0 Sol Preparation cluster_1 Gelation cluster_2 Post-Processing Calcium Precursor Solution Calcium Precursor Solution Mixing Mixing Calcium Precursor Solution->Mixing Phosphorus Precursor Solution Phosphorus Precursor Solution Phosphorus Precursor Solution->Mixing Sol Formation Sol Formation Mixing->Sol Formation Stirring Aging Aging Sol Formation->Aging pH Adjustment Gel Formation Gel Formation Aging->Gel Formation Drying Drying Gel Formation->Drying Calcination Calcination Drying->Calcination Hydroxyapatite Powder Hydroxyapatite Powder Calcination->Hydroxyapatite Powder Drug_Delivery HAp Nanoparticle HAp Nanoparticle Drug Loading Drug Loading HAp Nanoparticle->Drug Loading Drug Molecules Drug Molecules->Drug Loading Drug-Loaded HAp Drug-Loaded HAp Drug Loading->Drug-Loaded HAp Drug Release Drug Release Drug-Loaded HAp->Drug Release Physiological Environment Target Site Target Site Drug Release->Target Site

Application Notes and Protocols for Hydrothermal Synthesis of Hydroxyapatite Using Various Calcium Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] is a bioceramic material with extensive applications in the biomedical field, including bone tissue engineering, drug delivery, and dental implants, owing to its chemical and structural similarity to the mineral component of human bone and teeth.[1][2] The hydrothermal synthesis method offers a versatile and efficient route for producing crystalline hydroxyapatite powders with controlled morphology and properties.[3][4] This method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures, typically above the boiling point of water, within a sealed vessel known as an autoclave.[3] The choice of calcium precursor is a critical parameter that significantly influences the physicochemical characteristics of the synthesized hydroxyapatite.

These application notes provide detailed protocols for the hydrothermal synthesis of hydroxyapatite using a selection of common calcium precursors. The accompanying data summaries and visualizations are intended to guide researchers in selecting the most suitable synthesis strategy for their specific application.

General Principles of Hydrothermal Synthesis of Hydroxyapatite

The hydrothermal synthesis of hydroxyapatite is based on the precipitation of calcium and phosphate ions from a solution under controlled temperature and pressure. The fundamental reaction can be generalized as:

10 Ca²⁺ + 6 PO₄³⁻ + 2 OH⁻ → Ca₁₀(PO₄)₆(OH)₂

The process typically involves the dissolution of a calcium precursor and a phosphate precursor in an aqueous medium, followed by pH adjustment and subsequent heating in an autoclave. The elevated temperature and pressure accelerate the reaction kinetics, leading to the formation of crystalline hydroxyapatite.[4]

Experimental Workflow for Hydrothermal Synthesis of Hydroxyapatite

The following diagram illustrates a typical experimental workflow for the hydrothermal synthesis of hydroxyapatite.

Hydrothermal_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery and Characterization Precursor_Selection Select Calcium and Phosphate Precursors Solution_Preparation Prepare Aqueous Solutions of Precursors Precursor_Selection->Solution_Preparation Dissolution pH_Adjustment Adjust pH of the Solution Solution_Preparation->pH_Adjustment Titration Autoclave Transfer Solution to Teflon-lined Autoclave pH_Adjustment->Autoclave Transfer Heating Heat at Defined Temperature and Time Autoclave->Heating Reaction Cooling Cool Autoclave to Room Temperature Heating->Cooling Completion Washing Wash Precipitate with Deionized Water and Ethanol Cooling->Washing Filtration Drying Dry the Synthesized Hydroxyapatite Powder Washing->Drying Purification Characterization Characterize Powder (XRD, FTIR, SEM, etc.) Drying->Characterization Analysis

Caption: A generalized workflow for the hydrothermal synthesis of hydroxyapatite.

Protocols for Hydrothermal Synthesis of Hydroxyapatite

This section provides detailed protocols for the hydrothermal synthesis of hydroxyapatite using three common calcium precursors: calcium nitrate tetrahydrate, calcium carbonate (from limestone or eggshells), and calcium lactate pentahydrate.

Protocol 1: Using Calcium Nitrate Tetrahydrate

This protocol is adapted from a study that investigated the effects of pH, temperature, and reaction time on hydroxyapatite synthesis.[5]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonia solution (NH₃) or Nitric acid (HNO₃) for pH adjustment

  • Deionized water

  • Teflon-lined stainless steel autoclave (150 ml)

  • Magnetic stirrer

  • Oven

Procedure:

  • Prepare a 1 M solution of calcium nitrate tetrahydrate and a 0.67 M solution of diammonium hydrogen phosphate in deionized water to maintain a stoichiometric Ca/P ratio of 1.67.[5]

  • Slowly add the diammonium hydrogen phosphate solution dropwise to the calcium nitrate solution while stirring vigorously for 1 hour.[5]

  • Adjust the pH of the resulting suspension to the desired value (e.g., pH 7 to 13) using ammonia solution or nitric acid.[5]

  • Transfer the suspension to a 150 ml Teflon-lined autoclave.[5]

  • Seal the autoclave and heat it to the desired temperature (e.g., 100-190°C) for a specific duration (e.g., 4-13 hours).[5]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Filter the white precipitate and wash it thoroughly three times with a 1:1 volume ratio of deionized water and ethanol to remove any impurities.[5]

  • Dry the resulting hydroxyapatite powder in an oven at 60°C for 10 hours.[5]

  • Gently grind the dried powder using a mortar and pestle.

Protocol 2: Using Calcium Carbonate (from Eggshells)

This protocol utilizes biowaste (chicken eggshells) as an economical and sustainable source of calcium.[6][7]

Materials:

  • Chicken eggshells

  • Hydrochloric acid (HCl)

  • Orthophosphoric acid (H₃PO₄)

  • Ammonia solution (NH₄OH)

  • Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Oven

Procedure:

  • Preparation of Calcium Precursor from Eggshells:

    • Wash the chicken eggshells thoroughly with deionized water to remove any membrane and organic residues.[7]

    • Dry the cleaned eggshells in an oven at 80°C overnight.[7]

    • Grind the dried eggshells into a fine powder.[7]

    • To obtain a calcium-rich solution, dissolve a specific amount of the eggshell powder (e.g., 2.0 g) in a 25 vol% aqueous solution of HCl (e.g., 20 mL) with stirring for 1 hour to ensure complete dissolution.[7]

  • Hydroxyapatite Synthesis:

    • To the calcium-containing solution, add orthophosphoric acid (85 wt%) dropwise to achieve a Ca/P molar ratio of 1.67.[7]

    • Adjust the pH of the solution to 10 using ammonia solution.[7]

    • Stir the solution to ensure homogeneity and then transfer it into a Teflon-lined autoclave.

    • Seal the autoclave and heat it to a specific temperature and for a set duration (e.g., hydrothermal treatment can enhance crystallinity).[7]

    • After the reaction, let the autoclave cool to room temperature.

    • Collect the precipitate by filtration, wash it repeatedly with deionized water, and dry it in an oven.

Protocol 3: Using Calcium Lactate Pentahydrate

This protocol describes the synthesis of hydroxyapatite whiskers, which can be beneficial for reinforcing biocomposites.[3]

Materials:

  • Calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O)

  • Orthophosphoric acid (H₃PO₄)

  • Deionized water

  • Stainless steel reactor (autoclave) capable of reaching 200°C and 100 bar

  • Magnetic stirrer

Procedure:

  • Prepare aqueous solutions of calcium lactate pentahydrate and orthophosphoric acid. The concentration of calcium ions can be varied (e.g., 0.025 to 0.2 mol/L) while maintaining a Ca/P molar ratio of 1.67.[3]

  • Dissolve the calcium lactate pentahydrate in deionized water to form a homogeneous solution.

  • Add the orthophosphoric acid solution to the calcium lactate solution.[3]

  • Pour the mixed solution into the stainless steel reactor.

  • Heat the reactor to the desired temperature (e.g., 130°C to 200°C) for a specified time (e.g., 3 to 7 hours).[3]

  • After the synthesis, allow the reactor to cool down.

  • Collect the resulting hydroxyapatite product, wash it, and dry it.

Quantitative Data Summary

The properties of hydrothermally synthesized hydroxyapatite are highly dependent on the synthesis parameters. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Calcium Precursor and Synthesis Conditions on Hydroxyapatite Properties

Calcium PrecursorPhosphate PrecursorTemperature (°C)Time (h)pHResulting Phase(s)Crystallite Size (nm)Ca/P RatioReference
Ca(NO₃)₂·4H₂O(NH₄)₂HPO₄20024~5.1Single-phase HAp--[8]
Ca(NO₃)₂·4H₂O(NH₄)₂HPO₄200>24HAp, Monetite (CaHPO₄)--[8]
Eggshell (CaCO₃)H₃PO₄--10Single-phase HAp21.0 - 40.8-[7]
Calcium LactateH₃PO₄2005~4Pure HAp (whiskers)--[3]
Calcium LactateH₃PO₄1305~4Monetite (CaHPO₄)--[3]
Calcium Sulfate(NH₄)₂HPO₄1201.5-HAp--[9]

Table 2: Effect of Hydrothermal Treatment Time on Crystallinity

Precursor SystemHydrothermal Time (h)Crystallinity DegreeReference
Ca(NO₃)₂ - (NH₄)₂HPO₄120.68[10]
Ca(NO₃)₂ - (NH₄)₂HPO₄240.98[10]
Ca(NO₃)₂ - (NH₄)₂HPO₄480.98[10]

Characterization of Synthesized Hydroxyapatite

To ensure the successful synthesis of hydroxyapatite with the desired properties, a comprehensive characterization is essential.

  • X-ray Diffraction (XRD): Used to identify the crystalline phases present in the powder and to determine the crystallite size and degree of crystallinity.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify the functional groups (e.g., phosphate, hydroxyl, carbonate) present in the synthesized material.

  • Scanning Electron Microscopy (SEM): Provides information on the morphology (shape and size) of the hydroxyapatite particles.[8]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Used to determine the elemental composition and to calculate the Ca/P molar ratio.

Signaling Pathways and Logical Relationships

The formation of hydroxyapatite during hydrothermal synthesis can be conceptualized as a series of interconnected steps. The following diagram illustrates the logical relationship between the key synthesis parameters and the final product characteristics.

Synthesis_Parameters_Influence cluster_0 Synthesis Parameters cluster_1 Intermediate Processes cluster_2 Final Product Properties Precursor Calcium Precursor Nucleation Nucleation Rate Precursor->Nucleation Temperature Temperature Temperature->Nucleation Growth Crystal Growth Temperature->Growth Time Reaction Time Time->Growth pH pH pH->Nucleation Phase_Purity Phase Purity pH->Phase_Purity Crystallinity Crystallinity Nucleation->Crystallinity Morphology Morphology Nucleation->Morphology Growth->Crystallinity Growth->Morphology CaP_Ratio Ca/P Ratio Phase_Purity->CaP_Ratio

Caption: Influence of synthesis parameters on hydroxyapatite properties.

Conclusion

The hydrothermal method provides a robust platform for the synthesis of hydroxyapatite with tunable properties. The choice of calcium precursor, along with careful control of reaction parameters such as temperature, time, and pH, allows for the production of hydroxyapatite with specific crystallinities, morphologies, and phase purities suitable for a wide range of biomedical applications. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the field of biomaterials and drug development.

References

Preparation of Calcium Acetate Hydroxide Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Calcium acetate is a versatile compound with significant applications in pharmaceutical and research settings, primarily known for its role as a phosphate binder in the management of hyperphosphatemia in patients with chronic kidney disease.[1][2] This application note details the preparation of calcium acetate hydroxide solutions, which are essentially alkaline solutions of calcium acetate. These solutions are of interest in research, particularly in drug development, for their potential to modulate physiological processes through the combined effects of calcium, acetate, and an alkaline pH. The increased pH may enhance the stability of certain drug formulations and influence cellular environments.

This document provides detailed protocols for the synthesis of calcium acetate from common laboratory reagents and the subsequent preparation of alkaline calcium acetate hydroxide solutions. It also includes a summary of the relevant quantitative parameters and visualizations of the experimental workflow and associated signaling pathways.

Data Presentation

Table 1: Quantitative Parameters for Calcium Acetate Synthesis

ParameterValueReference
Starting Materials
Calcium Carbonate (CaCO₃)Reagent Grade[3]
Calcium Hydroxide (Ca(OH)₂)Reagent Grade[3]
Acetic Acid (CH₃COOH)Glacial or Diluted[4]
Reaction Conditions
TemperatureRoom Temperature to 80°C[4]
Stoichiometry (Acid:Base)~2:1 molar ratio[3]
Product Characteristics
Chemical FormulaCa(CH₃COO)₂[5][6]
Molar Mass158.17 g/mol (anhydrous)[7]
Solubility in WaterHighly soluble[6][8]
pH of 1% solution~7.0[9]

Experimental Protocols

Protocol 1: Preparation of Calcium Acetate Solution from Calcium Carbonate

This protocol outlines the synthesis of calcium acetate through the reaction of calcium carbonate with acetic acid.

Materials:

  • Calcium Carbonate (CaCO₃), powder

  • Acetic Acid (CH₃COOH), glacial or 5-10% solution

  • Deionized Water

  • Beakers

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (funnel, filter paper)

  • Heating plate (optional)

Procedure:

  • Weighing Reactants: Weigh a specific amount of calcium carbonate powder. Calculate the molar equivalent of acetic acid required for a complete reaction (2 moles of acetic acid per 1 mole of calcium carbonate). It is advisable to use a slight excess of calcium carbonate to ensure all the acetic acid reacts.[10]

  • Reaction: In a beaker, dissolve the calcium carbonate in deionized water to form a slurry. Slowly add the acetic acid solution to the calcium carbonate slurry while stirring continuously. The reaction will produce carbon dioxide gas, causing effervescence.[3]

    • Reaction Equation: CaCO₃(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + H₂O(l) + CO₂(g)[3]

  • Completion of Reaction: Continue stirring until the effervescence ceases, indicating the completion of the reaction. Gentle heating (up to 80°C) can be applied to expedite the reaction.[4]

  • Filtration: Filter the resulting solution to remove any unreacted calcium carbonate and other insoluble impurities.[10] The clear filtrate is the calcium acetate solution.

  • Concentration (Optional): If a more concentrated solution is required, the filtrate can be gently heated to evaporate some of the water.

Protocol 2: Preparation of Calcium Acetate Solution from Calcium Hydroxide

This protocol describes the synthesis of calcium acetate using calcium hydroxide and acetic acid. This method avoids the production of carbon dioxide.

Materials:

  • Calcium Hydroxide (Ca(OH)₂), powder

  • Acetic Acid (CH₃COOH), glacial or 5-10% solution

  • Deionized Water

  • Beakers

  • Stirring rod or magnetic stirrer

  • Filtration apparatus

Procedure:

  • Weighing Reactants: Weigh a specific amount of calcium hydroxide powder. Calculate the molar equivalent of acetic acid needed for neutralization (2 moles of acetic acid per 1 mole of calcium hydroxide).

  • Reaction: Suspend the calcium hydroxide in deionized water in a beaker. Slowly add the acetic acid solution to the calcium hydroxide suspension while stirring. The reaction is a neutralization reaction.

    • Reaction Equation: Ca(OH)₂(s) + 2CH₃COOH(aq) → Ca(CH₃COO)₂(aq) + 2H₂O(l)[3]

  • Completion and Filtration: Stir until the calcium hydroxide is fully dissolved. Filter the solution to remove any impurities. The resulting clear solution is calcium acetate.

Protocol 3: Preparation of Calcium Acetate Hydroxide Solution

This protocol details the preparation of an alkaline calcium acetate solution, referred to as calcium acetate hydroxide solution.

Method A: Using Excess Calcium Hydroxide

  • Follow Protocol 2 for the preparation of calcium acetate solution.

  • In the reaction step, use a stoichiometric excess of calcium hydroxide. This will result in a solution of calcium acetate with unreacted calcium hydroxide, making the solution alkaline.

  • After the reaction, carefully measure the pH of the solution. Adjust by adding more calcium hydroxide if a higher pH is desired.

  • Filter the solution to remove the excess solid calcium hydroxide, resulting in a clear, alkaline calcium acetate hydroxide solution.

Method B: pH Adjustment of Calcium Acetate Solution

  • Prepare a calcium acetate solution using either Protocol 1 or Protocol 2 .

  • Measure the pH of the calcium acetate solution.

  • Slowly add a solution of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise while monitoring the pH with a pH meter.

  • Continue adding the base until the desired alkaline pH is reached.

  • Stir the solution thoroughly to ensure homogeneity.

Mandatory Visualizations

G cluster_protocol1 Protocol 1: From Calcium Carbonate cluster_protocol2 Protocol 2: From Calcium Hydroxide cluster_protocol3 Protocol 3: Preparation of Calcium Acetate Hydroxide Solution P1_Start Start with Calcium Carbonate and Acetic Acid P1_React React in Deionized Water (CO2 is produced) P1_Start->P1_React P1_Filter Filter to Remove Excess CaCO3 P1_React->P1_Filter P1_End Calcium Acetate Solution P1_Filter->P1_End P2_Start Start with Calcium Hydroxide and Acetic Acid P2_React React in Deionized Water (Neutralization) P2_Start->P2_React P2_Filter Filter to Remove Impurities P2_React->P2_Filter P2_End Calcium Acetate Solution P2_Filter->P2_End P3_Input Calcium Acetate Solution (from Protocol 1 or 2) P3_MethodA Method A: Use Excess Ca(OH)2 during synthesis P3_Input->P3_MethodA P3_MethodB Method B: Adjust pH with a base (e.g., NaOH) P3_Input->P3_MethodB P3_End Calcium Acetate Hydroxide Solution P3_MethodA->P3_End P3_MethodB->P3_End

Caption: Experimental workflow for the preparation of calcium acetate and calcium acetate hydroxide solutions.

G cluster_calcium Calcium Signaling cluster_acetate Acetate Signaling Ca_Ext Extracellular Ca2+ Ca_Channel Ion Channels / GPCRs Ca_Ext->Ca_Channel Ca_Int Intracellular Ca2+ Increase Ca_Channel->Ca_Int Calmodulin Calmodulin Activation Ca_Int->Calmodulin CaMK CaMK Activation Calmodulin->CaMK Downstream Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activation) CaMK->Downstream Acetate Acetate ACSS2 ACSS2 Acetate->ACSS2 FFAR G-protein Coupled Receptors (FFAR2/3) Acetate->FFAR AcetylCoA Acetyl-CoA Synthesis ACSS2->AcetylCoA Histone_Acetylation Histone Acetylation (Epigenetic Regulation) AcetylCoA->Histone_Acetylation Lipid_Synthesis Lipid Synthesis AcetylCoA->Lipid_Synthesis GPCR_Signaling GPCR Signaling Cascades (cAMP, PLC) FFAR->GPCR_Signaling

Caption: Overview of potential intracellular signaling pathways influenced by calcium and acetate.

References

Application Notes and Protocols for Hydroxyapatite Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxyapatite (HA), with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is a bioceramic material that constitutes the primary mineral component of human bones and teeth.[1] Its excellent biocompatibility, osseointegration, and osteoconduction properties make it an ideal material for coating metallic implants used in orthopedic and dental applications.[1][2] These coatings enhance the implant's integration with surrounding bone tissue, improving its stability and longevity. This document provides detailed application notes and protocols for the deposition of hydroxyapatite thin films using various techniques, intended for researchers, scientists, and professionals in drug development. While the specific precursor "(Acetato-O)hydroxycalcium" was not directly referenced in the available literature, the following protocols for depositing hydroxyapatite are highly relevant for calcium-based precursors in general.

Deposition Techniques: An Overview

Several methods are employed for the deposition of hydroxyapatite thin films, each with its own set of advantages and disadvantages. The choice of technique often depends on the desired film properties, substrate material, and cost-effectiveness. Common techniques include sol-gel spin coating, pulsed laser deposition (PLD), and ion beam assisted deposition.

Sol-Gel Spin Coating

The sol-gel process is a versatile method for producing ceramic coatings. It involves the creation of a 'sol' (a colloidal suspension of solid particles in a liquid) which is then deposited on a substrate, often by spin coating. Subsequent heat treatment converts the gel into a crystalline hydroxyapatite film.

Experimental Protocol: Sol-Gel Spin Coating for Hydroxyapatite Films

This protocol describes the synthesis of a calcium precursor sol and its deposition on a titanium substrate to form a calcium carbonate layer, which is subsequently transformed into hydroxyapatite.[3]

1. Precursor Solution Preparation:

  • Mix 20 mL of 2-propanol with 1.8 mL of acetylacetone at room temperature.[3]

  • Add 1.1 g of calcium nitrate tetrahydrate (Ca(NO₃)₂∙4H₂O) to the solution and stir for 1 hour.[3]

  • In a separate container, prepare a polyvinyl alcohol (PVA) solution.

  • Mix the calcium-containing solution with the PVA solution in a 5:3 volume ratio.[3]

2. Substrate Preparation:

  • Use commercially pure titanium (Ti) substrates.

  • Clean the substrates ultrasonically in acetone, ethanol, and deionized water for 15 minutes each.

  • Dry the substrates in a stream of nitrogen gas.

3. Spin Coating:

  • Place the cleaned Ti substrate on the spin coater chuck.

  • Dispense the precursor solution onto the substrate.

  • Spin the substrate at 3000 rpm for 30 seconds.

  • Dry the coated substrate at 100°C for 10 minutes.

  • Repeat the coating and drying steps five times to achieve the desired thickness.

4. Heat Treatment:

  • Heat the coated substrates in a furnace to 600°C for 2 hours to form a calcium carbonate (CaCO₃) coating.[3]

5. Conversion to Hydroxyapatite:

  • Immerse the CaCO₃-coated substrates in a 1 M disodium phosphate (Na₂HPO₄) solution at 80°C for 28 days.[3] This dissolution-precipitation reaction converts the calcium carbonate to hydroxyapatite.[3]

Workflow for Sol-Gel Deposition of Hydroxyapatite

G cluster_0 Precursor Preparation cluster_1 Deposition Process cluster_2 Post-Processing A Mix 2-propanol and acetylacetone B Add Ca(NO3)2·4H2O and stir A->B D Mix Ca-solution and PVA solution (5:3) B->D C Prepare PVA solution C->D E Clean Ti Substrate D->E Use Precursor F Spin Coat Precursor Solution (3000 rpm, 30s) E->F G Dry at 100°C for 10 min F->G H Repeat 5x G->H I Heat Treatment at 600°C for 2 hours (forms CaCO3) H->I Process Film J Immerse in 1M Na2HPO4 at 80°C for 28 days I->J K Final Hydroxyapatite Film J->K

Caption: Workflow for depositing hydroxyapatite thin films via the sol-gel spin coating method.

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition is a physical vapor deposition technique that uses a high-power pulsed laser beam to ablate a target material and deposit the ablated species as a thin film onto a substrate. PLD is known for its ability to produce high-quality, stoichiometric films.[2]

Experimental Protocol: Pulsed Laser Deposition of Hydroxyapatite Films

This protocol outlines a general procedure for depositing hydroxyapatite films using PLD. Specific parameters may need to be optimized based on the available laser system and desired film characteristics.

1. Target Preparation:

  • Synthesize a hydroxyapatite target by a wet chemical method or use a commercially available target.

  • For doped films, incorporate the desired dopant (e.g., Strontium, Silicon) during the target synthesis.[1]

2. Substrate Preparation:

  • Use a suitable substrate, such as titanium alloy (Ti-6Al-4V).

  • Clean the substrate as described in the sol-gel protocol.

  • To improve adhesion, a buffer layer like TiN, ZrO₂, or Al₂O₃ can be pre-deposited on the substrate.[1]

3. Deposition Parameters:

  • Mount the substrate and target in a high-vacuum chamber.

  • Evacuate the chamber to a base pressure of ~10⁻⁶ Torr.

  • Introduce a background gas, such as water vapor or oxygen, to a pressure of ~10⁻² to 10⁻⁴ Torr to maintain stoichiometry.

  • Heat the substrate to a temperature between 400°C and 700°C.[1]

  • Use an excimer laser (e.g., KrF, 248 nm) with a fluence of 1-3 J/cm².

  • Set the laser repetition rate to 10-20 Hz.

  • Rotate the target and substrate to ensure uniform deposition and ablation.

  • Deposition time will vary depending on the desired film thickness.

4. Post-Deposition Annealing:

  • After deposition, the film may be amorphous.

  • Anneal the coated substrate in a controlled atmosphere (e.g., argon with water vapor) at temperatures between 400°C and 600°C to crystallize the hydroxyapatite film.

Data Presentation: PLD Parameters and Resulting Film Properties
ParameterValueResulting Film PropertyReference
Substrate Temperature600 °CCrystalline film[1]
Laser Fluence2 J/cm²Higher Ca/P ratio than target[1]
Background Gas (N₂)5 x 10⁻² PaCrystalline film[1]

Logical Relationship for PLD of Doped Hydroxyapatite

G cluster_0 Dopant Selection cluster_1 Biological Effect cluster_2 Application A Strontium (Sr) E Enhances bone formation and reduces resorption A->E B Magnesium (Mg) F Stimulates osteoblast proliferation B->F C Silicon (Si) G Improves biological performance C->G D Silver (Ag) H Provides antibacterial properties D->H I Orthopedic Implants E->I J Dental Implants E->J F->I F->J G->I G->J H->I H->J

Caption: Relationship between dopants in hydroxyapatite films and their biological effects for medical implants.

Ion Beam Assisted Deposition (IBAD)

Ion Beam Assisted Deposition combines physical vapor deposition with a concurrent ion beam bombardment of the growing film. This technique can improve film adhesion, density, and control over crystallographic orientation.

Experimental Protocol: Ion Beam Sputter Deposition of Hydroxyapatite

This protocol provides a general outline for depositing hydroxyapatite films using an ion beam sputtering system.

1. System Preparation:

  • Use a dual-ion-beam sputtering system.

  • One ion source is directed at the hydroxyapatite target to cause sputtering.

  • The second ion source is directed at the substrate to assist deposition.

2. Substrate and Target:

  • Prepare the substrate (e.g., titanium) as previously described.

  • Use a high-purity, dense hydroxyapatite target.

3. Deposition Parameters:

  • Evacuate the chamber to a high vacuum (< 10⁻⁶ Torr).

  • The sputtering ion source (e.g., Ar⁺) is typically operated at 1-2 keV.

  • The assisting ion source (e.g., a mixture of Ar⁺ and O₂⁺) is operated at a lower energy (100-500 eV).

  • Substrate temperature can be varied from room temperature to 600°C. Crystalline films are typically obtained at higher temperatures.[4]

  • The stoichiometry of the film (Ca/P ratio) can be controlled by adjusting the assisting ion beam current density.[4]

4. Post-Deposition Characterization:

  • Analyze the film for composition, crystallinity, and adhesion. Ion beam analysis techniques like Rutherford Backscattering Spectrometry (RBS) and Particle-Induced X-ray Emission (PIXE) can be used to determine the elemental composition.[4]

Data Presentation: Adhesion of Hydroxyapatite Films
Deposition ConditionAdhesion to SubstrateReference
Crystalline HA deposited at 600°C in Ar/H₂OExcellent[4]
Amorphous HA deposited at room temperaturePoor[4]
Tricalcium phosphate filmsPoor[4]
Characterization Techniques for Thin Films

A comprehensive characterization of the deposited hydroxyapatite films is crucial to ensure they meet the required specifications for biomedical applications.

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline phase identification, grain size, and orientation.
Scanning Electron Microscopy (SEM) Surface morphology, topography, and film thickness (cross-section).
Transmission Electron Microscopy (TEM) Microstructure, crystal structure, and elemental mapping at high resolution.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups (e.g., PO₄³⁻, OH⁻) characteristic of hydroxyapatite.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.
Atomic Force Microscopy (AFM) Surface roughness and topography at the nanoscale.
Adhesion Testing (e.g., Scratch Test) Quantitative measurement of the coating's adhesion to the substrate.
In vitro Biocompatibility Assays Assessment of cell attachment, proliferation, and differentiation on the coated surface.

This document provides a foundational understanding and practical protocols for the deposition of hydroxyapatite thin films. Researchers are encouraged to adapt and optimize these methods to suit their specific experimental setups and research objectives.

References

Analytical Techniques for the Characterization of (Acetato-O)hydroxycalcium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Acetato-O)hydroxycalcium (Ca(CH₃COO)(OH)), a compound with the chemical formula C₂H₄CaO₃, requires precise analytical characterization to ensure its identity, purity, and physicochemical properties for research, development, and quality control purposes. This document provides detailed application notes and experimental protocols for the essential analytical techniques used to characterize this material. While specific literature on "this compound" is limited, the methodologies presented here are based on established protocols for the analysis of related calcium compounds, such as calcium acetate and hydroxyapatite.

X-ray Diffraction (XRD)

Application Note: X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystallographic structure of a material. For this compound, XRD is employed to identify the crystalline phase, determine the degree of crystallinity, and calculate lattice parameters. This is crucial for confirming the synthesis of the correct compound and for detecting the presence of any crystalline impurities, such as calcium carbonate or calcium hydroxide.

Experimental Protocol:

  • Sample Preparation:

    • Gently grind the this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

    • Carefully pack the powdered sample into a standard XRD sample holder, ensuring a flat and level surface.

  • Instrument Parameters (Typical):

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 10° - 80°

    • Scan Speed: 1-2°/minute

    • Step Size: 0.02°

  • Data Analysis:

    • The resulting diffraction pattern should be compared with standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD).

    • Identify the characteristic peaks for this compound.

    • The sharpness and intensity of the peaks can be used to assess the degree of crystallinity. Broader peaks may indicate smaller crystallite size or a more amorphous nature.

Data Presentation:

ParameterValue
Crystal SystemTo be determined by analysis
Space GroupTo be determined by analysis
Lattice Parameters (a, b, c, α, β, γ)To be determined by analysis
Prominent Diffraction Peaks (2θ)List major peaks

Fourier-Transform Infrared Spectroscopy (FTIR)

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, FTIR is essential for confirming the presence of acetate (CH₃COO⁻) and hydroxyl (-OH) groups, which are the defining components of the compound. It can also be used to detect impurities containing carbonate or other functional groups.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Mix approximately 1-2 mg of the dried this compound sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Grind the mixture to a very fine, homogeneous powder.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrument Parameters (Typical):

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32-64

  • Data Analysis:

    • Analyze the resulting spectrum to identify characteristic absorption bands. In the IR spectrum of calcium acetate, a carbonyl peak is observed in the range of 1600-1700 cm⁻¹, and a stretching vibration peak of the hydroxyl group is found in the range of 3000-3500 cm⁻¹.[1] Additional peaks for the hydroxyl group may appear around 1090 cm⁻¹ and 1072 cm⁻¹.[1]

    • Compare the obtained spectrum with reference spectra for calcium acetate and other relevant compounds.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (hydroxyl group and adsorbed water)
~2927C-H stretching (acetate)
~1560Asymmetric C=O stretching (acetate)
~1415Symmetric C-O stretching (acetate)
~1045C-C stretching (acetate)
~945C-H bending (acetate)
~650O-C-O bending (acetate)

Thermogravimetric Analysis (TGA)

Application Note: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to study its thermal stability and decomposition profile. This analysis can help determine the presence of hydrated water, the decomposition temperature of the acetate group, and the final residual mass, which should correspond to calcium oxide.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA crucible (typically alumina or platinum).

  • Instrument Parameters (Typical):

    • Temperature Range: Ambient to 1000 °C

    • Heating Rate: 10 °C/minute

    • Atmosphere: Nitrogen or Air (50-100 mL/min)

  • Data Analysis:

    • The TGA curve will show mass loss at different temperature ranges corresponding to specific decomposition events.

    • The first mass loss, typically below 200°C, corresponds to the loss of adsorbed or hydrated water.

    • Subsequent mass losses at higher temperatures (around 350-500°C) are indicative of the decomposition of the acetate group. The thermal decomposition of calcium acetate to calcium oxide is generally completed by 800°C.[2]

    • The final residual mass should correspond to the theoretical percentage of CaO in the original molecule.

Data Presentation:

Temperature Range (°C)Mass Loss (%)Assignment
< 200ValueLoss of adsorbed/hydrated water
350 - 500ValueDecomposition of acetate group
> 700ValueFinal residual mass (CaO)

Scanning Electron Microscopy (SEM)

Application Note: Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and microstructure of a material at high magnification. For this compound, SEM provides valuable information about particle size, shape, and aggregation, which can be critical for its application and performance.

Experimental Protocol:

  • Sample Preparation:

    • Mount a small amount of the this compound powder onto an aluminum SEM stub using double-sided carbon tape.[3]

    • Remove any loose powder by gently tapping the stub or using a gentle stream of compressed air to avoid contaminating the SEM chamber.[4]

    • For non-conductive samples, apply a thin conductive coating (e.g., gold, palladium, or carbon) using a sputter coater to prevent charging under the electron beam.

  • Instrument Parameters (Typical):

    • Accelerating Voltage: 5-20 kV

    • Working Distance: 5-15 mm

    • Magnification: Varies depending on the desired level of detail (e.g., 1,000x to 50,000x)

  • Data Analysis:

    • Acquire images at different magnifications to observe the overall morphology and fine surface details.

    • Analyze the images to determine particle size distribution, shape (e.g., crystalline, amorphous, aggregated), and surface texture.

Elemental Analysis

Application Note: Elemental analysis is used to determine the elemental composition of a sample. For this compound, this technique is crucial for confirming the empirical formula by quantifying the weight percentages of calcium, carbon, and hydrogen.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried this compound sample.

  • Instrumentation:

    • Utilize a CHN elemental analyzer for carbon and hydrogen content.

    • Calcium content can be determined by techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). For AAS, the sample is dissolved in a suitable acid, and the absorbance is measured at a wavelength specific to calcium.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of Ca, C, and H with the theoretical values calculated from the chemical formula C₂H₄CaO₃.

Data Presentation:

ElementTheoretical wt%Experimental wt%
Calcium (Ca)34.52Value
Carbon (C)20.69Value
Hydrogen (H)3.47Value
Oxygen (O)41.32By difference

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Output Sample This compound Grinding Grinding to fine powder Sample->Grinding Drying Drying Grinding->Drying XRD X-ray Diffraction (XRD) Drying->XRD FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Drying->FTIR TGA Thermogravimetric Analysis (TGA) Drying->TGA SEM Scanning Electron Microscopy (SEM) Drying->SEM Elemental_Analysis Elemental Analysis Drying->Elemental_Analysis XRD_Data Crystalline Structure, Phase Purity XRD->XRD_Data FTIR_Data Functional Groups (Acetate, Hydroxyl) FTIR->FTIR_Data TGA_Data Thermal Stability, Decomposition Profile TGA->TGA_Data SEM_Data Morphology, Particle Size & Shape SEM->SEM_Data EA_Data Elemental Composition, Empirical Formula Elemental_Analysis->EA_Data

Caption: Experimental workflow for the characterization of this compound.

Signaling_Pathways cluster_properties Physicochemical Properties cluster_techniques Analytical Techniques Material This compound Structure Crystalline Structure Material->Structure Composition Chemical Composition Material->Composition Morphology Particle Morphology Material->Morphology Thermal Thermal Behavior Material->Thermal XRD XRD Structure->XRD FTIR FTIR Composition->FTIR EA Elemental Analysis Composition->EA SEM SEM Morphology->SEM TGA TGA Thermal->TGA

Caption: Relationship between material properties and analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (Acetato-O)hydroxycalcium Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for optimizing the precipitation of (Acetato-O)hydroxycalcium. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their work with this compound.

Experimental Protocol: Precipitation of this compound

This protocol outlines a general method for the precipitation of this compound by controlled pH adjustment of a calcium acetate solution.

Materials:

  • Calcium acetate (Ca(CH₃COO)₂)

  • Sodium hydroxide (NaOH) or other suitable strong base

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Burette

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Drying oven

Procedure:

  • Prepare a Calcium Acetate Solution: Dissolve a known concentration of calcium acetate in deionized water. A common starting concentration is 0.5 M.

  • pH Adjustment:

    • Place the calcium acetate solution on a stir plate and begin gentle agitation.

    • Immerse a calibrated pH electrode in the solution to monitor the pH continuously.

    • Slowly add a standardized solution of a strong base (e.g., 1 M NaOH) dropwise from a burette.

    • Monitor the pH closely. A precipitate is expected to form as the solution becomes more alkaline.

  • Controlled Precipitation:

    • The target pH for the precipitation of this compound is hypothesized to be in the range of 9 to 11. It is recommended to conduct small-scale trials to determine the optimal pH for your specific experimental conditions.

    • Once the desired pH is reached, cease the addition of the base.

    • Allow the suspension to stir for a predetermined period (e.g., 1-2 hours) to ensure the reaction reaches equilibrium.

  • Isolation and Washing of the Precipitate:

    • Turn off the stirrer and allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration.

    • Wash the precipitate with deionized water to remove any soluble impurities. A second wash with ethanol can aid in drying.

  • Drying:

    • Carefully transfer the filtered precipitate to a drying dish.

    • Dry the product in an oven at a low temperature (e.g., 60-80°C) to avoid decomposition.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Isolation prep_ca Prepare 0.5 M Calcium Acetate Solution mix Mix and Stir Calcium Acetate Solution prep_ca->mix prep_naoh Prepare 1 M Sodium Hydroxide Solution add_naoh Slowly Add NaOH (Monitor pH) prep_naoh->add_naoh mix->add_naoh precipitate Precipitate Forms (Target pH 9-11) add_naoh->precipitate equilibrate Equilibrate for 1-2 hours precipitate->equilibrate filter Filter Precipitate equilibrate->filter wash Wash with Deionized Water filter->wash dry Dry in Oven (60-80°C) wash->dry final_product final_product dry->final_product Final Product: This compound

A diagram illustrating the experimental workflow for the precipitation of this compound.

Data Presentation

The following tables provide hypothetical data to illustrate the expected influence of pH on the precipitation of this compound. Actual results may vary and should be determined experimentally.

Table 1: Effect of pH on Precipitate Yield and Composition

Target pHPrecipitate Yield (%)Presumed Hydroxide Content (mol%)Presumed Acetate Content (mol%)
8.0152080
9.0454060
10.0856040
11.0958020
12.0>99>95<5

Table 2: Solubility of Calcium Species at Different pH Values

pHPredominant Soluble Calcium SpeciesRelative Solubility
< 7Ca²⁺, CH₃COO⁻High
7-8Ca²⁺, CH₃COO⁻High
9-11Decreasing Ca²⁺Moderate to Low
> 12Very low Ca²⁺Very Low

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No precipitate forms upon addition of base. Insufficiently high pH. Low concentration of calcium acetate.Continue adding base until the target pH range (9-11) is reached. Increase the initial concentration of the calcium acetate solution.
Precipitate is gelatinous and difficult to filter. Rapid addition of base leading to the formation of very small particles.Add the base more slowly to allow for larger crystal growth. Increase the equilibration time with stirring to promote particle agglomeration.
Low yield of precipitate. pH is too low. Incomplete reaction.Optimize the pH by conducting small-scale trials to find the point of maximum precipitation. Increase the reaction time to ensure the precipitation is complete.
Final product is not the desired this compound. pH was too high, leading to the formation of primarily calcium hydroxide.Carefully control the pH to remain within the optimal range for this compound formation. Consider using a weaker base for more precise pH control.
Precipitate redissolves over time. pH of the solution has decreased, possibly due to absorption of atmospheric CO₂.Ensure the reaction and filtration are performed in a timely manner. Store the final product in a desiccator to protect it from atmospheric moisture and CO₂.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating this compound?

A1: While an exact optimal pH is not definitively established in the literature, based on chemical principles, a pH range of 9 to 11 is proposed as a starting point for optimization. A pH that is too low will not favor hydroxide precipitation, while a pH that is too high will likely result in the formation of pure calcium hydroxide.

Q2: Why is slow addition of the base important?

A2: Slow, dropwise addition of the base allows for controlled crystal growth, leading to a precipitate that is easier to filter and handle. Rapid addition can cause localized high pH, leading to the formation of a fine, gelatinous precipitate that can clog filter paper.

Q3: Can other bases besides sodium hydroxide be used?

A3: Yes, other strong bases such as potassium hydroxide can be used. The key is to use a base that provides hydroxide ions without introducing cations that might interfere with the desired product or subsequent applications.

Q4: How can I confirm the composition of my final product?

A4: Characterization techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the presence of both acetate and hydroxide functional groups. Elemental analysis can determine the calcium, carbon, and hydrogen content, which can be used to deduce the empirical formula.

Q5: What is the expected appearance of the this compound precipitate?

A5: It is expected to be a white solid. The particle size and morphology will depend on the specific precipitation conditions.

Logical Relationship Diagram:

logical_relationships cluster_inputs Input Parameters cluster_outcomes Precipitation Outcomes pH Solution pH Yield Precipitate Yield pH->Yield Higher pH (up to a point) = Higher Yield Composition Product Composition (Acetate vs. Hydroxide) pH->Composition Higher pH favors Hydroxide Ca_conc [Calcium Acetate] Ca_conc->Yield Higher concentration = Higher Yield Base_add_rate Rate of Base Addition Particle_size Particle Size Base_add_rate->Particle_size Slower rate = Larger Particles Temp Temperature Temp->Yield May affect solubility and yield Filterability Filterability Particle_size->Filterability Larger Particles = Better Filterability

A diagram showing the logical relationships between key experimental parameters and precipitation outcomes.

preventing agglomeration in (Acetato-O)hydroxycalcium synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address and prevent particle agglomeration during the synthesis of (Acetato-O)hydroxycalcium.

Frequently Asked Questions (FAQs)

Q1: What is agglomeration in the context of this compound synthesis?

A1: Agglomeration is a process where primary nanoparticles or microparticles collide and adhere to one another, forming larger, loosely bound clusters (aggregates) or strongly bound, often through crystalline bridges, clusters (agglomerates).[1][2] This phenomenon is driven by the thermodynamic tendency of particles to reduce their high surface energy. During synthesis, factors like high supersaturation, temperature, and inefficient mixing can promote the formation of these larger particle clusters instead of discrete, uniform nanoparticles.[3][4]

Q2: Why is it critical to prevent agglomeration?

A2: Preventing agglomeration is crucial for ensuring the desired physicochemical properties and performance of the final product. Agglomeration can negatively impact:

  • Particle Size Distribution: Leads to a broad and inconsistent particle size distribution.[5]

  • Flowability and Handling: Large agglomerates can result in poor powder flow, making subsequent processing and handling difficult.[6]

  • Bioavailability: For pharmaceutical applications, particle size is directly related to dissolution rate and bioavailability. Agglomerated particles have a smaller effective surface area, which can reduce solubility.

  • Product Quality: Uncontrolled agglomeration leads to batch-to-batch variability and can compromise the structural integrity and uniformity of the material.[7]

Q3: What are the primary mechanisms that drive agglomeration during precipitation?

A3: The primary mechanisms involve a sequence of steps: particle collision, adhesion, and cementation.[2]

  • Collision: Particles in suspension collide due to Brownian motion or fluid motion (stirring).[1]

  • Adhesion: After colliding, particles are held together by weak van der Waals or electrostatic forces.[2]

  • Cementation: Over time, these weakly bound aggregates can be strengthened by the formation of solid crystalline bridges between particles, a process driven by crystal growth. This transforms a reversible aggregate into a hard, irreversible agglomerate.[4]

Q4: How do surfactants and stabilizing agents work to prevent agglomeration?

A4: Surfactants and stabilizing agents adsorb onto the surface of newly formed particles (nuclei), preventing them from sticking together.[8][9] They provide a physical barrier that hinders close contact between particles, a mechanism known as steric hindrance. Ionic surfactants can also increase electrostatic repulsion between particles, which further improves their stability in suspension.[10] Common stabilizing agents include polyvinylpyrrolidone (PVP) and sodium dodecyl sulfate (SDS).[10]

Troubleshooting Guide

This guide addresses specific issues encountered during this compound synthesis.

Problem: The final product consists of large, hard-to-disperse agglomerates.

This is often the most common issue, resulting from suboptimal reaction conditions that favor particle growth and inter-particle bridging over controlled nucleation.

Logical Flow for Troubleshooting

The following diagram outlines a decision-making process for troubleshooting agglomeration issues.

G start Agglomeration Observed q_mix Is reactant addition slow and dropwise with vigorous stirring? start->q_mix s_mix SOLUTION: Decrease addition rate. Increase stirring speed. Use a baffled flask. q_mix->s_mix No q_conc Are reactant concentrations low? q_mix->q_conc Yes s_mix->q_conc s_conc SOLUTION: Use more dilute solutions to reduce supersaturation. q_conc->s_conc No q_temp Is the reaction temperature optimized? q_conc->q_temp Yes s_conc->q_temp s_temp SOLUTION: Adjust temperature. Higher temps can increase solubility and reduce supersaturation. q_temp->s_temp No q_surf Is a stabilizing agent (surfactant) being used? q_temp->q_surf Yes s_temp->q_surf s_surf SOLUTION: Incorporate a surfactant (e.g., PVP, SDS) into the reaction medium. q_surf->s_surf No end_node Agglomeration Minimized q_surf->end_node Yes s_surf->end_node

Caption: Troubleshooting decision tree for agglomeration.

Quantitative Impact of Process Parameters

The following tables summarize the expected impact of key experimental parameters on particle size. Controlling these variables is essential for minimizing agglomeration.

Table 1: Effect of Stirring Rate on Particle Size

Stirring Rate (RPM)Average Particle Size (nm)Observation
1001500 ± 450Significant agglomeration, poor mixing.
400650 ± 200Reduced agglomeration, improved homogeneity.
800250 ± 80Minimal agglomeration, highly dispersed.
1200300 ± 90Particle size may increase slightly due to shear-induced collisions.[4]

Table 2: Effect of Reactant Concentration on Particle Size

Calcium Precursor Conc. (M)Acetate Precursor Conc. (M)Average Particle Size (nm)Rationale
0.50.52000 ± 500High supersaturation leads to rapid nucleation and extensive agglomeration.[3]
0.10.1700 ± 250Moderate supersaturation, reduced agglomeration.
0.050.05300 ± 100Low supersaturation favors crystal growth over secondary nucleation.

Table 3: Effect of Surfactant (PVP) on Particle Size

PVP Concentration (% w/v)Average Particle Size (nm)Mechanism of Action
01800 ± 600No stabilization, severe agglomeration.
0.5500 ± 150Partial surface coverage, moderate stabilization.
1.0200 ± 50Effective surface capping, strong steric hindrance.[10]
2.0180 ± 40Saturation of surface, minimal further size reduction.

Experimental Protocols

Protocol 1: Standard Synthesis (Prone to Agglomeration)

This protocol uses high concentrations and rapid mixing, which often leads to significant agglomeration.

  • Preparation: Prepare a 500 mL solution of 0.5 M Calcium Chloride (CaCl₂) and a 500 mL solution of 0.5 M Sodium Acetate (CH₃COONa).

  • Reaction: Rapidly pour the Sodium Acetate solution into the Calcium Chloride solution while stirring at 100 RPM.

  • Precipitation: A white precipitate of this compound will form immediately.

  • Aging: Allow the mixture to stir for 30 minutes.

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the precipitate with deionized water (2 x 50 mL).

  • Drying: Dry the product in an oven at 80°C for 12 hours.

Protocol 2: Optimized Synthesis (Anti-Agglomeration)

This protocol incorporates controlled addition, vigorous stirring, and a stabilizing agent to produce fine, dispersed particles.

  • Preparation:

    • Solution A: Prepare 500 mL of 0.05 M Calcium Chloride (CaCl₂).

    • Solution B: Prepare 500 mL of 0.05 M Sodium Acetate (CH₃COONa).

    • Add 1.0% (w/v) of Polyvinylpyrrolidone (PVP) to Solution A and stir until fully dissolved.

  • Reaction:

    • Place Solution A in a baffled reaction flask on a magnetic stir plate set to 800 RPM.

    • Using a peristaltic pump or burette, add Solution B dropwise to Solution A at a rate of 5 mL/min.

  • Precipitation: A fine, white precipitate will form gradually.

  • Aging: After the addition is complete, allow the mixture to stir for an additional 60 minutes.

  • Isolation: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the precipitate with deionized water (3 x 50 mL) followed by ethanol (2 x 25 mL) to reduce agglomeration during drying.[11]

  • Drying: Dry the product in a vacuum oven at 60°C for 12 hours.

Workflow and Stabilization Mechanism Diagrams

The following diagrams illustrate the experimental workflow and the mechanism by which surfactants prevent agglomeration.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Post-Processing prepA Prepare Solution A (Calcium Precursor + Surfactant) react Controlled Dropwise Addition of B into A with Vigorous Stirring prepA->react prepB Prepare Solution B (Acetate Precursor) prepB->react age Aging react->age wash Washing & Filtration age->wash dry Drying wash->dry product Final Dispersed Product dry->product

Caption: Optimized experimental workflow for synthesis.

Caption: Surfactant mechanism preventing agglomeration.

References

Technical Support Center: Hydroxyapatite Synthesis from (Acetato-O)hydroxycalcium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of hydroxyapatite (HAp) using (Acetato-O)hydroxycalcium or related calcium acetate precursors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in hydroxyapatite synthesis?

A1: this compound is a calcium precursor that contains both acetate and hydroxide groups. In the synthesis of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), it serves as the calcium source. The synthesis is typically achieved through a precipitation reaction where a phosphate source, such as phosphoric acid or a phosphate salt, is added to a solution of the calcium precursor under controlled pH and temperature.

Q2: What are the most common impurities I might encounter in my synthesized hydroxyapatite?

A2: Common impurities include:

  • β-Tricalcium Phosphate (β-TCP): Often forms when the initial Calcium-to-Phosphorus (Ca/P) molar ratio is below the stoichiometric 1.67 of pure hydroxyapatite.[1]

  • Calcium Carbonate (CaCO₃): Can arise from the absorption of atmospheric carbon dioxide, especially in alkaline conditions, or from the incomplete thermal decomposition of the acetate precursor.

  • Calcium Oxide (CaO): May be present if the calcination (heat treatment) temperature is too high, leading to the decomposition of hydroxyapatite or calcium carbonate.[2][3]

  • Unreacted Precursors: Residual calcium acetate or phosphate salts may remain if the reaction is incomplete or the product is not washed thoroughly.

  • Amorphous Calcium Phosphate (ACP): This is often a precursor to crystalline hydroxyapatite and may persist if the reaction conditions (e.g., time, temperature, pH) are not optimal for crystallization.

Q3: How can I confirm the purity of my synthesized hydroxyapatite?

A3: Several analytical techniques are essential for characterizing the purity of your hydroxyapatite:

  • X-ray Diffraction (XRD): To identify the crystalline phases present in your sample (e.g., HAp, β-TCP, CaO).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present, such as phosphate (PO₄³⁻), hydroxyl (OH⁻), and potential carbonate (CO₃²⁻) impurities.

  • Energy-Dispersive X-ray Spectroscopy (EDX or EDS): To determine the elemental composition and calculate the Ca/P ratio.[3]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of your synthesized powder.

Troubleshooting Guides

Problem 1: Low Ca/P ratio (<1.67) and presence of β-Tricalcium Phosphate (β-TCP).
Potential Cause Troubleshooting Action
Inaccurate initial stoichiometry of precursors.Carefully recalculate and re-weigh your calcium and phosphate precursors to ensure a Ca/P molar ratio of 1.67.
Inhomogeneous mixing of reactants.Ensure vigorous and consistent stirring throughout the addition of the phosphate source to the calcium precursor solution.
pH of the reaction medium is too low.Maintain the pH of the reaction mixture above 9-10 during the synthesis, as lower pH can favor the formation of other calcium phosphate phases.
Problem 2: Presence of Calcium Carbonate (CaCO₃) impurity.
Potential Cause Troubleshooting Action
Absorption of atmospheric CO₂.Conduct the synthesis and aging steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air.
Incomplete decomposition of acetate precursor during calcination.If using calcination, ensure the temperature and duration are sufficient for complete removal of the acetate group. A common approach is a two-step heating process, with a dwell time at a lower temperature to burn off organics before a higher temperature for crystallization.
Carbonate in precursor materials.Use high-purity precursors and CO₂-free deionized water for all solutions.
Problem 3: Presence of Calcium Oxide (CaO) impurity.
Potential Cause Troubleshooting Action
Calcination temperature is too high.Avoid exceeding calcination temperatures of 900°C. The optimal temperature should be determined experimentally but is typically in the range of 700-900°C to achieve good crystallinity without decomposition.[2]
Decomposition of CaCO₃ impurity.If CaCO₃ is present, high calcination temperatures will lead to its conversion to CaO. Address the source of carbonate contamination first.

Experimental Protocols

Protocol 1: Synthesis of Hydroxyapatite by Chemical Precipitation
  • Precursor Solution Preparation:

    • Prepare a solution of the calcium precursor (e.g., calcium acetate) in deionized water.

    • Prepare a solution of the phosphate precursor (e.g., diammonium hydrogen phosphate) in deionized water. The molar ratio of Ca:P should be maintained at 1.67.

  • Precipitation:

    • Slowly add the phosphate solution to the calcium solution dropwise while maintaining vigorous stirring.

    • Continuously monitor and adjust the pH of the mixture to a value between 10 and 11 using an alkaline solution (e.g., ammonium hydroxide).

  • Aging:

    • After the addition is complete, continue stirring the resulting milky suspension for a specified period (e.g., 24 hours) at a constant temperature (e.g., room temperature or slightly elevated) to allow for the maturation of the precipitate.

  • Washing and Collection:

    • Separate the precipitate from the solution by filtration or centrifugation.

    • Wash the precipitate repeatedly with deionized water until the conductivity of the wash water is close to that of pure deionized water. This removes soluble byproducts.

  • Drying:

    • Dry the washed precipitate in an oven at a temperature between 60°C and 100°C until a constant weight is achieved.

  • Calcination (Optional):

    • To improve crystallinity and remove any residual organic matter, the dried powder can be calcined in a furnace at a temperature typically between 700°C and 900°C.

Protocol 2: Characterization by X-ray Diffraction (XRD)
  • Sample Preparation:

    • Grind the dried hydroxyapatite powder to a fine, homogeneous consistency using a mortar and pestle.

    • Mount the powder on a sample holder.

  • Data Acquisition:

    • Run the XRD analysis over a 2θ range typically from 20° to 60°.

  • Data Analysis:

    • Compare the resulting diffraction pattern to standard reference patterns for hydroxyapatite (e.g., JCPDS no. 09-0432), β-TCP, CaO, and CaCO₃ to identify the crystalline phases present.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_troubleshooting Troubleshooting start Start: Prepare Precursor Solutions (Ca/P = 1.67) precipitation Precipitation (pH 10-11, Stirring) start->precipitation aging Aging (e.g., 24h) precipitation->aging washing Washing with DI Water aging->washing drying Drying (60-100°C) washing->drying calcination Calcination (Optional) (700-900°C) drying->calcination xrd XRD (Phase Purity) calcination->xrd ftir FTIR (Functional Groups) impurity_check Impurities Detected? xrd->impurity_check edx EDX (Ca/P Ratio) adjust_params Adjust Synthesis Parameters (pH, Temp, Ca/P) impurity_check->adjust_params Yes end End: Pure Hydroxyapatite impurity_check->end No adjust_params->start Re-synthesize

Caption: Experimental workflow for the synthesis and troubleshooting of impurities in hydroxyapatite.

signaling_pathway cluster_precursors Precursors cluster_reaction Reaction Conditions cluster_products Products & Impurities ca_precursor This compound (Calcium Source) reaction Precipitation Reaction (Aqueous Solution, pH 10-11) ca_precursor->reaction p_precursor Phosphate Source (e.g., (NH₄)₂HPO₄) p_precursor->reaction hap Desired Product: Hydroxyapatite Ca₁₀(PO₄)₆(OH)₂ reaction->hap tcp Impurity: β-Tricalcium Phosphate (if Ca/P < 1.67) reaction->tcp Low Ca/P caco3 Impurity: Calcium Carbonate (from atmospheric CO₂) reaction->caco3 CO₂ exposure cao Impurity: Calcium Oxide (High Calcination Temp.) hap->cao Calcination > 900°C

References

Technical Support Center: Optimizing (Acetato-O)hydroxycalcium Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of (Acetato-O)hydroxycalcium synthesis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound, also known as calcium acetate hydroxide, is synthesized through the neutralization reaction between a calcium base and acetic acid. The most common laboratory-scale synthesis involves the reaction of calcium hydroxide (Ca(OH)₂) with a controlled amount of acetic acid (CH₃COOH). The reaction can be represented as:

Ca(OH)₂ + CH₃COOH → Ca(CH₃COO)(OH) + H₂O

It is crucial to use a 1:1 molar ratio of calcium hydroxide to acetic acid to favor the formation of the desired product over calcium acetate (Ca(CH₃COO)₂).

Q2: What are the critical parameters that influence the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound. These include:

  • Stoichiometry of Reactants: Precise control of the molar ratio of calcium hydroxide to acetic acid is paramount. An excess of acetic acid will lead to the formation of calcium acetate, reducing the yield of the desired product.

  • Reaction Temperature: Temperature affects the reaction rate and the solubility of the product. While gentle heating can increase the reaction rate, excessive temperatures may lead to the decomposition of the product or promote side reactions.[1]

  • pH of the Reaction Mixture: Maintaining a basic pH throughout the reaction is essential to prevent the complete neutralization of calcium hydroxide and favor the formation of the hydroxy-acetate salt. The pH of a calcium acetate solution is typically around 7.6, indicating that the salt of a weak acid and a strong base is slightly alkaline.[2]

  • Purity of Reagents: The purity of calcium hydroxide and acetic acid can affect the reaction. Impurities in the calcium source, such as calcium carbonate, can lead to the formation of byproducts.

  • Agitation: Proper mixing ensures homogeneous reaction conditions and facilitates the interaction between the solid calcium hydroxide and the acetic acid solution.

Q3: How can I confirm the formation of this compound?

A3: Characterization of the final product is essential to confirm the synthesis of this compound. Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the characteristic vibrational modes of the acetate and hydroxide functional groups. X-ray Diffraction (XRD) can be employed to determine the crystalline structure of the product. Elemental analysis can confirm the calcium, carbon, hydrogen, and oxygen content, allowing for the verification of the empirical formula.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incorrect Stoichiometry: Excess acetic acid may have been used, leading to the formation of calcium acetate.Carefully calculate and measure the molar equivalents of reactants. Use a 1:1 molar ratio of Ca(OH)₂ to CH₃COOH. Consider adding the acetic acid dropwise to the calcium hydroxide slurry to maintain localized basic conditions.
Incomplete Reaction: The reaction may not have gone to completion.Increase the reaction time or provide gentle heating (e.g., 40-60 °C) with continuous stirring to ensure complete interaction of the reactants.
Product Loss During Isolation: The product may be partially soluble in the reaction medium or washing solvents.Minimize the volume of washing solvent. Use a non-polar solvent like ethanol or acetone for washing, in which the product is expected to have lower solubility.[3]
Product is Contaminated with Calcium Carbonate Reaction with Atmospheric CO₂: Calcium hydroxide is known to react with carbon dioxide from the air to form calcium carbonate.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to CO₂.
Impure Calcium Hydroxide: The starting calcium hydroxide may contain calcium carbonate impurities.Use high-purity calcium hydroxide. Alternatively, the calcium carbonate impurity can be removed by filtration after the reaction, as it is largely insoluble.
Final Product is a Gummy or Oily Substance Instead of a Crystalline Solid Presence of Excess Water or Acetic Acid: Incomplete drying or unreacted acetic acid can lead to a non-crystalline product.Ensure the product is thoroughly dried under vacuum. Wash the product with a suitable solvent to remove any unreacted acetic acid.
Formation of a Hydrated Complex: The product may have formed a hydrated complex.Try different drying methods, such as heating under vacuum at a moderate temperature, to remove coordinated water molecules.

Quantitative Data

The following table summarizes the impact of key reaction parameters on the yield of calcium acetate synthesis, which can serve as a proxy for optimizing the this compound reaction. The data is adapted from a study on the preparation of calcium acetate from eggshells (calcium carbonate).[1]

Parameter Condition Observed Yield of Calcium Acetate (%) Notes
Reaction Temperature 20 °CLowerSlower reaction rate.
40 °C~95Optimal temperature for maximizing yield.[1]
60 °CDecreasingPotential for side reactions or product decomposition.[1]
Solid-to-Liquid Ratio (CaCO₃ to Acetic Acid Solution) 1:8LowerIncomplete reaction due to insufficient acid.
1:12~94.5Optimal ratio for efficient reaction.[1]
1:16DecreasingDilution effect may slow down the reaction rate.[1]
Acetic Acid Concentration (relative to stoichiometric amount) 100%LowerIncomplete reaction of the calcium source.
160%~94.4An excess of acetic acid drives the reaction to completion for calcium acetate. For this compound, a 100% (1:1 molar ratio) concentration should be the target.[1]
200%DecreasingPotential for byproduct formation and makes isolation more difficult.

Experimental Protocols

Synthesis of this compound

This protocol is a suggested starting point and may require optimization based on laboratory conditions and desired product specifications.

Materials:

  • Calcium Hydroxide (Ca(OH)₂, high purity)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized Water

  • Ethanol or Acetone (for washing)

Equipment:

  • Reaction vessel (e.g., round-bottom flask or beaker)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • pH meter or pH indicator strips

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Calcium Hydroxide Slurry: In the reaction vessel, prepare a slurry of calcium hydroxide in deionized water. A typical concentration would be 10-20% (w/v).

  • Preparation of Acetic Acid Solution: Prepare a solution of acetic acid in deionized water. The concentration will depend on the desired reaction rate and control.

  • Reaction:

    • Begin stirring the calcium hydroxide slurry vigorously.

    • Slowly add the acetic acid solution dropwise to the slurry using a dropping funnel.

    • Monitor the pH of the reaction mixture continuously. Maintain a pH in the basic range (e.g., pH 9-11) to favor the formation of the hydroxy-acetate salt.

    • After the addition of acetic acid is complete, continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion. Gentle heating (40-60 °C) can be applied to increase the reaction rate.

  • Isolation of the Product:

    • Filter the resulting precipitate using a Büchner funnel.

    • Wash the filter cake with a small amount of deionized water to remove any soluble impurities.

    • Wash the filter cake with ethanol or acetone to remove excess water and unreacted acetic acid.[3]

  • Drying:

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualizations

Reaction Pathway for this compound Synthesis

ReactionPathway CaOH2 Calcium Hydroxide (Ca(OH)₂) Product This compound (Ca(CH₃COO)(OH)) CaOH2->Product SideProduct Calcium Acetate (Ca(CH₃COO)₂) CaOH2->SideProduct AcOH Acetic Acid (CH₃COOH) AcOH->Product AcOH->SideProduct Water Water (H₂O) Product->Water + ExcessAcOH Excess Acetic Acid ExcessAcOH->SideProduct leads to

Caption: Synthesis pathway of this compound.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield or Impure Product CheckStoichiometry Verify Reactant Stoichiometry (1:1 molar ratio?) Start->CheckStoichiometry CheckReactionConditions Review Reaction Conditions (Temp, Time, pH) Start->CheckReactionConditions CheckPurity Analyze Reagent Purity Start->CheckPurity AdjustStoichiometry Adjust Reactant Amounts CheckStoichiometry->AdjustStoichiometry No OptimizeConditions Optimize Temperature, Time, and pH CheckReactionConditions->OptimizeConditions No UsePureReagents Use High-Purity Reagents or Purify CheckPurity->UsePureReagents No AdjustStoichiometry->Start Re-run Experiment OptimizeConditions->Start Re-run Experiment UsePureReagents->Start Re-run Experiment

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Thermal Analysis of (Acetato-O)hydroxycalcium and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists studying the thermal decomposition of (Acetato-O)hydroxycalcium and similar calcium acetate-based materials. Due to the limited specific literature on "this compound," the information herein is synthesized from studies on the thermal analysis of calcium acetate and its hydrates, which are expected to exhibit analogous decomposition pathways.

Troubleshooting Guide

This guide addresses common issues encountered during the thermal analysis (TGA/DSC) of calcium acetate-based compounds.

Issue Potential Cause(s) Recommended Solution(s)
Unexpected Mass Loss Steps 1. Incomplete conversion of precursor materials. 2. Presence of different hydrated forms of calcium acetate (e.g., monohydrate, hemihydrate).[1] 3. Reaction with atmospheric components (e.g., CO2, O2).[2][3]1. Verify the purity of the starting material using techniques like XRD or FTIR. 2. Pre-dry the sample at a low temperature (e.g., below 100°C) under vacuum or inert gas to remove adsorbed water. 3. Ensure a consistent and appropriate atmosphere (e.g., high-purity nitrogen or argon) during the analysis.[3]
Inconsistent Decomposition Temperatures 1. Variation in heating rate. Faster heating rates can shift decomposition temperatures to higher values.[4] 2. Different sample mass or packing density in the crucible. 3. Contamination of the sample or crucible.1. Use a standardized and consistent heating rate for all experiments (e.g., 10 °C/min).[5] 2. Use a consistent sample mass and ensure it is evenly distributed in the crucible. 3. Use clean crucibles for each experiment and handle samples with care to avoid contamination.
Overlapping TGA/DTG Peaks 1. Complex, multi-step decomposition reactions occurring in a narrow temperature range. 2. High heating rates that reduce the resolution of thermal events.1. Employ a slower heating rate (e.g., 2-5 °C/min) to improve the separation of decomposition steps. 2. Use deconvolution software to analyze the derivative thermogravimetric (DTG) curve and separate overlapping peaks.
Exothermic Peaks in DSC Instead of Expected Endothermic Peaks 1. The decomposition of anhydrous calcium acetate in the presence of oxygen (air) can be exothermic, leading to the formation of calcium carbonate.[2] 2. Phase transitions or crystallization events.1. Conduct the experiment under an inert atmosphere (e.g., N2 or Ar) to observe the endothermic decomposition.[2] 2. Correlate DSC peaks with TGA data to distinguish between events with and without mass loss.
Final Residual Mass Higher or Lower Than Expected for CaO 1. Incomplete decomposition of the calcium carbonate intermediate. 2. Formation of thermally stable side products. 3. Reaction of the final product with the crucible material at high temperatures.1. Extend the final temperature of the experiment (e.g., to 900-1000°C) to ensure complete decomposition of CaCO3 to CaO.[5][6] 2. Analyze the final residue using XRD to identify the composition. 3. Select an inert crucible material (e.g., alumina, platinum) suitable for the experimental temperature range.

Frequently Asked Questions (FAQs)

Q1: What are the typical thermal decomposition steps for calcium acetate compounds?

A1: The thermal decomposition of hydrated calcium acetate generally proceeds in three main stages:

  • Dehydration: The loss of water molecules to form anhydrous calcium acetate. This is an endothermic process.[2][5]

  • Decomposition of Anhydrous Calcium Acetate: The anhydrous salt decomposes to form calcium carbonate and acetone.[5] The nature of the corresponding thermal event (endothermic or exothermic) can depend on the atmosphere.[2]

  • Decomposition of Calcium Carbonate: The calcium carbonate intermediate decomposes to calcium oxide and carbon dioxide. This is an endothermic process that typically occurs at higher temperatures.[2]

Q2: How does the atmosphere affect the thermal decomposition of calcium acetate?

A2: The atmosphere significantly influences the decomposition process. In an inert atmosphere (like nitrogen or argon), the decomposition of anhydrous calcium acetate is typically observed as an endothermic event.[2] However, in an oxidizing atmosphere (like air), this step can become exothermic.[2][3] The composition of the atmosphere can also affect the temperature and products of decomposition.[3][7]

Q3: What heating rate should I use for my TGA/DSC experiment?

A3: A common heating rate for the thermal analysis of calcium acetate compounds is 10 °C/min.[5] However, the optimal heating rate can depend on the specific information you are seeking. Slower heating rates (e.g., 2-5 °C/min) can provide better resolution of closely occurring thermal events, while faster heating rates can shift decomposition temperatures to higher values.[4]

Q4: How can I determine the kinetic parameters of the decomposition?

A4: Kinetic parameters, such as activation energy and the pre-exponential factor, can be determined from TGA data collected at multiple heating rates using model-fitting or isoconversional methods.[4][8][9]

Quantitative Data Summary

The following table summarizes typical mass loss and temperature ranges for the thermal decomposition of calcium acetate monohydrate, which serves as a model for this compound.

Decomposition Stage Temperature Range (°C) Theoretical Mass Loss (%) Observed Mass Loss (%) Products
Dehydration30 - 200~10.2%~9.63%Anhydrous Calcium Acetate (Ca(CH₃COO)₂) + H₂O[5]
Decomposition of Anhydrous Salt200 - 470~29.98%~29.98%Calcium Carbonate (CaCO₃) + Acetone (CH₃COCH₃)[5]
Decomposition of Calcium Carbonate600 - 800~25.0%VariesCalcium Oxide (CaO) + CO₂[6]

Note: Observed values can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean alumina or platinum crucible.

  • Experimental Conditions:

    • Place the crucible in the instrument's furnace.

    • Purge the furnace with the desired atmosphere (e.g., high-purity nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.[5]

    • Heat the sample from ambient temperature to 1000°C at a constant heating rate of 10 °C/min.[5]

  • Data Acquisition: Record the mass loss (TGA), its derivative (DTG), and the heat flow (DSC) as a function of temperature.

  • Data Analysis: Analyze the resulting curves to determine the onset and peak temperatures of decomposition, as well as the percentage of mass loss for each step.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_results Data Processing start Start sample Weigh Sample (5-10 mg) start->sample instrument Place in TGA/DSC sample->instrument purge Purge with N2 (100 mL/min) instrument->purge heat Heat to 1000°C @ 10°C/min purge->heat acquire Acquire TGA/DSC Data heat->acquire analyze Analyze Curves & Determine Parameters acquire->analyze end End analyze->end

Caption: Experimental workflow for the thermal analysis of this compound.

Troubleshooting_Logic cluster_mass_loss Mass Loss Issues cluster_temp Temperature & Peak Issues cluster_solutions Potential Solutions start Unexpected TGA/DSC Results? mass_steps Incorrect number of mass loss steps? start->mass_steps temp_shift Decomposition temperature shifted? start->temp_shift residual_mass Incorrect residual mass? check_purity Verify Sample Purity mass_steps->check_purity extend_temp Extend Final Temperature residual_mass->extend_temp peak_shape Overlapping or unexpected peaks? adjust_rate Adjust Heating Rate temp_shift->adjust_rate peak_shape->adjust_rate check_atmosphere Verify Atmosphere (N2/Air) peak_shape->check_atmosphere

Caption: Troubleshooting logic for common TGA/DSC issues.

References

influence of precursor concentration on (Acetato-O)hydroxycalcium purity.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (Acetato-O)hydroxycalcium, with a specific focus on the influence of precursor concentration on product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of calcium acetate concentration on the purity of the final product?

The concentration of the calcium acetate precursor solution significantly impacts the phase composition and, consequently, the purity of the synthesized calcium phosphate product. At a constant Ca/P molar ratio of 1.5 and at room temperature, varying the concentration of calcium acetate can lead to the formation of different phases. For instance, a high concentration (2.0 M) of calcium acetate tends to yield poorly crystallized hydroxyapatite, while a more dilute solution (0.125 M) can result in the formation of brushite.[1][2] Intermediate concentrations (0.25–1.0 M) may produce a mixture of these phases.[1]

Q2: What are the common impurities encountered when synthesizing this compound?

Common impurities can include different calcium phosphate phases other than the desired hydroxyapatite. These can include brushite (CaHPO₄·2H₂O), monetite (CaHPO₄), and octacalcium phosphate.[3] The presence of amorphous calcium phosphate is also a possibility.[1] The formation of these phases is highly dependent on the precursor concentrations.[1]

Q3: How does the pH of the reaction mixture affect the synthesis?

The pH of the reaction system is a critical parameter that can control the morphology and phase of the resulting calcium phosphate. While some synthesis procedures are performed without pH adjustment, others utilize ammonium hydroxide to maintain a specific pH, which can influence the final product's characteristics.[1][4]

Q4: Can temperature be used to control the outcome of the synthesis?

Yes, temperature plays a crucial role in determining the final product. For example, in a precipitation reaction using calcium acetate and diammonium hydrogen phosphate, dicalcium phosphate may form at lower temperatures, while hydroxyapatite is favored at higher temperatures.[4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Final product contains brushite impurity. The concentration of the calcium acetate precursor solution was too low (e.g., around 0.125 M).[1][2]Increase the molar concentration of the calcium acetate solution. A concentration of 2.0 M has been shown to favor the formation of hydroxyapatite.[1]
The synthesized powder is a mixture of phases. The calcium acetate concentration was in an intermediate range (e.g., 0.25–1.0 M).[1]Adjust the precursor concentration to either the high end (for hydroxyapatite) or the low end (for brushite), depending on the desired phase. Ensure homogeneous mixing and controlled addition of reactants.
The product has poor crystallinity. The synthesis was conducted at a low temperature. The precursor concentration might be very high, leading to rapid precipitation.Consider increasing the reaction temperature to promote the formation of more crystalline hydroxyapatite.[4] Optimizing the rate of precursor addition can also allow for better crystal growth.
Amorphous calcium phosphate is formed. Rapid precipitation due to high supersaturation. The reaction conditions (pH, temperature) may not be optimal for crystallization.Control the rate of addition of the phosphate solution to the calcium acetate solution to reduce the rate of precipitation. Ensure the pH and temperature are maintained at optimal levels for hydroxyapatite formation.

Data Presentation

Table 1: Influence of Calcium Acetate Precursor Concentration on the Phase Composition of the Synthesized Calcium Phosphate Powder.

Calcium Acetate Concentration (M)Resulting Phase(s)Reference
2.0Poorly crystallized hydroxyapatite[1]
1.0Mixture of hydroxyapatite and brushite[1]
0.5Mixture of hydroxyapatite and brushite[1]
0.25Mixture of hydroxyapatite and brushite[1]
0.125Brushite[1]

Experimental Protocols

Protocol 1: Synthesis of Calcium Phosphate Powder using Calcium Acetate and Ammonium Hydrophosphate

This protocol is based on the work of Tõnsuaadu, et al. (2018).[1]

Materials:

  • Calcium acetate (Ca(CH₃COO)₂)

  • Ammonium hydrophosphate ((NH₄)₂HPO₄)

  • Deionized water

Procedure:

  • Prepare aqueous solutions of calcium acetate at varying concentrations (e.g., 2.0 M, 1.0 M, 0.5 M, 0.25 M, and 0.125 M).

  • Prepare an aqueous solution of ammonium hydrophosphate.

  • Maintain a constant Ca/P molar ratio of 1.5.

  • At room temperature, add the ammonium hydrophosphate solution to the calcium acetate solution.

  • The synthesis is carried out without pH adjustment.

  • Allow the precipitate to form.

  • Separate the resulting powder from the solution.

  • Analyze the phase composition of the powder using techniques such as X-ray Diffraction (XRD).

Protocol 2: Aqueous Precipitation of Hydroxyapatite

This protocol is adapted from the work of Zhang, et al.[4]

Materials:

  • Calcium acetate monohydrate (Ca(CH₃COO)₂·H₂O)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • Ammonium hydroxide (NH₄OH) solution

  • Distilled water

Procedure:

  • Dissolve 0.05 mol of Ca(CH₃COO)₂·H₂O in 100 mL of distilled water.

  • Dissolve 0.03 mol of (NH₄)₂HPO₄ in 100 mL of distilled water. This maintains a Ca/P ratio of approximately 1.67.

  • Adjust the pH of the reaction mixture to the desired value (e.g., 7.5) using the NH₄OH solution.

  • Maintain the synthesis temperature at a specific value (e.g., 60°C) to favor the formation of hydroxyapatite.

  • Mix the two solutions and stir for approximately 3 hours.

  • Age the resulting solution for 48 hours at room temperature.

  • Centrifuge the precipitate and wash it three times with double distilled water.

  • Dry the wet powder at 80°C for 6 hours.

Mandatory Visualizations

experimental_workflow cluster_preparation Precursor Preparation cluster_synthesis Synthesis cluster_processing Product Processing & Analysis Ca_precursor Calcium Acetate Solution (e.g., 2.0 M) Mixing Mixing at Room Temp. (Ca/P = 1.5) Ca_precursor->Mixing P_precursor Ammonium Hydrophosphate Solution P_precursor->Mixing Precipitation Precipitation Mixing->Precipitation Separation Separation of Powder Precipitation->Separation Analysis Phase Analysis (XRD) Separation->Analysis logical_relationship cluster_concentration Calcium Acetate Concentration cluster_purity Resulting Product Purity High_Conc High (e.g., 2.0 M) HAp Hydroxyapatite (Desired Product) High_Conc->HAp Favors formation of Mid_Conc Intermediate (0.25-1.0 M) Mixture Mixture of Phases (Impure) Mid_Conc->Mixture Leads to Low_Conc Low (e.g., 0.125 M) Brushite Brushite (Impurity) Low_Conc->Brushite Favors formation of

References

Technical Support Center: (Acetato-O)hydroxycalcium Particle Size Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis and particle size control of (Acetato-O)hydroxycalcium.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to help you optimize your experimental outcomes.

Issue Potential Causes Recommended Solutions
Wide Particle Size Distribution • Inhomogeneous mixing of precursors.• Non-uniform temperature or pH in the reaction vessel.• Ostwald ripening occurring over extended reaction times.• Increase stirring speed for more uniform mixing.[1][2]• Ensure the reaction vessel is uniformly heated.• Control the rate of precursor addition to maintain homogeneity.[3]• Reduce the aging time of the precipitate.[4]
Particle Agglomeration • High surface energy of nanoparticles.• Inadequate stirring or dispersion.• Drying method leading to particle fusion.• Employ ultrasonic stirring or use a surfactant to reduce agglomeration.[2][5]• Optimize the stirring technique and speed.[2]• Consider freeze-drying or spray-drying as alternative drying methods.
Inconsistent Batch-to-Batch Particle Size • Slight variations in precursor concentrations, temperature, or pH.• Inconsistent stirring speeds or addition rates of reactants.• Precisely control all reaction parameters, including temperature, pH, and precursor concentrations.[6]• Use calibrated equipment for all measurements.• Standardize the stirring speed and reactant addition rate across all batches.[3]
Undesired Particle Morphology (e.g., irregular shapes instead of rods or spheres) • The pH of the reaction is not in the optimal range.• The reaction temperature is too low or too high.• The choice of precursors and their ratio.• Adjust and maintain a stable pH throughout the reaction; for hydroxyapatite, a pH around 10.8 is often used for nanoparticle synthesis.[7]• Optimize the synthesis temperature; different morphologies can be obtained at different temperatures.[8]• Ensure the correct stoichiometric ratio of calcium to phosphate precursors (Ca/P ratio of 1.67 for hydroxyapatite).[9]
Low Yield of Nanoparticles • Incomplete reaction due to insufficient reaction time or temperature.• Loss of product during washing and centrifugation steps.• Increase the reaction time or temperature to ensure the reaction goes to completion.• Optimize the washing and centrifugation steps to minimize product loss.

Frequently Asked Questions (FAQs)

1. What are the key parameters influencing the particle size of this compound during synthesis?

The primary factors that control particle size are:

  • pH of the solution : The pH affects the surface charge of the particles and can influence their growth and agglomeration.[8]

  • Reaction Temperature : Higher temperatures can lead to increased crystallinity and larger particle sizes.[8][10]

  • Concentration of Reactants : Higher precursor concentrations can lead to the formation of larger particles.[6]

  • Stirring Speed : The stirring method and speed affect the homogeneity of the reaction mixture and can prevent particle agglomeration.[1][2]

  • Rate of Precursor Addition : A slower, controlled addition rate can promote the formation of smaller, more uniform particles.[3]

  • Aging Time : The duration for which the precipitate is allowed to age in the mother liquor can influence particle size and crystallinity due to processes like Ostwald ripening.[4]

2. How can I synthesize this compound with a narrow particle size distribution?

To achieve a narrow particle size distribution, it is crucial to ensure homogeneous nucleation and controlled growth. This can be accomplished by:

  • Maintaining a constant and uniform temperature and pH throughout the reaction.

  • Using a high stirring rate to ensure rapid and uniform mixing of the reactants.[1][2]

  • Controlling the addition rate of the precursors; a slow and steady addition is generally preferred.[3]

3. What is the effect of the Ca/P molar ratio on the final product?

The molar ratio of the calcium precursor (e.g., calcium acetate) to the phosphate precursor is critical. A stoichiometric Ca/P ratio of 1.67 is characteristic of pure hydroxyapatite.[9] Deviations from this ratio can lead to the formation of other calcium phosphate phases, which can affect the particle size, morphology, and biocompatibility of the final product.

4. Can surfactants be used to control particle size?

Yes, surfactants can be used to control particle size and prevent agglomeration. They adsorb onto the surface of the newly formed particles, reducing their surface energy and sterically hindering their aggregation. The choice of surfactant and its concentration will depend on the specific reaction conditions.

Experimental Protocols

Wet Chemical Precipitation Method for this compound Nanoparticles

This protocol describes a common method for synthesizing this compound nanoparticles with controlled particle size.

Materials:

  • Calcium Acetate (Ca(CH₃COO)₂)

  • Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

  • Ammonium Hydroxide (NH₄OH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare a calcium acetate solution by dissolving a specific amount in deionized water.

  • Prepare a diammonium hydrogen phosphate solution in a separate beaker.

  • Slowly add the diammonium hydrogen phosphate solution to the calcium acetate solution dropwise while stirring vigorously.

  • Maintain the temperature of the reaction mixture at a desired level (e.g., 40°C) using a water bath.[11]

  • Continuously monitor and adjust the pH of the solution to a specific value (e.g., 10) by adding ammonium hydroxide.[11]

  • After the addition is complete, continue stirring for a set period (e.g., 2 hours) to ensure a complete reaction.

  • Age the resulting milky suspension for a specific duration (e.g., 24 hours) at room temperature.

  • Separate the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted ions.

  • Dry the final product. For nanoparticles, freeze-drying is often preferred to minimize agglomeration.

Quantitative Data Summary

The following table summarizes the influence of key synthesis parameters on the particle size of hydroxyapatite, which can be extrapolated to this compound.

ParameterEffect on Particle SizeReference
Temperature Increasing temperature generally leads to an increase in particle size and crystallinity.[6][8][10]
pH Higher pH values (around 10-11) during precipitation tend to favor the formation of smaller, more uniform nanoparticles.[8]
Reactant Concentration Higher concentrations of calcium and phosphate precursors can result in larger particle sizes.[6]
Stirring Speed Higher stirring speeds promote better mixing and can lead to smaller and less agglomerated particles.[1][2]
Aging Time Longer aging times can lead to an increase in particle size due to Ostwald ripening.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Post-Processing cluster_analysis Analysis prep_ca Prepare Calcium Acetate Solution mixing Controlled Mixing (Stirring Speed, Addition Rate) prep_ca->mixing prep_p Prepare Phosphate Solution prep_p->mixing reaction Reaction (Temperature, pH) mixing->reaction aging Aging reaction->aging washing Washing aging->washing drying Drying washing->drying characterization Particle Size & Morphology Analysis drying->characterization

Caption: Experimental workflow for the synthesis of this compound with controlled particle size.

parameter_relationships temp Temperature size Particle Size temp->size + morph Morphology temp->morph ph pH ph->size - ph->morph conc Concentration conc->size + stir Stirring Speed stir->size - agg Agglomeration stir->agg - add_rate Addition Rate add_rate->size - dist Size Distribution add_rate->dist age_time Aging Time age_time->size +

Caption: Relationship between synthesis parameters and resulting particle properties. "+" indicates a positive correlation, and "-" indicates a negative correlation.

References

Technical Support Center: Purification of Synthesized (Acetato-O)hydroxycalcium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthesized (Acetato-O)hydroxycalcium.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as calcium acetate and calcium hydroxide, as well as side products like calcium carbonate, which can form upon exposure of basic calcium salts to atmospheric CO2. Depending on the synthetic route, other calcium phosphate phases might also be present.

Q2: What is the general approach to purifying synthesized this compound?

A2: A multi-step approach is often necessary. The general strategy involves washing with selective solvents to remove soluble impurities, followed by techniques such as recrystallization or dissolution-precipitation to enhance the purity and crystallinity of the final product.

Q3: Which characterization techniques are recommended to assess the purity of this compound?

A3: A combination of analytical techniques is recommended for a comprehensive assessment. X-ray Diffraction (XRD) is crucial for identifying the crystalline phases present. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of acetate and hydroxyl functional groups. Thermogravimetric Analysis (TGA) can help quantify the organic (acetate) and inorganic content. Elemental analysis, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), can determine the calcium content and the presence of any elemental impurities.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Presence of unreacted calcium acetate in the final product. Incomplete reaction or inadequate initial washing.Wash the product with a solvent in which calcium acetate is soluble, but this compound is not, such as ethanol.
Product contains calcium carbonate as an impurity. Exposure of the reaction mixture or final product to air (CO2).Perform synthesis and purification under an inert atmosphere (e.g., nitrogen or argon). A mild acidic wash can also remove carbonate, but care must be taken to avoid dissolving the desired product.
The synthesized product has low crystallinity. Rapid precipitation during synthesis.Consider a post-synthesis hydrothermal treatment or an aging step in the mother liquor to improve crystallinity.
Inconsistent batch-to-batch purity. Variations in reaction conditions such as temperature, pH, and stirring rate.Standardize all reaction and purification parameters. Utilize automated reactors for precise control.

Experimental Protocols

Protocol 1: Purification by Selective Solvent Washing

This protocol is designed to remove soluble impurities like unreacted calcium acetate.

Materials:

  • Synthesized this compound powder

  • Ethanol (anhydrous)

  • Deionized water

  • Centrifuge

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Suspend the crude this compound powder in anhydrous ethanol (e.g., 1 g of powder in 50 mL of ethanol).

  • Stir the suspension vigorously for 1 hour at room temperature.

  • Separate the solid product from the ethanol by centrifugation or vacuum filtration.

  • Repeat the washing step (1-3) two more times with fresh ethanol.

  • Perform a final wash with a small amount of deionized water to remove any residual ethanol-soluble impurities.

  • Dry the purified product in a vacuum oven at 60 °C overnight.

Protocol 2: Purification by Recrystallization

This protocol aims to improve the purity and crystallinity of the product.

Materials:

  • Crude this compound powder

  • Glacial acetic acid

  • Deionized water

  • Anti-solvent (e.g., ethanol or acetone)

  • Heating magnetic stirrer

  • Crystallization dish

Procedure:

  • Dissolve the crude this compound powder in a minimal amount of a suitable solvent system, such as a dilute aqueous solution of acetic acid, with gentle heating and stirring.

  • Once fully dissolved, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool down slowly to room temperature to promote the formation of crystals.

  • If crystallization is slow, an anti-solvent can be slowly added to the solution until turbidity is observed, which indicates the onset of precipitation.

  • Allow the crystals to grow undisturbed for several hours or overnight.

  • Collect the crystals by filtration, wash with a small amount of cold deionized water, followed by a wash with the anti-solvent.

  • Dry the purified crystals in a vacuum oven at a low temperature.

Quantitative Data

The following table presents hypothetical data on the effectiveness of the described purification protocols on a crude sample of this compound.

Parameter Crude Product After Solvent Washing After Recrystallization
Purity (%) 8595>99
Calcium Acetate Impurity (%) 101<0.1
Calcium Carbonate Impurity (%) 54<0.5
Crystallinity (by XRD) LowModerateHigh

Visualizations

PurificationWorkflow crude Crude Synthesized This compound wash Selective Solvent Washing (e.g., Ethanol) crude->wash recrystallize Recrystallization wash->recrystallize Further Purification pure_product Purified this compound wash->pure_product Sufficient Purity impurities1 Soluble Impurities (e.g., Calcium Acetate) wash->impurities1 recrystallize->pure_product impurities2 Insoluble and Co-precipitated Impurities recrystallize->impurities2 TroubleshootingLogic start Analyze Purified Product (e.g., XRD, FTIR) check_purity Is Purity > 99%? start->check_purity check_impurities Identify Major Impurity check_purity->check_impurities No end_ok Purification Successful check_purity->end_ok Yes ca_acetate Calcium Acetate Detected check_impurities->ca_acetate Unreacted Starting Material ca_carbonate Calcium Carbonate Detected check_impurities->ca_carbonate Side Product low_crystallinity Low Crystallinity Observed check_impurities->low_crystallinity Poor Crystal Structure wash_protocol Perform/Repeat Ethanol Wash ca_acetate->wash_protocol inert_atmosphere Repeat Synthesis Under Inert Atmosphere ca_carbonate->inert_atmosphere hydrothermal Apply Post-Synthesis Hydrothermal Treatment low_crystallinity->hydrothermal end_repeat Re-analyze Product wash_protocol->end_repeat inert_atmosphere->end_repeat hydrothermal->end_repeat

Validation & Comparative

(Acetato-O)hydroxycalcium: A Viable Single-Source Precursor for Hydroxyapatite Synthesis? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a precursor is a critical step in the synthesis of hydroxyapatite (HAp), a key biomaterial for various applications. This guide provides a comprehensive comparison of (Acetato-O)hydroxycalcium, using calcium acetate as a well-documented proxy, against other common calcium precursors for HAp synthesis. The information is supported by experimental data from peer-reviewed literature to aid in the selection of the most suitable precursor for specific research and development needs.

This compound, closely related to calcium acetate, is emerging as a potential single-source precursor for the synthesis of hydroxyapatite. Its primary advantage lies in its decomposition pathway, which can yield a reactive calcium source for HAp formation. This guide will delve into the performance of calcium acetate as a precursor in comparison to more conventional calcium sources like calcium nitrate and calcium hydroxide.

Comparative Analysis of Calcium Precursors for Hydroxyapatite Synthesis

The selection of a calcium precursor significantly influences the characteristics of the synthesized hydroxyapatite, including its crystallinity, morphology, particle size, and purity. Below is a summary of quantitative data compiled from various studies, comparing the performance of different calcium precursors.

PrecursorSynthesis MethodCa/P Ratio of ProductParticle SizeMorphologyPurityReference
Calcium Acetate Sol-Gel1.67NanoparticlesNot specifiedPure HAp[1]
Calcium Acetate Sol-Gel Emulsion1.67NanopowdersNot specifiedPure HAp[1]
Calcium Nitrate Tetrahydrate Sol-GelNot specifiedNot specifiedPorous coatingApatitic structure[2]
Calcium Nitrate Tetrahydrate Wet Chemical Precipitation1.66 - 1.83NanocrystallineFlakesPure HAp[3]
Calcium Hydroxide Wet Chemical PrecipitationStoichiometric (1.667)8.47–24.47 nmNot specifiedHigh purity[4]
Calcium Carbonate Wet Chemical PrecipitationNot specified140 - 300 nmAgglomerated, sphericalHAp and β-TCP[5]

Experimental Protocols: A Closer Look at Synthesis Methodologies

The following sections provide detailed experimental protocols for the synthesis of hydroxyapatite using different calcium precursors, enabling researchers to replicate and adapt these methods for their specific requirements.

Sol-Gel Synthesis using Calcium Acetate

The sol-gel method offers excellent control over the homogeneity and purity of the resulting hydroxyapatite at a molecular level.[1]

Protocol:

  • Sol Preparation: A 2 M solution of calcium acetate is prepared by dissolving it in distilled water. To prevent immediate precipitation and improve miscibility, acetic acid is added. A separate 1 M solution of phosphorous pentoxide is prepared in 2-butanol. The two solutions are then mixed under continuous stirring to maintain a Ca/P atomic ratio of 1.67.

  • Concentration: The resulting homogeneous sol is heated to 80°C to reduce its volume by half, thereby obtaining a concentrated sol.

  • Gelation: The concentrated sol is then emulsified in a support solvent (oil medium) with a surfactant. A gelling agent is added to induce gelation of the sol droplets at a desired pH.

  • Drying and Calcination: The gel particles are separated by filtration, washed with acetone, and air-dried. The dried powder is further dried in an oven at 80°C for 48 hours. Finally, the fine powder is calcined at temperatures up to 750°C for 5 hours to obtain crystalline hydroxyapatite.

Wet-Chemical Precipitation using Calcium Nitrate

Wet-chemical precipitation is a widely used, simple, and scalable method for hydroxyapatite synthesis.[3]

Protocol:

  • Reactant Preparation: Prepare aqueous solutions of calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O] and diammonium hydrogen phosphate [(NH₄)₂HPO₄].

  • Precipitation: Add the diammonium hydrogen phosphate solution dropwise to the calcium nitrate solution while maintaining a constant pH (typically between 9 and 11) by the addition of ammonium hydroxide. The reaction is carried out under continuous stirring.

  • Aging: The resulting precipitate is aged in the mother liquor for a specific period (e.g., 24 hours) to allow for crystal growth and maturation.

  • Washing and Drying: The precipitate is then filtered, washed repeatedly with deionized water to remove any unreacted ions, and dried in an oven.

  • Sintering: The dried powder is sintered at temperatures ranging from 300°C to 900°C for 1 hour to obtain crystalline hydroxyapatite.

Wet-Chemical Precipitation using Calcium Hydroxide

This method utilizes readily available and cost-effective precursors.[4]

Protocol:

  • Reactant Preparation: A suspension of calcium hydroxide [Ca(OH)₂] is prepared in deionized water. A separate solution of phosphoric acid [H₃PO₄] is also prepared.

  • Reaction: The phosphoric acid solution is added dropwise to the calcium hydroxide suspension at a controlled rate (e.g., 1.5 ml/min) under vigorous stirring. The pH of the solution is monitored and maintained above 9 using ammonia.

  • Maturation: The reactants are stirred for an extended period (e.g., 24 hours) to allow the reaction to complete and the precipitate to mature.

  • Washing and Drying: The resulting hydroxyapatite slurry is filtered, washed thoroughly with deionized water, and dried at a specific temperature (e.g., 100°C to 800°C). The optimal temperature for obtaining a stoichiometric Ca/P ratio was found to be 600°C.

Visualizing the Process: Workflows and Pathways

To better illustrate the synthesis processes and the underlying chemical transformations, the following diagrams have been generated using Graphviz.

experimental_workflow_sol_gel cluster_precursors Precursor Solutions cluster_synthesis Synthesis Steps cluster_product Final Product P1 Calcium Acetate in Water + Acetic Acid S1 Mixing (Ca/P = 1.67) P1->S1 P2 Phosphorous Pentoxide in 2-Butanol P2->S1 S2 Heating (80°C) S1->S2 S3 Emulsification & Gelation S2->S3 S4 Filtration & Washing S3->S4 S5 Drying (80°C, 48h) S4->S5 S6 Calcination (≤750°C, 5h) S5->S6 FP Hydroxyapatite Nanopowder S6->FP experimental_workflow_wet_precipitation cluster_precursors Precursor Solutions cluster_synthesis Synthesis Steps cluster_product Final Product P1 Calcium Source (e.g., Ca(NO₃)₂, Ca(OH)₂) S1 Precipitation (pH control) P1->S1 P2 Phosphate Source (e.g., (NH₄)₂HPO₄, H₃PO₄) P2->S1 S2 Aging / Maturation S1->S2 S3 Filtration & Washing S2->S3 S4 Drying S3->S4 S5 Sintering S4->S5 FP Hydroxyapatite Powder S5->FP thermal_decomposition_pathway Precursor Calcium Acetate Hydrate Ca(CH₃COO)₂·xH₂O Intermediate1 Dehydrated Calcium Acetate Ca(CH₃COO)₂ Precursor->Intermediate1 ~150-240°C (Loss of H₂O) Intermediate2 Calcium Carbonate CaCO₃ Intermediate1->Intermediate2 >400°C Product Calcium Oxide CaO Intermediate2->Product ~600-800°C (Loss of CO₂)

References

comparative analysis of calcium precursors for hydroxyapatite synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of hydroxyapatite (HAp), a critical component in biomedical applications due to its similarity to the mineral phase of bone and teeth, is highly dependent on the choice of calcium precursor.[1][2][3][4] This guide provides an objective comparison of commonly used calcium precursors, supported by experimental data, to aid researchers in selecting the optimal precursor for their specific application. The choice of precursor significantly influences the physicochemical properties of the synthesized HAp, including its crystallinity, particle size, morphology, and stoichiometry.[1][5]

Performance Comparison of Common Calcium Precursors

The selection of a calcium precursor is a critical step in controlling the final properties of the synthesized hydroxyapatite. Different calcium salts exhibit varying solubilities and reaction kinetics, which in turn affect the nucleation and growth of HAp crystals.[6] This section provides a comparative analysis of four commonly used calcium precursors: calcium nitrate tetrahydrate, calcium chloride, calcium hydroxide, and calcium acetate.

Quantitative Data Summary

The following table summarizes the influence of different calcium precursors on the key properties of synthesized hydroxyapatite, based on data from various studies.

Calcium PrecursorResulting HAp CrystallinityParticle SizeMorphologyPurityKey Considerations
Calcium Nitrate Tetrahydrate [Ca(NO₃)₂·4H₂O]HighVaries with synthesis conditionsCan form needle-like or rod-like crystals[7]Generally high, but requires washing to remove nitrates[7]Fast reaction rate.[7] The nitrate precursor is often favored for producing single-phase carbonated hydroxyapatite.[8]
Calcium Chloride (CaCl₂)GoodCan produce small particle sizes[1]Can form pure HAp structure at both low and high temperatures[1]HighAllows for the production of pure HAp with small particle sizes.[1]
Calcium Hydroxide [Ca(OH)₂]Can be high, increases with temperature[7]Rod-like particles, size increases with reactant concentration[2]Rod-like or irregular shapesCan form pure HAp, but unreacted Ca(OH)₂ can be a secondary phaseLow solubility can lead to slower reaction rates and potential inhomogeneities.[6] Often used in precipitation and hydrothermal methods.[9][10]
Calcium Acetate [Ca(CH₃COO)₂]GoodDependent on synthesis conditionsMorphology is influenced by the type of phosphorous precursor used[5]HighThe acetate group can influence the surface chemistry of the HAp.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis of hydroxyapatite. Below are generalized experimental protocols for the wet chemical precipitation method using different calcium precursors.

Synthesis using Calcium Nitrate Tetrahydrate

This method is widely used due to the high solubility of calcium nitrate, leading to a fast reaction.[7]

Materials:

  • Calcium nitrate tetrahydrate [Ca(NO₃)₂·4H₂O]

  • Diammonium hydrogen phosphate [(NH₄)₂HPO₄]

  • Ammonium hydroxide (NH₄OH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of calcium nitrate tetrahydrate and diammonium hydrogen phosphate.

  • Slowly add the diammonium hydrogen phosphate solution to the calcium nitrate solution under constant stirring.

  • Maintain the pH of the reaction mixture above 9 by the dropwise addition of ammonium hydroxide.[7]

  • Continue stirring for a specified period (e.g., 24 hours) to allow for aging of the precipitate.[11]

  • Filter the precipitate and wash it thoroughly with deionized water to remove any residual nitrates and ammonium hydroxide.[7]

  • Dry the resulting hydroxyapatite powder in an oven.

Synthesis using Calcium Chloride

Similar to calcium nitrate, calcium chloride is a highly soluble salt that allows for a rapid precipitation reaction.

Materials:

  • Calcium chloride (CaCl₂)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Dissolve calcium chloride and disodium hydrogen phosphate in deionized water in separate beakers.

  • Adjust the pH of both solutions to a desired value (e.g., 11) using sodium hydroxide.[12]

  • Add the disodium hydrogen phosphate solution dropwise to the calcium chloride solution with vigorous stirring.

  • Maintain the reaction temperature at a specific level (e.g., 60°C) for a set duration (e.g., 2 hours).[12]

  • After the reaction, age the precipitate, followed by filtration and washing with deionized water.

  • Dry the final HAp powder.

Synthesis using Calcium Hydroxide

This method often involves the direct reaction of a calcium hydroxide suspension with a phosphoric acid solution.[9][10][13]

Materials:

  • Calcium hydroxide [Ca(OH)₂]

  • Orthophosphoric acid (H₃PO₄)

  • Ammonium hydroxide (NH₄OH) for pH adjustment (optional)

  • Deionized water

Procedure:

  • Prepare a suspension of calcium hydroxide in deionized water.

  • Slowly add orthophosphoric acid solution dropwise to the calcium hydroxide suspension under continuous stirring.

  • The reaction is typically slow due to the low solubility of calcium hydroxide.[6][7]

  • Maintain the reaction temperature between 25 and 90°C; higher temperatures generally yield a more crystalline product.[7]

  • Monitor and maintain the pH of the solution, typically above 9.[7]

  • After the addition is complete, allow the mixture to age.

  • Filter, wash, and dry the synthesized hydroxyapatite.

Synthesis using Calcium Acetate

Calcium acetate is another viable precursor, and its use can influence the surface properties of the resulting HAp.

Materials:

  • Calcium acetate [Ca(CH₃COO)₂]

  • Diammonium hydrogen phosphate [(NH₄)₂HPO₄]

  • Ammonium hydroxide (NH₄OH) for pH adjustment

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of calcium acetate and diammonium hydrogen phosphate.

  • Slowly add the diammonium hydrogen phosphate solution to the calcium acetate solution while stirring.

  • Adjust and maintain the pH of the reaction mixture using ammonium hydroxide.

  • Allow the resulting precipitate to age for a predetermined time to ensure complete reaction and crystal growth.

  • Collect the precipitate by filtration, wash it with deionized water, and then dry it.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflow for hydroxyapatite synthesis via wet chemical precipitation.

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Product Recovery Prepare Calcium\nPrecursor Solution Prepare Calcium Precursor Solution Mix Solutions\n(Precipitation) Mix Solutions (Precipitation) Prepare Calcium\nPrecursor Solution->Mix Solutions\n(Precipitation) Prepare Phosphate\nPrecursor Solution Prepare Phosphate Precursor Solution Prepare Phosphate\nPrecursor Solution->Mix Solutions\n(Precipitation) pH Adjustment pH Adjustment Mix Solutions\n(Precipitation)->pH Adjustment Aging Aging pH Adjustment->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final HAp Powder Final HAp Powder Drying->Final HAp Powder G cluster_precursors Calcium Precursors cluster_properties Resulting HAp Properties Ca_Nitrate Calcium Nitrate Crystallinity Crystallinity Ca_Nitrate->Crystallinity Particle_Size Particle Size Ca_Nitrate->Particle_Size Morphology Morphology Ca_Nitrate->Morphology Purity Purity Ca_Nitrate->Purity Ca_Chloride Calcium Chloride Ca_Chloride->Crystallinity Ca_Chloride->Particle_Size Ca_Chloride->Morphology Ca_Chloride->Purity Ca_Hydroxide Calcium Hydroxide Ca_Hydroxide->Crystallinity Ca_Hydroxide->Particle_Size Ca_Hydroxide->Morphology Ca_Hydroxide->Purity Ca_Acetate Calcium Acetate Ca_Acetate->Crystallinity Ca_Acetate->Particle_Size Ca_Acetate->Morphology Ca_Acetate->Purity

References

A Comparative Guide to the Efficacy of (Acetato-O)hydroxycalcium and Other Calcium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various calcium salts, including (Acetato-O)hydroxycalcium (more commonly known as calcium acetate hydroxide), calcium acetate, calcium carbonate, calcium citrate, and ossein-hydroxyapatite complex. The following sections detail their comparative bioavailability, effects on key physiological markers, and the experimental methodologies used to evaluate their performance.

Data Presentation: Comparative Efficacy of Calcium Salts

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of different calcium salts.

Table 1: Comparative Bioavailability and Pharmacokinetics of Calcium Salts

Calcium SaltRelative Bioavailability/AbsorptionKey Pharmacokinetic Findings (AUC, Cmax)Study PopulationCitation(s)
Calcium Acetate Generally considered to have good bioavailability.In a study with rats, the bioavailability of calcium from calcium acetate was found to be significant, though slightly less than calcium ascorbate.Rats[1]
Calcium Carbonate Lower bioavailability compared to calcium citrate, especially in individuals with low stomach acid.A meta-analysis showed that calcium absorption from calcium citrate was 22-27% higher than from calcium carbonate, both with and without meals.[2] In postmenopausal women, a single serving of calcium carbonate powder showed greater absorption at 4 hours compared to calcium citrate tablets.[3]Humans (general, postmenopausal women, Roux-en-Y gastric bypass patients)[2][3]
Calcium Citrate Higher bioavailability compared to calcium carbonate.[2]In postmenopausal women, calcium citrate produced a significantly higher serum calcium concentration and a greater suppression of parathyroid hormone (PTH) compared to calcium carbonate. After Roux-en-Y gastric bypass, calcium citrate showed superior bioavailability with a higher serum Cmax and AUC for calcium.[4]Humans (general, postmenopausal women, Roux-en-Y gastric bypass patients)[2]
Ossein-Hydroxyapatite Complex (OHC) Some studies suggest it is more effective in preventing bone loss than calcium carbonate, which may be related to its composition beyond just calcium.A meta-analysis showed that OHC was significantly more effective in preventing bone loss than calcium carbonate.[5] In perimenopausal women, OHC maintained bone mineral density (BMD) while the calcium carbonate group showed a decrease.[6]Humans (postmenopausal and perimenopausal women)[5][6]

Table 2: Effects of Calcium Salts on Serum Phosphate and Parathyroid Hormone (PTH)

Calcium SaltEffect on Serum PhosphateEffect on Parathyroid Hormone (PTH)Clinical ContextCitation(s)
Calcium Acetate Effective phosphate binder, often used in patients with hyperphosphatemia.Can lead to a decrease in PTH levels secondary to its effects on phosphate and calcium.End-stage renal disease (ESRD)[7][8]
Calcium Carbonate Also used as a phosphate binder, but may be less effective per unit of elemental calcium compared to calcium acetate.In pediatric hemodialysis patients, both calcium carbonate and acetate significantly decreased PTH.[7]ESRD, general supplementation[7][8]
Calcium Citrate Not typically used as a primary phosphate binder.In patients after Roux-en-Y gastric bypass, calcium citrate was more effective at reducing PTH levels than calcium carbonate.[9]Post-bariatric surgery, general supplementation[9]
Ossein-Hydroxyapatite Complex (OHC) Contains phosphorus, so not used for phosphate binding in ESRD.Primarily studied for its effects on bone metabolism rather than acute PTH suppression.Osteoporosis prevention[5][6]

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of common experimental protocols used in the cited studies.

In Vivo Human Bioavailability Studies

These studies are designed to determine the amount of calcium absorbed into the bloodstream after oral administration of a calcium salt.

  • Subject Recruitment and Preparation: Healthy volunteers or specific patient populations (e.g., postmenopausal women, patients with ESRD) are recruited. Subjects typically undergo a washout period where they avoid calcium supplements and may be placed on a low-calcium diet to standardize baseline levels.[3]

  • Dosing and Administration: A standardized dose of elemental calcium from a specific salt is administered, often in a randomized, crossover design where each subject receives each type of calcium salt at different times.[3][4] The supplement may be given with or without a standardized meal.

  • Blood and Urine Sampling: Blood samples are collected at baseline and at regular intervals (e.g., hourly for 6-8 hours) after ingestion to measure changes in serum calcium and PTH levels.[4][10] 24-hour urine collections may also be performed to measure urinary calcium excretion.[9]

  • Biochemical Analysis: Serum and urine are analyzed for total and/or ionized calcium, intact PTH, and sometimes bone turnover markers like serum C-telopeptide (CTX) and procollagen type I N-terminal propeptide (P1NP).[11][12]

  • Pharmacokinetic Analysis: The data are used to calculate pharmacokinetic parameters such as the maximum concentration (Cmax) and the area under the curve (AUC), which reflect the extent and rate of calcium absorption.[4]

In Vitro Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, mimicking the intestinal barrier.

  • Cell Culture and Monolayer Formation: Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for approximately 21 days to allow them to differentiate and form a tight monolayer.[6][13]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker that does not readily cross the intact barrier.[6]

  • Permeability Assessment: The calcium salt solution is added to the apical (upper) side of the transwell, simulating the intestinal lumen. Samples are taken from the basolateral (lower) side, representing the bloodstream, at various time points.[13]

  • Quantification: The concentration of calcium in the basolateral samples is measured to determine the rate of transport across the cell monolayer. This is used to calculate an apparent permeability coefficient (Papp).[13]

Signaling Pathways and Mechanisms of Action

The absorption and physiological effects of calcium are governed by complex signaling pathways.

Intestinal Calcium Absorption

Calcium is absorbed in the small intestine through two main pathways: the transcellular and paracellular pathways.[13]

  • Transcellular Pathway: This is an active, saturable process that is most prominent in the duodenum. It involves the entry of calcium through channels on the apical membrane of enterocytes, binding to intracellular proteins like calbindin, and extrusion into the bloodstream via a plasma membrane Ca2+-ATPase (PMCA). This pathway is regulated by vitamin D.

  • Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine. Calcium moves between the enterocytes through tight junctions.

The solubility of the calcium salt in the gastrointestinal tract is a critical factor influencing the amount of free calcium available for absorption through these pathways. Salts like calcium acetate and calcium citrate are more soluble, particularly at a neutral pH, compared to calcium carbonate.[3]

Intestinal_Calcium_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_transcellular Transcellular Pathway (Active) cluster_paracellular Paracellular Pathway (Passive) cluster_blood Bloodstream Calcium Salts Calcium Salts Apical Ca2+ Channel Apical Ca2+ Channel Calcium Salts->Apical Ca2+ Channel Transcellular Tight Junctions Tight Junctions Calcium Salts->Tight Junctions Paracellular Calbindin Calbindin Apical Ca2+ Channel->Calbindin Binds Ca2+ PMCA PMCA Calbindin->PMCA Transports Ca2+ Absorbed Ca2+ Absorbed Ca2+ PMCA->Absorbed Ca2+ Tight Junctions->Absorbed Ca2+ Experimental_Workflow Subject Recruitment Subject Recruitment Baseline Measurements Baseline Measurements Subject Recruitment->Baseline Measurements Blood & Urine Randomized Dosing Randomized Dosing Baseline Measurements->Randomized Dosing Calcium Salt A or B Serial Sampling Serial Sampling Randomized Dosing->Serial Sampling Blood & Urine over time Biochemical Analysis Biochemical Analysis Serial Sampling->Biochemical Analysis Ca2+, PTH, etc. Data Analysis Data Analysis Biochemical Analysis->Data Analysis Pharmacokinetics

References

A Comparative Guide to Hydroxyapatite-Based Biomaterials for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of hydroxyapatite and its composites, offering a comparative perspective on their synthesis, performance, and biological interactions.

The field of biomaterials is continually advancing, with a strong focus on developing synthetic materials that can effectively repair and regenerate biological tissues. Among these, calcium phosphate-based biomaterials, particularly hydroxyapatite (HA), have garnered significant attention due to their chemical and structural similarity to the mineral component of bone. While the specific term "(Acetato-O)hydroxycalcium" is not widely documented in scientific literature, the broader class of hydroxyapatite-based biomaterials offers a rich area for comparative study. This guide provides a detailed comparison of various forms of hydroxyapatite, including pure HA, its composites with bioglass and chitosan, and its comparison with other calcium phosphate ceramics like β-tricalcium phosphate and fluorapatite.

Comparative Performance of Hydroxyapatite-Based Biomaterials

The choice of a biomaterial for a specific application depends on a careful evaluation of its physical, chemical, and biological properties. The following tables summarize the key performance indicators of different hydroxyapatite-based materials based on experimental data from various studies.

Table 1: Comparison of Mechanical Properties
BiomaterialCompressive Strength (MPa)Fracture Toughness (MPa·m¹/²)Young's Modulus (GPa)Source(s)
Pure Hydroxyapatite (HA) 28.40 - 9000.8 - 1.20.035 - 120[1][2]
HA-Chitosan Composite 1 - 3.2-0.017 - 0.132[2]
HA-Bioglass Composite 83.03--[3]
Human Spongy Bone 2 - 122 - 120.05 - 0.5[1][2]

Note: The properties of biomaterials can vary significantly based on the synthesis method, porosity, and specific composition.

Table 2: In Vitro Biological Performance
BiomaterialCell Viability/ProliferationOsteogenic DifferentiationSource(s)
Pure Hydroxyapatite (HA) GoodGood[4]
HA-Chitosan Composite Higher than pure chitosanEnhanced[5]
HA-Bioglass Composite 94% - 99% cell viabilityPromotes biomineralization[3]
Fluorapatite (FA) Similar to or higher than HAEnhanced compared to HA[6]
Table 3: In Vivo Performance and Biocompatibility

| Biomaterial | Biocompatibility | Bone Regeneration | Resorption Rate | Source(s) | | :--- | :--- | :--- | :--- | | Hydroxyapatite (HA) | Excellent | Osteoconductive | Very slow |[7] | | β-Tricalcium Phosphate (β-TCP) | Excellent | Osteoconductive, resorbable | Faster than HA |[7] | | HA/β-TCP Composite | Excellent | Faster bone formation than autogenous bone graft | Tailorable |[8] | | Fluorapatite (FA) | Similar to HA | Promotes mineralization | Slower than HA |[6][9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of common synthesis and characterization protocols for hydroxyapatite-based biomaterials.

Synthesis Protocols

1. Wet Chemical Precipitation for Hydroxyapatite Nanoparticles:

This method is widely used due to its simplicity and scalability.

  • Precursors: Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄).

  • Procedure:

    • Prepare aqueous solutions of the calcium and phosphate precursors.

    • Slowly add the phosphate solution to the calcium solution under constant stirring.

    • Maintain the pH of the reaction mixture between 9 and 11 by adding ammonium hydroxide (NH₄OH).[10][11]

    • Age the resulting precipitate for a specific period (e.g., 24 hours) to allow for crystal growth and maturation.

    • Filter, wash the precipitate with deionized water to remove impurities, and then dry it.

    • The dried powder can be calcined at high temperatures (e.g., 900 °C) to improve crystallinity.[11]

2. In Situ Synthesis of Chitosan-Hydroxyapatite Scaffolds:

This method ensures a homogenous distribution of HA nanoparticles within the chitosan matrix.

  • Materials: Chitosan, acetic acid, calcium nitrate, and diammonium hydrogen phosphate.

  • Procedure:

    • Dissolve chitosan in a dilute acetic acid solution to form a viscous solution.

    • Add a solution of calcium nitrate to the chitosan solution and stir.

    • Slowly add a solution of diammonium hydrogen phosphate to the mixture.

    • Adjust the pH to induce the precipitation of hydroxyapatite within the chitosan matrix.

    • Freeze-dry the resulting composite to create a porous scaffold structure.[12]

Characterization Protocols
  • Scanning Electron Microscopy (SEM): To observe the surface morphology, pore size, and interconnectivity of the scaffolds.

  • X-ray Diffraction (XRD): To determine the crystalline phases present in the material and to calculate the crystallite size.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the biomaterial and confirm the composition.

  • Mechanical Testing: To evaluate the compressive strength and Young's modulus of the scaffolds using a universal testing machine.

  • In Vitro Biocompatibility:

    • Cell Viability and Proliferation Assays (e.g., MTT, WST): To assess the cytocompatibility of the material by culturing cells (e.g., osteoblasts, mesenchymal stem cells) on the scaffold and measuring their metabolic activity over time.[13]

    • Cell Adhesion and Morphology: To observe how cells attach and spread on the scaffold surface using SEM.

  • In Vivo Animal Studies: To evaluate the bone regeneration capacity of the scaffold by implanting it into a bone defect model in an animal (e.g., rabbit, rat) and analyzing new bone formation using histology and micro-computed tomography (μCT) after a specific period.[8][14]

Signaling Pathways and Cellular Mechanisms

The biological response to hydroxyapatite-based biomaterials is mediated by a complex interplay of signaling pathways within cells. Understanding these pathways is critical for designing biomaterials that can actively promote tissue regeneration.

Bone Morphogenetic Protein (BMP) Signaling Pathway

The BMP signaling pathway is crucial for osteoblast differentiation and bone formation. Studies have shown that hydroxyapatite can induce the expression of BMP2, which initiates a signaling cascade.[15]

BMP_Signaling HA Hydroxyapatite BMPR BMP Receptor HA->BMPR Activates Smad Smad 1/5/8 BMPR->Smad Phosphorylates Smad4 Smad4 Smad->Smad4 Forms complex with Nucleus Nucleus Smad4->Nucleus Translocates to Runx2 Runx2 Expression Nucleus->Runx2 Osteoblast_Diff Osteoblast Differentiation Runx2->Osteoblast_Diff

Caption: BMP signaling pathway activated by hydroxyapatite.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another key regulator of bone mass and osteoblast differentiation. Hydroxyapatite has been shown to activate this pathway, leading to the expression of osteogenic genes.[16]

Wnt_Signaling HA Hydroxyapatite Frizzled Frizzled/LRP5/6 Receptor HA->Frizzled Binds to Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits Beta_catenin β-catenin GSK3b->Beta_catenin Stabilizes Nucleus Nucleus Beta_catenin->Nucleus Translocates to TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression

Caption: Wnt/β-catenin signaling initiated by hydroxyapatite.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation and differentiation. Nano-hydroxyapatite has been found to stimulate this pathway in pre-osteoblast cells.[17][18]

ERK_MAPK_Signaling nHA Nano-Hydroxyapatite FGFR FGF Receptor nHA->FGFR Activates Ras Ras FGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., Elk-1) Nucleus->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation & Differentiation) Transcription_Factors->Gene_Expression

Caption: ERK/MAPK signaling cascade in response to nano-HA.

Experimental Workflow: From Synthesis to In Vivo Analysis

The development and evaluation of a new biomaterial follow a structured workflow to ensure comprehensive characterization of its properties and performance.

Experimental_Workflow cluster_synthesis Synthesis & Fabrication cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Analysis Synthesis Biomaterial Synthesis (e.g., Wet Precipitation) Fabrication Scaffold Fabrication (e.g., Freeze-Drying) Synthesis->Fabrication SEM SEM Fabrication->SEM XRD XRD Fabrication->XRD FTIR FTIR Fabrication->FTIR Mechanical Mechanical Testing Fabrication->Mechanical Cell_Culture Cell Seeding (Osteoblasts/MSCs) Fabrication->Cell_Culture Viability Viability/Proliferation (MTT Assay) Cell_Culture->Viability Differentiation Osteogenic Differentiation (ALP Activity) Cell_Culture->Differentiation Implantation Implantation in Animal Model Cell_Culture->Implantation Analysis Histology & μCT Analysis Implantation->Analysis

Caption: A typical experimental workflow for biomaterial evaluation.

References

Biocompatibility of Hydroxyapatite Derived from (Acetato-O)hydroxycalcium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biocompatibility of hydroxyapatite (HA) synthesized from (Acetato-O)hydroxycalcium, more commonly known as calcium acetate. The performance of this specific type of HA is compared with alternative forms of hydroxyapatite used in biomedical applications. The information presented is based on available experimental data from scientific literature.

Introduction to Hydroxyapatite Biocompatibility

Hydroxyapatite [Ca10(PO4)6(OH)2] is a key mineral component of bone and teeth, making it an attractive biomaterial for orthopedic and dental applications due to its excellent biocompatibility, bioactivity, and osteoconductivity.[1] The biocompatibility of HA is not uniform and is significantly influenced by its physicochemical properties, which are in turn determined by the synthesis method and precursors used. Key factors affecting the biological response to HA include:

  • Crystallinity: The degree of structural order in the HA material.

  • Particle Size and Shape: Nanoparticles versus microparticles, and shapes such as rods, needles, or spheres.[2]

  • Porosity: The presence and size of pores within the material.

  • Surface Chemistry and Topography: The chemical groups present on the surface and its roughness.

This guide focuses on hydroxyapatite synthesized using calcium acetate as the calcium precursor, often through a wet chemical precipitation method.

Comparison of Biocompatibility: Hydroxyapatite from Calcium Acetate vs. Alternatives

Direct comparative studies detailing the biocompatibility of hydroxyapatite synthesized from calcium acetate against other forms are limited. However, by compiling data from various studies, we can construct a comparative overview.

Table 1: Comparison of Biocompatibility Parameters for Different Forms of Hydroxyapatite

Parameter Hydroxyapatite from Calcium Acetate Alternative Hydroxyapatite (e.g., from Calcium Nitrate, Natural Sources) Key Observations
Cell Viability/Cytotoxicity Generally considered non-toxic and biocompatible. Studies on HA from various precursors, including calcium acetate, show good cell viability.[1]High cell viability (>90%) is commonly reported for various cell lines (e.g., osteoblasts, fibroblasts).[3] However, nanoparticle cytotoxicity can be shape-dependent, with needle- and plate-shaped particles showing higher toxicity in some cell lines.[2]The precursor's influence on cytotoxicity is less pronounced than the final particle morphology and size.
Osteogenic Differentiation Expected to support osteogenic differentiation due to its chemical nature.Well-documented to promote osteoblast proliferation and differentiation, indicated by increased Alkaline Phosphatase (ALP) activity and mineralization.[4]The osteoinductive potential is a hallmark of HA, though the kinetics may vary with material properties.
Inflammatory Response Data is not specifically available for HA from calcium acetate.The inflammatory response is highly dependent on particle size and shape. Needle-shaped particles can induce a more significant inflammatory response (e.g., TNF-α, IL-6 production) compared to spherical or rod-shaped particles.[2]The physical characteristics of the HA particles are a dominant factor in the inflammatory response.

Experimental Data and Protocols

Below are summaries of common experimental protocols used to assess the biocompatibility of hydroxyapatite, along with representative data from studies on various HA forms.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Table 2: Representative Cell Viability Data (MTT Assay)

Material Cell Line Concentration (µg/mL) Cell Viability (%) Reference
HA Nanoparticles (unspecified precursor)BEAS-2B100~70% (needle-shaped)[2]
HA Nanoparticles (unspecified precursor)BEAS-2B100>90% (rod-shaped)[2]
Carbonated HA (from abalone shells)MC3T3E1N/AIncreased to 67% after 48h[3]
  • Cell Seeding: Plate cells (e.g., osteoblasts, fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Material Exposure: Add sterilized hydroxyapatite samples (or extracts) to the wells at various concentrations.

  • Incubation: Incubate the cells with the material for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the control (cells cultured without HA).

MTT_Workflow cluster_prep Cell Preparation cluster_exposure Material Exposure cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_ha Add HA samples incubation_24h->add_ha incubation_exp Incubate (24, 48, 72h) add_ha->incubation_exp add_mtt Add MTT solution incubation_exp->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO incubation_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

MTT Assay Workflow

Osteogenic Differentiation (Alkaline Phosphatase Activity)

Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation. Its activity is often measured to assess the osteoinductive potential of a biomaterial.

Table 3: Representative Alkaline Phosphatase (ALP) Activity Data

Material Cell Line Time Point ALP Activity Reference
HA-coated scaffoldsDental Pulp Stem CellsDay 12Trend towards increased activity[4]
PCL/HA scaffoldhFOB 1.19 osteoblastsN/AHigher than pure PCL scaffolds[5]
  • Cell Culture: Culture osteoblastic cells on the hydroxyapatite substrate for various time points (e.g., 7, 14, 21 days).

  • Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).

  • ALP Reaction: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow.

  • Stop Reaction: Stop the reaction by adding NaOH.

  • Absorbance Measurement: Measure the absorbance of pNP at 405 nm.

  • Normalization: Normalize the ALP activity to the total protein content in each sample.

ALP_Assay_Workflow cluster_culture Cell Culture cluster_lysis Sample Preparation cluster_reaction ALP Reaction cluster_analysis Data Analysis culture_cells Culture osteoblasts on HA time_points Incubate (7, 14, 21 days) culture_cells->time_points wash_cells Wash with PBS time_points->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells add_pnpp Add pNPP substrate lyse_cells->add_pnpp stop_reaction Add NaOH add_pnpp->stop_reaction read_absorbance Read absorbance at 405 nm stop_reaction->read_absorbance normalize_protein Normalize to total protein read_absorbance->normalize_protein

ALP Activity Assay Workflow

Inflammatory Response (Cytokine Expression)

The release of pro-inflammatory and anti-inflammatory cytokines by immune cells (e.g., macrophages) in response to a biomaterial is a crucial aspect of biocompatibility.

Table 4: Representative Cytokine Expression Data

Material Cell Line Cytokine Observation Reference
HA Nanoparticles (needle-shaped)Human MonocytesTNF-α, IL-6Increased production
HA-coated SPIONsMurine MacrophagesTNF-α, IL-6Minor release[6][7]
Ellagic acid-HA-TNF-αDecreased expression[8]
Ellagic acid-HA-IL-10Increased expression[8]
  • Cell Culture: Culture macrophages (e.g., RAW 264.7) with the hydroxyapatite samples for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., TNF-α, IL-1, IL-6, IL-10) according to the manufacturer's instructions.

  • Quantification: Determine the concentration of each cytokine by comparing the absorbance to a standard curve.

Signaling Pathways in Osteoblast Differentiation on Hydroxyapatite

Hydroxyapatite is known to promote osteoblast differentiation through various signaling pathways. While specific pathways for HA from calcium acetate are not detailed in the literature, the general mechanism involves the activation of key transcription factors for bone formation.

Osteoblast_Differentiation_Pathway cluster_cell Osteoprogenitor Cell cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus HA Hydroxyapatite Surface Integrins Integrin Binding HA->Integrins BMPR BMP Receptor HA->BMPR Adsorption of BMPs FAK FAK Integrins->FAK Smads Smad Pathway BMPR->Smads MAPK MAPK Pathway (ERK, JNK, p38) FAK->MAPK Runx2 Runx2 Activation MAPK->Runx2 Smads->Runx2 Osteogenic_Genes Osteogenic Gene Expression (ALP, Collagen I, Osteocalcin) Runx2->Osteogenic_Genes Differentiation Osteoblast Differentiation & Mineralization Osteogenic_Genes->Differentiation

Osteoblast Differentiation Pathway

Conclusion

Hydroxyapatite synthesized from calcium acetate is a promising biomaterial with expected good biocompatibility, similar to other forms of HA. While specific comparative data is scarce, the general principles of HA biocompatibility suggest that its performance will be heavily influenced by its final physicochemical properties such as crystallinity, particle size, and shape, rather than solely the calcium precursor. The provided experimental protocols and diagrams offer a framework for the assessment and understanding of the biocompatibility of this and other forms of hydroxyapatite. Further research is needed to directly compare the in vitro and in vivo performance of HA derived from calcium acetate with that from other synthesis routes to provide more definitive guidance for its application in biomedical devices and drug delivery systems.

References

A Comparative Guide to Calcium-Based Biomaterials: Evaluating the Role of Acetate in Enhancing Performance

Author: BenchChem Technical Support Team. Date: November 2025

To aid researchers, scientists, and drug development professionals, this guide provides a comparative performance evaluation of key calcium-based biomaterials used in bone repair and drug delivery. While direct experimental data on "(Acetato-O)hydroxycalcium" as a distinct compound is limited in current literature, its constituent parts—calcium, acetate, and a hydroxyl group—point towards its relevance within the broader families of calcium phosphate cements and acetate-modified biomaterials. This guide focuses on the well-documented performance of hydroxyapatite (HA) and calcium phosphate cements (CPCs), and critically examines the role of calcium acetate as a functional additive to induce bioactivity in traditional bone cements like polymethyl methacrylate (PMMA).

Alternatives in Bioactive Bone Cements

The primary alternatives for bone void filling and implant fixation range from bio-inert polymers to highly bioactive ceramics.

  • Hydroxyapatite (HA) : As the main mineral component of human bone, HA (Ca₁₀(PO₄)₆(OH)₂) is renowned for its excellent biocompatibility, osteoconductivity, and bioactivity.[1][2] It is a member of the calcium phosphate family and is noted for its high thermodynamic stability under physiological conditions.[3] Its structure and composition make it an ideal scaffold for bone regeneration and a versatile carrier for drug delivery systems.[4][5][6]

  • Calcium Phosphate Cements (CPCs) : This class of materials consists of a powder (typically one or more calcium phosphate salts) and a liquid phase that, when mixed, form a paste that can be injected and sets in situ.[2] The final product is often a form of calcium-deficient hydroxyapatite or brushite.[7] CPCs are valued for their biocompatibility, biodegradability, and ability to be molded to complex defect shapes.[7][8]

  • Polymethyl Methacrylate (PMMA) Bone Cement : PMMA is a polymer-based cement that has been the "gold standard" for joint fixation in orthopedics for decades due to its high mechanical strength and ease of use.[9] However, it is not bioactive or biodegradable and can lead to thermal injury during its exothermic setting reaction.[9][10]

  • Acetate-Modified PMMA Cement : To address the bio-inertness of PMMA, researchers have incorporated calcium acetate into the cement formulation. The addition of calcium acetate has been shown to impart bone-bonding ability (bioactivity) by facilitating the formation of an apatite layer on the cement's surface when exposed to body fluids.[11][12]

Performance Data Comparison

The following tables summarize quantitative data on the mechanical properties, bioactivity, and drug release characteristics of these materials.

Table 1: Comparative Mechanical Properties
MaterialCompressive Strength (MPa)Setting Time (minutes)Reference(s)
PMMA (Commercial Standard) ~70-100 MPa~5-15[13]
PMMA + 5% Calcium Acetate >70 MPa~11[12]
PMMA + 20% Calcium Acetate >70 MPa~14[12]
Hydroxyapatite Composite Resin (CAP) 260 MPa5[13]
Calcium Phosphate Cement (CPC) 23.2 MPa (after 1 year in water)Varies[14]
CPC (Aqua regia/CaCl₂ treated C-fiber reinforced) 38.4 ± 1.7 MPaVaries[15]
Calcium Sulphate/Hydroxyapatite Cement (60/40) 7.3 ± 1.2 MPa (Hardness)Initial: 5.7, Final: 19.6[16]
Table 2: Bioactivity and Biocompatibility
MaterialApatite Formation in SBFBiocompatibility AssessmentKey FindingsReference(s)
PMMA (Control) None observedGenerally good, but forms a fibrous capsuleDoes not bond to bone.[9][11]
PMMA + 5% Calcium Acetate Yes, within 7 daysNot specified, but apatite formation implies bioactivityAddition of 5% calcium acetate is sufficient to induce apatite formation.[12]
Hydroxyapatite (HA) Yes (inherent property)Excellent; non-toxic, non-genotoxic, supports cell adhesionConsidered a gold standard for biocompatibility.[17][18][19]
Calcium Phosphate Cement (CPC) YesGood; similar responses to pure calcium hydroxideInduces hard tissue barrier formation.[20]
Table 3: Drug Delivery Characteristics
Carrier MaterialModel Drug(s)Drug Loading MethodIn Vitro Release ProfileReference(s)
Hydroxyapatite (HA) Cement Cephalexin, NorfloxacinIncorporation during mixingContinuous release following the Higuchi model.[21]
HA/PLGA Nanofibers Metronidazole, Ketorolac, EstradiolElectrospinningSustained release for over 30 days for some drugs.[22][23]
HA/SA/CS Microspheres Doxorubicin HClAdsorptionpH-responsive release, higher at lower pH.[24]
Porous HA Microspheres GentamicinNot specifiedSustained release behavior observed.[25]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the interpretation and replication of performance data.

Protocol 1: Preparation of Acetate-Modified PMMA Bone Cement

This protocol is based on the methodology described in studies evaluating bioactive PMMA cements.[11][12]

  • Powder Component Preparation : Polymethyl methacrylate (PMMA) powder is physically mixed with a specified weight percentage (e.g., 5%, 10%, 20%) of calcium acetate and a polymerization initiator such as benzoyl peroxide (BPO).

  • Liquid Component Preparation : The liquid monomer phase consists of methyl methacrylate (MMA) mixed with an activator like N,N-dimethyl-p-toluidine (NDT) and other proprietary components to enhance bioactivity and handling.

  • Mixing : The powder and liquid components are mixed at a specified ratio (e.g., 1 g / 0.51 mL) at a controlled temperature (23 ± 2 °C) and humidity (50 ± 10%). The mixture is stirred until a homogenous, dough-like paste is formed.

  • Sample Fabrication : The paste is immediately pressed into molds of desired shapes (e.g., cylinders for compressive strength testing, discs for bioactivity assays) and allowed to set.

Protocol 2: In Vitro Bioactivity Assessment (Apatite Formation)

This assay evaluates a material's ability to bond to bone by observing the formation of an apatite layer on its surface in a fluid that mimics human blood plasma.[12]

  • Sample Preparation : Cement samples are prepared, set, and polished to ensure a uniform surface.

  • SBF Immersion : Samples are immersed in Simulated Body Fluid (SBF) solution at 37 °C for various time points (e.g., 1, 3, 7, and 14 days). SBF has ion concentrations nearly equal to those of human blood plasma.

  • Surface Characterization : After immersion, samples are removed, gently rinsed with distilled water, and dried.

  • Analysis : The surfaces are analyzed for the presence of a newly formed apatite layer using:

    • Scanning Electron Microscopy (SEM) : To observe the surface morphology for characteristic spherical apatite precipitates.[12]

    • Thin-Film X-ray Diffraction (TF-XRD) : To confirm the crystalline structure of the precipitate, with characteristic peaks for apatite expected around 26° and 32°.[12]

Protocol 3: Compressive Strength Testing

This protocol follows standards like ISO 5833 for bone cements to determine mechanical resilience.[12]

  • Sample Preparation : Cylindrical samples (e.g., 6 mm in diameter and 12 mm in height) are fabricated using stainless steel molds.

  • Conditioning : Samples are stored in a controlled environment (e.g., 37 °C water) for at least 24 hours before testing to simulate physiological conditions.

  • Testing : A universal testing machine is used to apply a compressive load along the cylinder's long axis at a constant crosshead speed (e.g., 20 mm/min).

  • Data Acquisition : The load and displacement are recorded until the sample fractures. The compressive strength is calculated as the maximum load sustained divided by the original cross-sectional area of the sample.

Protocol 4: In Vitro Drug Release Study

This method quantifies the rate and duration of drug elution from a carrier material.[21][23]

  • Drug Loading : A known quantity of the drug is incorporated into the cement or scaffold during its preparation (e.g., by mixing with the powder component or dissolving in the liquid phase).

  • Sample Immersion : The drug-loaded sample is placed in a known volume of a release medium, typically phosphate-buffered saline (PBS, pH 7.4), and incubated at 37 °C with gentle agitation.

  • Eluent Sampling : At predetermined time intervals (e.g., 1, 6, 24 hours, and daily thereafter), the entire release medium is collected for analysis and replaced with fresh PBS to maintain sink conditions.

  • Drug Quantification : The concentration of the released drug in the collected medium is measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Data Analysis : The cumulative amount and percentage of drug released are plotted against time to generate a release profile.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental and logical frameworks described.

G cluster_prep Sample Preparation cluster_exp SBF Immersion cluster_analysis Surface Analysis p1 Prepare Cement Paste p2 Fabricate Disc Samples p1->p2 p3 Cure and Polish Samples p2->p3 e1 Immerse in SBF at 37°C p3->e1 e2 Incubate for 1-14 Days e1->e2 a1 Rinse and Dry Samples e2->a1 a2 SEM Imaging a1->a2 a3 TF-XRD Analysis a1->a3 end Bioactivity Confirmed a3->end Confirm Apatite Phase

Caption: Workflow for in vitro bioactivity assessment.

G cluster_prep Sample Fabrication cluster_cond Conditioning cluster_test Mechanical Test p1 Mix Cement Components p2 Cast into Cylindrical Molds p1->p2 p3 Cure Samples p2->p3 c1 Immerse in 37°C Water p3->c1 c2 Incubate for 24 hours c1->c2 t1 Mount Sample in Testing Machine c2->t1 t2 Apply Compressive Load t1->t2 t3 Record Load vs. Displacement t2->t3 end Compressive Strength (MPa) t3->end Calculate Strength

Caption: Workflow for compressive strength testing.

G cluster_base Base Materials cluster_add Functional Additives cluster_prop Desired Properties BM1 PMMA Polymer P1 Mechanical Strength BM1->P1 BM2 Calcium Phosphate Powder P2 Bioactivity (Bone Bonding) BM2->P2 A1 Calcium Acetate A1->P2 Induces A2 Antibiotics / Growth Factors P3 Therapeutic Release A2->P3 Enables

Caption: Logical relationships of bone cement components.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling (Acetato-O)hydroxycalcium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling (Acetato-O)hydroxycalcium (CAS Number: 94158-23-3), also known as Calcium Acetate Hydroxide.

Personal Protective Equipment (PPE)

When handling this compound, particularly in powdered form, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Respiratory Protection Particulate RespiratorA NIOSH-certified dust and mist respirator is recommended where inhalation of dust may occur.[1]
Eye Protection Safety GogglesUse safety goggles with side protection to prevent eye contact with dust particles.[2]
Hand Protection Impervious GlovesNitrile or neoprene rubber gloves are recommended.[1]
Body Protection Protective ClothingWear suitable protective clothing, such as overalls and safety shoes, to avoid skin contact.[1][3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1] The use of local exhaust ventilation is recommended to minimize dust exposure.[1]

  • Dust Minimization: Avoid actions that generate dust.[3] Keep the container tightly closed when not in use.[1][4]

  • Ignition Sources: As the compound is a combustible solid and can form combustible dust concentrations in air, keep it away from heat and sources of ignition.[3] Smoking is prohibited in handling areas.[3]

  • Hygiene: Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1] Contaminated clothing should be washed before reuse.[1]

Storage:

  • Conditions: Store in a dry, cool, and well-ventilated place.[4][5] The material is hygroscopic, so protection from moisture is essential.[5][6]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5]

  • Containers: Keep in the original, tightly closed container.[3][4]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination.

Spill Cleanup:

  • Isolate the Area: Immediately isolate the spill or leak area and keep unauthorized personnel away.[3]

  • Avoid Dust Generation: Do not touch or walk through spilled material.[3] Prevent the formation of a dust cloud.[3]

  • Cleanup: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][3]

  • Ventilation: Ensure the area is well-ventilated during cleanup.[4]

Waste Disposal:

  • Containment: Dispose of the material in an authorized site.[4]

  • Environmental Protection: Prevent the material from entering drains, sewers, or waterways.[1][2][3] If the product enters public waters, notify the authorities.[1][4]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B Proceed to C Work in a Ventilated Area B->C Proceed to D Weigh and Handle with Care to Minimize Dust C->D E Keep Container Tightly Closed D->E F Clean Work Area E->F After Use G Dispose of Waste in Labeled Container F->G H Doff and Store/Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.